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  • Product: 3'-Bromo-2-piperidinomethyl benzophenone
  • CAS: 898773-03-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3'-Bromo-2-piperidinomethyl benzophenone: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 3'-Bromo-2-piperidinomethyl benzophenone, a compound of interest in medicinal chemistry and materials science. While specific data on this exact molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3'-Bromo-2-piperidinomethyl benzophenone, a compound of interest in medicinal chemistry and materials science. While specific data on this exact molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and foundational chemical principles to offer a predictive analysis of its properties and potential. We will explore its probable synthetic routes, key chemical and physical characteristics, and prospective applications, particularly focusing on its role as a versatile chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Benzophenone Scaffold and its Significance

Benzophenone and its derivatives are a cornerstone in organic chemistry, renowned for their photochemical properties and their prevalence as structural motifs in biologically active compounds. The benzophenone core, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The introduction of various substituents onto the phenyl rings can dramatically alter the molecule's steric and electronic properties, leading to a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.

The specific compound, 3'-Bromo-2-piperidinomethyl benzophenone, incorporates three key functional groups that are expected to dictate its chemical behavior and potential utility:

  • The Benzophenone Core: Provides a rigid, photo-activatable backbone.

  • The Bromo Substituent: A heavy halogen atom that can influence the molecule's pharmacokinetic properties and serve as a handle for further chemical modifications through cross-coupling reactions.

  • The Piperidinomethyl Group: A basic amino moiety that can enhance water solubility, modulate biological activity, and participate in acid-base interactions.

This guide will systematically deconstruct the anticipated properties of this molecule based on the interplay of these structural features.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic strategy would be a Mannich-type reaction followed by a Grignard reaction or Friedel-Crafts acylation.

Diagram of Proposed Synthetic Pathway:

Synthetic_Pathway cluster_0 cluster_1 A 2-Methyl-3'-bromobenzophenone C 2-(Bromomethyl)-3'-bromobenzophenone A->C Bromination B N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) E 3'-Bromo-2-piperidinomethyl benzophenone C->E Nucleophilic Substitution D Piperidine, Base (e.g., K2CO3)

Caption: Proposed two-step synthesis of 3'-Bromo-2-piperidinomethyl benzophenone.

Detailed Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-Methyl-3'-bromobenzophenone

  • To a solution of 2-methyl-3'-bromobenzophenone (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of a radical initiator, for example, benzoyl peroxide (BPO).

  • Reflux the reaction mixture under inert atmosphere and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-3'-bromobenzophenone.

Step 2: Nucleophilic Substitution with Piperidine

  • Dissolve the crude 2-(bromomethyl)-3'-bromobenzophenone in a polar aprotic solvent like acetonitrile.

  • Add piperidine (1.2 eq) and a base such as potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate and purify the residue using column chromatography on silica gel to obtain the final product, 3'-Bromo-2-piperidinomethyl benzophenone.

Purification and Characterization

The final compound would likely be purified by column chromatography, with the eluent system optimized to provide good separation. Characterization would be essential to confirm the structure and purity.

Table 1: Anticipated Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methylene bridge (~3.5-4.0 ppm). Signals for the piperidine ring protons.
¹³C NMR Carbonyl carbon signal around 195-200 ppm. Aromatic carbons and aliphatic carbons of the piperidine and methylene groups.
Mass Spec (MS) A molecular ion peak corresponding to the exact mass of the compound, showing a characteristic isotopic pattern for bromine.
Infrared (IR) A strong absorption band for the carbonyl group (C=O) around 1660 cm⁻¹. C-H stretching and bending vibrations.

Chemical and Physical Properties

The properties of 3'-Bromo-2-piperidinomethyl benzophenone are a direct consequence of its constituent functional groups.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₉H₂₀BrNOBased on the structure.
Molecular Weight ~358.27 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidCommon for benzophenone derivatives.
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water, but can form salts with acids to improve aqueous solubility.The large hydrophobic benzophenone core dominates, while the piperidine moiety offers some polarity and basicity.
Melting Point Moderately highThe rigid aromatic structure and potential for intermolecular interactions would lead to a higher melting point than simpler aliphatic compounds.
pKa ~8-9The piperidine nitrogen is basic, and its pKa is expected to be in the typical range for secondary amines.

Reactivity and Potential for Derivatization

The presence of multiple reactive sites makes 3'-Bromo-2-piperidinomethyl benzophenone a valuable intermediate for creating a library of new compounds.

Diagram of Reactivity Sites:

Caption: Key reactive sites on the 3'-Bromo-2-piperidinomethyl benzophenone molecule.

  • Carbonyl Group: Can undergo reduction to the corresponding alcohol, or react with organometallic reagents. It is also a key component for photochemical reactions (e.g., Norrish type reactions).

  • Bromo Substituent: This is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide variety of substituents at the 3'-position.

  • Piperidine Nitrogen: The basic nitrogen can be protonated to form salts, which can improve aqueous solubility. It can also undergo further alkylation or acylation.

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups in 3'-Bromo-2-piperidinomethyl benzophenone suggests several promising avenues for its application.

Medicinal Chemistry
  • Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of new drug candidates. The benzophenone scaffold is present in several FDA-approved drugs.

  • Targeted Covalent Inhibitors: The photo-activatable benzophenone core could be utilized in photopharmacology or as a photo-crosslinking agent to study drug-target interactions.

  • Probes for Biological Systems: The molecule could be further functionalized with fluorescent tags or other reporter groups to serve as a chemical probe.

Materials Science
  • Photoinitiators: Benzophenone derivatives are widely used as photoinitiators in polymerization processes. The substituents on this molecule could be tuned to alter its absorption spectrum and efficiency.

  • Building Blocks for Functional Polymers: The bromo group allows for the incorporation of this molecule into polymer chains via cross-coupling reactions, potentially leading to materials with interesting photophysical or electronic properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3'-Bromo-2-piperidinomethyl benzophenone.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

While 3'-Bromo-2-piperidinomethyl benzophenone is not a widely characterized compound, its structure suggests significant potential as a versatile intermediate in both medicinal chemistry and materials science. This guide has provided a predictive overview of its synthesis, properties, and reactivity based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate the properties and unlock the potential of this promising molecule.

References

As this is a predictive guide based on general chemical principles and analogous structures, direct references for the specific compound "3'-Bromo-2-piperidinomethyl benzophenone" are not available in the public domain. The information presented is based on foundational knowledge from standard organic chemistry textbooks and databases of chemical reactions. For further reading on the parent structures and reaction types, the following resources are recommended:

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL: [Link]

  • Title: The Art of Writing Reasonable Organic Reaction Mechanisms Source: Springer URL: [Link]

Exploratory

1H NMR spectrum of 3'-Bromo-2-piperidinomethyl benzophenone

Topic: Structural Elucidation & 1H NMR Analysis of 3'-Bromo-2-piperidinomethyl benzophenone Content Type: Technical Application Note Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists. E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & 1H NMR Analysis of 3'-Bromo-2-piperidinomethyl benzophenone Content Type: Technical Application Note Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 3'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-03-0) using Proton Nuclear Magnetic Resonance (


H NMR). As a key intermediate in the synthesis of CNS-active pharmacophores, precise structural characterization is required to distinguish it from regioisomers (e.g., 4'-bromo variants) and process impurities.

This document moves beyond simple peak listing; it establishes a causal link between the molecule’s electronic environment and its spectral signature, providing a self-validating protocol for researchers.

Structural Analysis & Proton Assignment Strategy

Before acquiring data, we must define the magnetic environments. The molecule consists of three distinct domains:

  • The Piperidine Ring: A saturated heterocycle.

  • The Benzylic Linker: A methylene bridge (

    
    ) connecting the amine to the aromatic core.
    
  • The Benzophenone Core: Two non-equivalent aromatic rings (Ring A: 2-substituted; Ring B: 3-bromo substituted).

Visualizing the Connectivity

The following diagram maps the proton environments to the assignment logic used in the spectral analysis.

G Molecule 3'-Bromo-2-piperidinomethyl benzophenone RingB Ring B (Meta-Bromo) Protons: H2', H4', H5', H6' Molecule->RingB Carbonyl Bridge Linker Benzylic Methylene (-CH2-N) Molecule->Linker Core connectivity RingA Ring A (Ortho-Sub) Protons: H3, H4, H5, H6 Deshielding Low Field (7.4 - 7.8 ppm) RingA->Deshielding C=O Anisotropy (H6) Inductive Complex Splitting (7.3 - 7.9 ppm) RingB->Inductive Br Electronegativity Linker->RingA Attached at C2 Piperidine Piperidine Ring (Alpha, Beta, Gamma) Linker->Piperidine Attached at N Shielding High Field (1.4 - 2.4 ppm) Piperidine->Shielding Aliphatic Region

Figure 1: Structural fragmentation and magnetic environment mapping. The diagram correlates molecular sub-structures with expected chemical shift zones.

Experimental Protocol: Sample Preparation & Acquisition

Reliable NMR data begins with sample integrity. Poor preparation leads to peak broadening, obscuring the critical multiplicity needed to confirm the 3'-bromo substitution pattern.

Solvent Selection
  • Primary Choice: Chloroform-d (

    
    ): 
    
    • Reasoning: Excellent solubility for lipophilic benzophenones. The residual solvent peak (7.26 ppm) typically does not overlap with the critical benzylic singlet.

    • Caveat: If the sample is a hydrochloride salt,

      
       may result in poor solubility or broad peaks due to exchangeable protons. In this case, use Methanol-d4 (
      
      
      
      )
      or DMSO-d6 .
    • Note: The shifts below assume the free base form in

      
      .
      
Preparation Steps
  • Mass: Weigh 5–10 mg of the compound.

  • Volume: Dissolve in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Filtration: If the solution is cloudy (common with inorganic salts from synthesis), filter through a cotton plug into the NMR tube. Particulates cause magnetic field inhomogeneity (

    
     distortion), broadening the aromatic multiplets.
    

Technical Analysis: The H NMR Spectrum

This section details the expected chemical shifts (


), multiplicity, and integration values.[1][2][3]
Region 1: The Aliphatic Zone (1.0 – 3.0 ppm)

Diagnostic Value: Confirms the integrity of the piperidine ring.

  • 1.40 – 1.65 ppm (Multiplet, 6H):

    • These are the

      
       and 
      
      
      
      protons of the piperidine ring. They appear as a broad overlapping envelope.
  • 2.30 – 2.45 ppm (Broad Triplet/Multiplet, 4H):

    • These are the

      
       protons (adjacent to Nitrogen). They are deshielded relative to the other piperidine protons due to the electronegative nitrogen atom.
      
    • Validation Check: If these peaks shift significantly downfield (to >3.0 ppm), your sample is likely protonated (salt form).

Region 2: The Benzylic "Anchor" (3.5 – 3.8 ppm)

Diagnostic Value: Critical proof of C-N bond formation.

  • 3.65 ppm (Singlet, 2H):

    • This signal corresponds to the methylene group linking the piperidine to the benzophenone (Ar-

      
      -N).
      
    • Why a Singlet? The benzylic protons are enantiotopic but chemically equivalent in the achiral environment of the free base.

    • Troubleshooting: If this appears as an AB quartet, it indicates restricted rotation or a chiral environment (often seen in chiral salts or rigid complexes).

Region 3: The Aromatic Region (7.1 – 7.9 ppm)

Diagnostic Value: Distinguishing the 3'-bromo substitution from 2'- or 4'-isomers.

The aromatic region is complex due to the overlap of 8 protons. We must deconvolute them based on coupling constants (


).

Ring A (2-substituted benzophenone moiety):

  • ~7.30 – 7.50 ppm (Multiplet): Contains H-3, H-4, and H-5.

  • ~7.55 – 7.65 ppm (Doublet/Multiplet): H-6. This proton is ortho to the carbonyl. Due to the magnetic anisotropy of the C=O bond, this proton is typically deshielded (shifted downfield) relative to the others.[4]

Ring B (3'-Bromo substituted moiety): This ring provides a distinct pattern characteristic of meta-substitution:

  • ~7.85 ppm (Triplet,

    
     Hz): H-2' . This is the "isolated" proton between the Carbonyl and the Bromine. It appears as a narrow triplet (or singlet-like) due to small meta-coupling with H-4' and H-6'. This is the fingerprint peak for 3-substitution. 
    
  • ~7.70 ppm (Doublet of Doublets/Multiplet): H-6' (Ortho to C=O, Para to Br). Deshielded by the carbonyl.

  • ~7.65 ppm (Doublet of Doublets/Multiplet): H-4' (Ortho to Br, Para to C=O).

  • ~7.35 ppm (Triplet,

    
     Hz):  H-5'. This is the pseudo-triplet arising from coupling to H-4' and H-6'.
    

Summary Data Table

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.45 – 1.60 Multiplet (m)6HPiperidine

-

Remote aliphatic
2.35 Broad Triplet (t)4HPiperidine

-

Adjacent to Nitrogen
3.65 Singlet (s)2HBenzylic

Linker (Ar-

-N)
7.30 – 7.45 Multiplet (m)4HRing A (H3,4,[5]5) + Ring B (H5')Overlapping aromatic region
7.60 – 7.75 Multiplet (m)3HRing A (H6) + Ring B (H4', H6')Deshielded by C=O / Br
7.85 Triplet (t, fine)1HRing B (H2')Diagnostic: Meta-position between Br and C=O

Note: Shifts are referenced to TMS (0.00 ppm) in


. Values may vary by 

ppm depending on concentration.

Validation Workflow & Troubleshooting

Use the following logic flow to interpret your spectrum and troubleshoot common synthesis issues (e.g., unreacted starting material).

Workflow Start Acquire 1H NMR Spectrum CheckAliphatic Check 1.0 - 2.5 ppm Piperidine signals present? Start->CheckAliphatic CheckLinker Check 3.65 ppm Singlet Present? CheckAliphatic->CheckLinker Yes FailAlkylation Error: Alkylation Failed (Check for starting amine) CheckAliphatic->FailAlkylation No CheckAromatic Check 7.85 ppm Small Triplet (H2') Present? CheckLinker->CheckAromatic Yes CheckLinker->FailAlkylation No (or shift > 4.0) DecisionPass Structure Confirmed CheckAromatic->DecisionPass Yes FailRegio Error: Wrong Isomer (Likely 4-Bromo if doublet seen) CheckAromatic->FailRegio No (Large Doublet seen)

Figure 2: Logic gate for structural validation. This workflow filters out common synthetic failures such as failed amination or incorrect starting bromide.

Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous (e.g., overlapping aromatic peaks), perform the following:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates the singlet at 3.65 ppm to the benzylic carbon (

    
    60 ppm).
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the carbonyl carbon (

    
    196 ppm) and the diagnostic H-2' proton (
    
    
    
    7.85 ppm). This definitively proves the position of the bromine relative to the ketone.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard reference for substituent additivity rules in benzophenones).

  • PubChem. (2025).[6][7] 3-Bromobenzophenone | C13H9BrO.[6] National Library of Medicine. Available at: [Link] (Source for Ring B aromatic shift patterns).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for piperidine chemical shifts).
  • Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Available at: [Link] (Source for solvent residual peaks and anisotropy effects).

Sources

Foundational

An In-Depth Technical Guide to the Purity Assessment of 3'-Bromo-2-piperidinomethyl benzophenone

Introduction In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical attribute that directly influences its safety and efficacy.[1][][3] This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical attribute that directly influences its safety and efficacy.[1][][3] This guide provides a comprehensive, in-depth technical framework for the purity assessment of 3'-Bromo-2-piperidinomethyl benzophenone, a complex organic molecule with potential therapeutic applications. As researchers, scientists, and drug development professionals, a thorough understanding of purity analysis is paramount for regulatory compliance and ensuring the quality of the final drug product.[4]

This document moves beyond a simple recitation of methods. It is designed to provide a strategic and logical approach to purity assessment, grounded in established scientific principles and regulatory expectations. We will explore the "why" behind the "how," offering insights into the selection of analytical techniques, the design of robust experimental protocols, and the interpretation of the resulting data. The core philosophy is to establish a self-validating system of analysis that ensures the integrity and reliability of the purity profile.

Regulatory Framework: A Foundation of Quality

The purity assessment of any new drug substance is governed by a stringent set of regulatory guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a foundational framework, particularly through its Q3 series of guidelines.[5]

  • ICH Q3A(R2): Impurities in New Drug Substances : This guideline is central to our discussion. It outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[6][7][8]

  • ICH Q3C: Residual Solvents : Specifies limits for the control of residual solvents, which are common process-related impurities.[5]

  • ICH Q3D: Elemental Impurities : Mandates a risk-based approach to the control of elemental impurities.[5]

Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety.[1]

Impurity Profiling: Understanding the Landscape

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities present in a drug substance.[][3] For 3'-Bromo-2-piperidinomethyl benzophenone, impurities can originate from various sources:

  • Organic Impurities : These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[1][9]

  • Inorganic Impurities : Typically arise from the manufacturing process and can include reagents, catalysts, and heavy metals.[1][9]

  • Residual Solvents : Solvents used during synthesis or purification that are not completely removed.[1]

A thorough understanding of the synthetic route and the chemical stability of 3'-Bromo-2-piperidinomethyl benzophenone is crucial for predicting potential impurities.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A multi-faceted analytical approach is essential for a comprehensive purity assessment. Relying on a single technique is insufficient to detect and quantify the diverse range of potential impurities. The following sections detail the core analytical methodologies, their underlying principles, and practical, field-proven protocols tailored for 3'-Bromo-2-piperidinomethyl benzophenone.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds.[10][11] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating and quantifying the main component from its structurally similar impurities.

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC) is the most common and logical starting point for a molecule like 3'-Bromo-2-piperidinomethyl benzophenone, which possesses both hydrophobic (benzophenone and bromo-phenyl groups) and a basic nitrogen (piperidine ring) character. A C18 column provides a versatile stationary phase for retaining such a compound.

  • UV Detection is suitable due to the presence of chromophores (the benzophenone moiety) in the molecule, allowing for sensitive detection.

  • Gradient Elution is often necessary to resolve impurities that may have a wide range of polarities and to ensure that any late-eluting compounds are detected.

  • Mass Spectrometry (MS) Compatibility : The use of volatile mobile phase modifiers like formic acid makes the method compatible with mass spectrometry, which is invaluable for impurity identification.

Experimental Protocol: RP-HPLC-UV for Purity Determination

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for good resolution of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for better peak shape of the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 30 minutesA broad gradient ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA standard volume to avoid column overload.
Sample Preparation 1 mg/mL in Mobile Phase A/B (50:50)Ensures complete dissolution and compatibility with the starting mobile phase conditions.

System Suitability: Before sample analysis, a system suitability test must be performed as per USP <621> to ensure the chromatographic system is performing adequately.[12][13][14][15][16] This typically involves injecting a standard solution to check parameters like tailing factor, theoretical plates, and reproducibility.

dot

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[10][17][18]

Causality Behind Experimental Choices:

  • Headspace GC is the preferred sample introduction technique for residual solvent analysis in APIs. It allows for the analysis of volatile compounds without dissolving the non-volatile drug substance, thus avoiding potential matrix interference.

  • Mass Spectrometry (MS) Detection provides definitive identification of the volatile impurities by comparing their mass spectra to a library (e.g., NIST).

Experimental Protocol: Headspace GC-MS for Residual Solvents

ParameterRecommended ConditionRationale
GC Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA mid-polar column suitable for separating a wide range of common solvents.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/minA standard program for eluting common solvents.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas.
Injector Split/Splitless, 250 °CHigh temperature ensures volatilization of analytes.
Headspace Sampler Vial Equilibration: 80 °C for 15 minEnsures partitioning of volatile solvents into the headspace.
MS Detector Electron Ionization (EI), Scan range 35-350 amuStandard ionization technique and mass range for common solvents.
Sample Preparation Accurately weigh ~100 mg of sample into a headspace vial with a suitable solvent (e.g., DMSO).DMSO is a high-boiling solvent that will not interfere with the analysis of more volatile solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an exceptionally powerful tool for both qualitative and quantitative analysis.[19][20] It provides detailed structural information and can be used as a primary analytical method for purity determination.

Causality Behind Experimental Choices:

  • ¹H NMR is highly sensitive and provides a wealth of structural information. The integral of each signal is directly proportional to the number of protons it represents, allowing for quantitative analysis.

  • Quantitative NMR (qNMR) can be used to determine the absolute purity of 3'-Bromo-2-piperidinomethyl benzophenone by comparing the integral of a known proton signal from the analyte to the integral of a certified internal standard with a known concentration.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Accurately weigh approximately 10-20 mg of 3'-Bromo-2-piperidinomethyl benzophenone and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte based on the known purity and mass of the internal standard, the masses of the sample, and the integral values.

Structural Elucidation of Impurities: 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for elucidating the structures of unknown impurities that have been isolated or are present in sufficient concentration.[21][22]

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the physicochemical properties of the API, which can be indicative of its purity.[23][24][25][26]

  • Differential Scanning Calorimetry (DSC) : Measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, DSC will show a sharp melting endotherm. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.[27] DSC can be used to estimate purity based on the van't Hoff equation.

  • Thermogravimetric Analysis (TGA) : Measures the change in mass of a sample as a function of temperature. TGA is useful for determining the presence of residual solvents or water (hydration), as these will volatilize upon heating, resulting in a mass loss at temperatures below the decomposition point of the API.[28]

Experimental Protocol: DSC and TGA

TechniqueParameterRecommended ConditionRationale
DSC Heating Rate 10 °C/minA standard heating rate for observing thermal transitions.
Atmosphere Nitrogen (inert)Prevents oxidative degradation.
Sample Pan Aluminum, crimped lidStandard sample containment.
TGA Heating Rate 10 °C/minA standard heating rate for observing mass loss events.
Atmosphere Nitrogen (inert)Prevents oxidative degradation.
Temperature Range Ambient to 500 °CTo observe loss of volatiles and thermal decomposition.

dot

Purity_Assessment_Strategy cluster_main cluster_techniques Analytical Techniques cluster_impurities Impurity Types API API Sample HPLC HPLC-UV/MS API->HPLC GC_MS GC-MS API->GC_MS NMR NMR (1H, 13C, qNMR) API->NMR Thermal DSC/TGA API->Thermal Organic Organic Impurities (Related Substances, Degradants) HPLC->Organic Primary Volatile Volatile Impurities (Residual Solvents) GC_MS->Volatile Primary Structural Structural Confirmation & Absolute Purity NMR->Structural Primary Physicochemical Water Content, Thermal Stability Thermal->Physicochemical Primary

Caption: Orthogonal Analytical Strategy.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison across different batches of the API.

Table 1: Example Purity Profile of 3'-Bromo-2-piperidinomethyl benzophenone (Batch XYZ)

Analytical MethodParameterResultAcceptance Criteria
HPLC Purity (Area %)99.85%≥ 99.5%
Individual Unspecified Impurity< 0.05%≤ 0.10%
Total Impurities0.15%≤ 0.5%
GC-MS Methanol< 50 ppm≤ 3000 ppm (ICH Q3C)
Dichloromethane< 20 ppm≤ 600 ppm (ICH Q3C)
qNMR Absolute Purity (w/w %)99.7%Report
TGA Loss on Drying0.1%≤ 0.5%
DSC Melting Point125.5 °C124 - 127 °C

Conclusion

The purity assessment of 3'-Bromo-2-piperidinomethyl benzophenone is a multi-faceted process that requires a deep understanding of analytical chemistry, regulatory guidelines, and the specific properties of the molecule. A robust purity assessment strategy, built on the foundation of orthogonal analytical techniques, is not merely a quality control exercise; it is a critical component of drug development that ensures the safety and efficacy of the final therapeutic product. By employing a logical, scientifically-grounded approach as outlined in this guide, researchers and developers can confidently establish a comprehensive purity profile that meets the stringent requirements of the pharmaceutical industry.

References

  • General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. Retrieved February 19, 2026, from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved February 19, 2026, from [Link]

  • G, P., V, S., & S, J. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. Retrieved February 19, 2026, from [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved February 19, 2026, from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved February 19, 2026, from [Link]

  • ICH. (2006, October 25). Impurities in new drug substances Q3A(R2). Retrieved February 19, 2026, from [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved February 19, 2026, from [Link]

  • USP-NF. (2023, November 1). 〈621〉 Chromatography. Retrieved February 19, 2026, from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Characterization of pharmaceuticals using thermal analysis. Retrieved February 19, 2026, from [Link]

  • IJIRT. (2025, December). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. Retrieved February 19, 2026, from [Link]

  • PharmaTutor. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved February 19, 2026, from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved February 19, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved February 19, 2026, from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved February 19, 2026, from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved February 19, 2026, from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved February 19, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Retrieved February 19, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS for Volatile Impurity Analysis. Retrieved February 19, 2026, from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved February 19, 2026, from [Link]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved February 19, 2026, from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved February 19, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved February 19, 2026, from [Link]

  • METTLER TOLEDO. (n.d.). Characterization of Pharmaceuticals Using Thermal Analysis Guide. Retrieved February 19, 2026, from [Link]

  • ORS Labs. (n.d.). GC/MS Analysis for Identification of Unknown Organics. Retrieved February 19, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved February 19, 2026, from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved February 19, 2026, from [Link]

  • SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products. Retrieved February 19, 2026, from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 19, 2026, from [Link]

  • Huang, Y.-F., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved February 19, 2026, from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved February 19, 2026, from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved February 19, 2026, from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved February 19, 2026, from [Link]

  • Huang, Y.-F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Journal of Food and Drug Analysis. Retrieved February 19, 2026, from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved February 19, 2026, from [Link]

  • Taylor & Francis. (2017, December 1). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Retrieved February 19, 2026, from [Link]

  • AKJournals. (2019, December 1). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica, 31(4). Retrieved February 19, 2026, from [Link]

  • MTC USA. (n.d.). Benzophenone Analyzed with HPLC - AppNote. Retrieved February 19, 2026, from [Link]

  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved February 19, 2026, from [Link]

  • Teva api. (2025, May 20). How to Identify High-Purity Bromo-OTBN for Pharmaceutical Manufacturing. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromopiperidin-2-one. Retrieved February 19, 2026, from [Link]

Sources

Exploratory

Potential biological activity of brominated benzophenones

An In-Depth Technical Guide to the Potential Biological Activity of Brominated Benzophenones Introduction The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous naturally occurring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of Brominated Benzophenones

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1][2] This diaryl ketone framework serves as a versatile template for drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The inherent bioactivity of the benzophenone core can be significantly modulated through chemical modification, with halogenation being a particularly effective strategy.

The Role of Bromination in Modulating Bioactivity

The introduction of bromine atoms into the benzophenone structure—a process known as bromination—can profoundly influence the molecule's physicochemical properties and, consequently, its biological profile. Bromination can enhance lipophilicity, which may improve membrane permeability, and the bromine atom itself can participate in crucial halogen bonding interactions with biological targets, potentially increasing binding affinity and therapeutic efficacy.[4] Furthermore, the position and number of bromine substituents allow for fine-tuning of the molecule's electronic and steric properties, which is critical for optimizing structure-activity relationships (SAR).[5]

This guide provides a comprehensive overview of the diverse biological activities of brominated benzophenones, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Synthesis Strategies for Biologically Active Brominated Benzophenones

The synthesis of brominated benzophenones is typically achieved through established organic chemistry reactions. The choice of synthetic route depends on the desired substitution pattern of the bromine and other functional groups on the aromatic rings.

Overview of Synthetic Routes

Common synthetic strategies include:

  • Friedel-Crafts Acylation: This is one of the most general methods for preparing benzophenones. It involves the reaction of a brominated benzene derivative with a benzoyl chloride (or vice versa) in the presence of a Lewis acid catalyst.[1]

  • Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling can be employed to construct the diaryl ketone framework. For instance, a bromobenzophenone can be coupled with an arylboronic acid.[1]

  • Oxidation of Diphenylmethanes: The corresponding brominated diphenylmethane precursor can be oxidized to yield the benzophenone.

  • Direct Bromination: Benzophenone or its derivatives can be directly brominated using reagents like bromine in acetic acid. This method, however, may lead to a mixture of products and lack regioselectivity.[1]

Experimental Protocol: Synthesis of Brominated Benzophenones via Friedel-Crafts Acylation

This protocol describes a general procedure for synthesizing a brominated benzophenone derivative. This is a representative protocol and must be adapted and optimized for specific substrates and safety considerations in a laboratory setting.

Objective: To synthesize a substituted bromobenzophenone via Friedel-Crafts acylation.

Materials:

  • Substituted bromobenzene

  • Substituted benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen or argon atmosphere.

  • Reagent Addition: Add the substituted bromobenzene (1.0 eq) and anhydrous DCM to the flask and cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1 eq) to the stirred solution in portions, ensuring the temperature remains low.

  • Acylation: Add the substituted benzoyl chloride (1.0 eq) dissolved in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of 1M HCl to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure brominated benzophenone.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Key Biological Activities and Mechanisms of Action

Brominated benzophenones have demonstrated a remarkable range of biological activities, targeting viruses, bacteria, fungi, and cancer cells, as well as modulating inflammatory and oxidative processes.

Antiviral Activity: Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of research has focused on brominated benzophenones as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1).[6]

  • Mechanism of Action: These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, located near the polymerase active site. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, thus halting the viral replication cycle.[7]

  • Structure-Activity Relationship (SAR) Insights: Extensive SAR studies have been conducted to optimize the anti-HIV activity. The benzophenone core serves as an essential scaffold. Specific substitution patterns on the aryl rings, including the placement of bromine atoms and other functional groups, are critical for potent inhibition of both wild-type and drug-resistant mutant strains of the virus.[5][6] For example, the compound GW678248, a novel benzophenone NNRTI, shows excellent potency against clinically relevant mutant viruses like K103N and Y181C.[6][7]

CompoundTargetIC₅₀ (nM)Citation(s)
GW678248 Wild-Type HIV-10.5[6]
K103N Mutant HIV-11.0[6]
Y181C Mutant HIV-10.7[6]
GW4511 Wild-Type HIV-1≤2[8]
16 NNRTI-Resistant Mutants<10[8]
Antimicrobial Properties

Brominated benzophenones have shown promise as broad-spectrum antimicrobial agents.

  • Antibacterial Activity: Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[9][10] For instance, benzophenone fused azetidinone derivatives containing a bromo group exhibited good inhibition against tested bacterial strains.[9] Some benzophenone-containing tetraamides display potent activity against multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus).[11]

  • Antifungal Activity: Antifungal properties have also been reported.[12][13] A study on benzophenone-N-ethyl morpholine ethers showed that a derivative with a bromo group at the para position was active against Candida krusei.[12]

  • Proposed Mechanisms: While not fully elucidated for all compounds, one proposed mechanism for certain cationic benzophenone derivatives is the depolarization of the bacterial membrane, leading to cell death.[11] This mechanism is distinct from DNA-binding, even though the compounds may also show an affinity for DNA.[11]

Anti-inflammatory Effects

The benzophenone scaffold is present in compounds with known anti-inflammatory activity.[1] Halogenated derivatives, including those with bromine, have shown significant anti-inflammatory profiles.[1]

  • Inhibition of Pro-inflammatory Cytokines: Some benzophenone analogues inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

  • Cyclooxygenase (COX) Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against COX-1 and COX-2 enzymes, which are central to the inflammatory cascade and the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][14]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Immune Cell Stimulus Stimulus NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Cytokines TNF-α, IL-6 NFkB->Cytokines COX2 COX-2 Enzyme MAPK->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Bromobenzophenone Brominated Benzophenone Bromobenzophenone->NFkB Bromobenzophenone->COX2 Inflammation Inflammation Cytokines->Inflammation Pro-inflammatory effects Prostaglandins->Inflammation Pain & Inflammation

Caption: Inhibition of key pro-inflammatory pathways by brominated benzophenones.

Anticancer and Cytotoxic Potential

Natural and synthetic benzophenones, including brominated analogues, have been investigated for their cytotoxic effects against various cancer cell lines.[3][15]

  • Effects on Cancer Cell Lines: A compound identified as 2-benzoylbenzene-1,4-diyl bis(4-bromo-3-nitrobenzoate) has demonstrated anticancer potential in breast and prostate cancer cells in vitro.[15] Other derivatives have shown activity against leukemia and skin cancer cells.[16]

  • Mechanisms of Action: The anticancer activity of benzophenones can be attributed to several mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death).[15][16] For example, some bromophenol derivatives have been shown to induce apoptosis in leukemia K562 cells.[16]

Antioxidant and Radical Scavenging Activity

Many bromophenol and brominated benzophenone derivatives exhibit potent antioxidant properties.[17][18]

  • Mechanism: Their antioxidant activity is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. They are effective scavengers of radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[17][18]

  • Comparison to Standards: The antioxidant potential of these compounds has been compared favorably to standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and Trolox.[17][18]

Toxicological Profile and Endocrine Disrupting Potential

While demonstrating therapeutic potential, the safety profile of brominated benzophenones requires careful evaluation. A significant concern associated with the broader class of benzophenones is their potential for endocrine disruption and other toxicities.

  • Endocrine Disruption: Some hydroxylated benzophenones can act as endocrine-disrupting chemicals (EDCs).[19] For instance, certain derivatives have been shown to exhibit antiandrogenic activity by acting as antagonists to the androgen receptor (AR).[19]

  • Percutaneous Absorption and Metabolism: Benzophenones used in sunscreens (e.g., Benzophenone-3) can be absorbed through the skin, leading to systemic exposure.[20] The metabolism of these compounds can lead to the formation of other derivatives with their own biological activities.[21]

  • Toxicity: The formation of brominated byproducts from benzophenone-4 during chlorination in the presence of bromide has been shown to significantly increase acute toxicity.[22] This highlights the need to assess the environmental and metabolic fate of these compounds.

Standardized Methodologies for Biological Evaluation

Evaluating the biological activity of brominated benzophenones requires a suite of standardized in vitro assays.

G Start Synthesized Brominated Benzophenone Library Cytotoxicity Primary Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial Antioxidant Antioxidant Screening (e.g., DPPH Assay) Start->Antioxidant Enzyme Specific Enzyme Inhibition (e.g., HIV-RT, COX) Start->Enzyme Hit_ID Hit Identification & Prioritization Cytotoxicity->Hit_ID Antimicrobial->Hit_ID Antioxidant->Hit_ID Enzyme->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

Foundational

In Vitro Screening of 3'-Bromo-2-piperidinomethyl benzophenone

A Technical Guide for Pharmacological Profiling & Characterization Executive Summary 3'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-03-0) represents a "privileged scaffold" in medicinal chemistry—a hybrid structur...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmacological Profiling & Characterization

Executive Summary

3'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-03-0) represents a "privileged scaffold" in medicinal chemistry—a hybrid structure combining a lipophilic benzophenone core with a basic piperidine side chain. This structural motif is frequently associated with two distinct pharmacological profiles: CNS modulation (specifically Histamine H3 antagonism and monoamine transport inhibition) and cytotoxic/anti-angiogenic activity .

This guide provides a structured, self-validating screening cascade designed to classify this specific New Chemical Entity (NCE). Unlike generic protocols, this workflow addresses the specific solubility challenges of brominated benzophenones and targets the most probable biological hits based on Structure-Activity Relationships (SAR).

Part 1: Chemical Identity & Solubility Profiling

The Prerequisite for Data Integrity

Before biological screening, the physicochemical behavior of the compound must be established. The 3'-bromo substituent significantly increases lipophilicity (


 estimated), creating a high risk of compound precipitation in aqueous assay buffers.
1.1 Kinetic Solubility Protocol (Nephelometry)

Objective: Determine the maximum concentration usable in bioassays without "crashing out."

  • Stock Preparation: Dissolve 3'-Bromo-2-piperidinomethyl benzophenone in 100% DMSO to 10 mM.

    • Critical Step: Sonicate for 10 minutes at 37°C. The bromine atom adds bulk and hydrophobicity; visual clarity is not enough—ensure no micro-precipitates exist.

  • Stepwise Dilution: Dilute stock into PBS (pH 7.4) containing 1% DMSO in a 96-well clear-bottom plate.

    • Concentration range: 0.1 µM to 100 µM.

  • Readout: Measure light scattering (nephelometry) at 633 nm.

  • Threshold: The "Kinetic Solubility Limit" is defined as the concentration where scattering intensity exceeds the solvent background by 3σ.

    • Note: If solubility is < 10 µM, inclusion of 0.05% Pluronic F-127 or cyclodextrin is required for all subsequent assays.

Part 2: Primary Pharmacological Screening (CNS & GPCR Focus)

Rationale: Based on the work of Sasse et al.[1] and Khanum et al., benzophenone-piperidine ethers are potent Histamine H3 antagonists and Monoamine Transporter (MAT) modulators. The piperidine ring mimics the imidazole moiety of histamine, while the benzophenone core provides the necessary lipophilic anchor.

2.1 Histamine H3 Receptor Binding Assay (Radioligand Displacement)

Target: Confirm affinity for the H3 receptor (key for cognitive enhancement/narcolepsy indications).

  • Receptor Source: Membranes from CHO-K1 cells stably expressing human H3 receptor.

  • Radioligand: [³H]-N-α-methylhistamine (

    
     nM).
    
  • Non-Specific Binding (NSB): Define using 10 µM R-α-methylhistamine.

Protocol Workflow:

  • Buffer System: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

    • Why BSA? To prevent the lipophilic benzophenone from sticking to the plastic walls of the plate.

  • Incubation: Mix 5 µg membrane protein + 2 nM [³H]-ligand + Test Compound (1 nM – 10 µM).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • PEI Function: Reduces electrostatic binding of the basic piperidine nitrogen to the glass fiber filter (lowers background noise).

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.[2]
    
2.2 Monoamine Transporter Uptake Assay (Functional)

Target: Assess potential antidepressant/stimulant activity via DAT/SERT/NET inhibition.

  • System: HEK293 cells expressing human DAT, SERT, or NET.

  • Tracer: Use a fluorescent neurotransmitter mimic (e.g., ASP+ substrate) rather than radiation for higher throughput.

Protocol Workflow:

  • Seeding: Plate cells at 40,000/well in poly-D-lysine coated plates 24h prior.

  • Pre-incubation: Add Test Compound in HBSS buffer for 15 minutes.

  • Substrate Addition: Add ASP+ (4-(4-dimethylamino)styryl-N-methylpyridinium) at 5 µM.

  • Kinetic Read: Monitor fluorescence influx (Ex 475nm / Em 609nm) every 30 seconds for 10 minutes.

  • Data: Slope of fluorescence uptake represents transport velocity (

    
    ). Calculate % Inhibition relative to vehicle control.
    
Part 3: Secondary Screening (Oncology & Cytotoxicity)

Rationale: Benzophenones are privileged scaffolds for inhibiting angiogenesis and tubulin polymerization. The 3'-bromo substitution often enhances metabolic stability, potentially increasing potency against solid tumors.

3.1 MTT Cell Viability Assay (72-Hour)

Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver - for toxicity).

  • Seeding: 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Add compound (0.1 – 50 µM) for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Interpretation:

    • 
      : Potent cytotoxic hit (Proceed to mechanistic studies).[3]
      
    • 
      : Inactive/Safe.
      
Part 4: Visualization of Screening Cascade

ScreeningCascade Start Compound: 3'-Bromo-2-piperidinomethyl benzophenone Solubility Tier 0: Solubility Profiling (Nephelometry) Start->Solubility Dissolve in DMSO Tier1 Tier 1: CNS Target Binding (Histamine H3 & Monoamines) Solubility->Tier1 If Soluble > 10µM Tier3 Tier 3: Oncology Screen (MTT Cytotoxicity) Solubility->Tier3 Parallel Track Tier2 Tier 2: Functional Validation (Ca2+ Flux / Uptake Assays) Tier1->Tier2 Hit: Ki < 1µM Safety Safety Counter-Screen (hERG & HepG2) Tier2->Safety Functional Agonist/Antagonist Tier3->Safety IC50 < 10µM Decision Lead Optimization Candidate Selection Safety->Decision Pass: hERG IC50 > 10µM

Caption: Figure 1. Integrated Screening Cascade. The workflow prioritizes solubility to prevent false negatives, followed by parallel tracks for CNS (blue) and Oncology (red) indications.

Part 5: Data Analysis & Interpretation Standards

To ensure Trustworthiness and Reproducibility , data must be analyzed using the following statistical models:

ParameterCalculation MethodAcceptance Criteria
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n

(Affinity)
Cheng-Prusoff:

Reported with 95% Confidence Intervals.
Hill Slope 4-Parameter Logistic RegressionSlope

(indicates 1:1 binding). Steep slopes (>2) suggest aggregation/precipitation artifacts.

Critical "Red Flag" Analysis: If the Hill Slope is > 2.0 or < 0.5, the data is suspect. For this specific compound, a steep slope often indicates the compound is precipitating and physically sequestering the radioligand rather than binding the receptor. Action: Repeat assay with 0.01% Triton X-100.

Part 6: References
  • Sasse, A., et al. (2001).[1] "Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands."[1] Archiv der Pharmazie.

  • Khanum, S. A., et al. (2009).[4] "Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent." Bioorganic & Medicinal Chemistry Letters.

  • Surana, K., et al. (2018). "Benzophenone: a ubiquitous scaffold in medicinal chemistry."[5] MedChemComm.

  • BenchChem Technical Guides. (2025). "Biological Activity Screening of Piperidine Derivatives."

Sources

Exploratory

Lipophilicity of Substituted Benzophenone Derivatives: A Technical Guide

Executive Summary This guide provides a rigorous technical analysis of the lipophilicity of substituted benzophenone derivatives, a privileged scaffold in medicinal chemistry (e.g., P-gp inhibitors, UV filters, anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the lipophilicity of substituted benzophenone derivatives, a privileged scaffold in medicinal chemistry (e.g., P-gp inhibitors, UV filters, anti-inflammatory agents). It moves beyond basic definitions to explore the quantitative structure-property relationships (QSPR) that govern how specific substituents alter partition coefficients (logP/logD). We present a validated RP-HPLC protocol for experimental determination, circumventing the limitations of the traditional shake-flask method for highly lipophilic compounds, and offer a strategic framework for optimizing Lipophilic Efficiency (LipE) in drug discovery.

Part 1: The Benzophenone Scaffold & Lipophilic Dynamics

The benzophenone core (diphenylmethanone) is a lipophilic skeleton (


) that serves as a versatile template. Its pharmacological efficacy is often driven by the balance between hydrophobic interactions (for binding affinity) and aqueous solubility (for bioavailability).
Mechanistic Principles of Substituent Effects

The lipophilicity of a benzophenone derivative is not merely additive; it is a vector sum of steric, electronic, and hydrophobic contributions.

  • The Additive Model (Hansch

    
     Constants): 
    The lipophilicity of a substituted derivative can be estimated using the Hansch equation:
    
    
    
    
    • Hydrophobic Substituents (+

      
      ):  Halogens (Cl, Br), Alkyl groups, Phenyl rings. These increase 
      
      
      
      , enhancing membrane permeability but potentially increasing metabolic clearance or toxicity.
    • Hydrophilic Substituents (-

      
      ):  Hydroxyl (-OH), Amino (-NH2), Carboxyl (-COOH). These lower 
      
      
      
      , improving solubility but potentially limiting blood-brain barrier (BBB) penetration.
  • Electronic Modulation (Hammett

    
    ): 
    Substituents affect the electron density of the carbonyl oxygen.
    
    • Electron-Donating Groups (EDG): (e.g., 4-OCH

      
      ) increase electron density on the carbonyl, potentially strengthening H-bond acceptor capability with water, slightly lowering expected lipophilicity.
      
    • Electron-Withdrawing Groups (EWG): (e.g., 4-NO

      
      ) decrease basicity of the carbonyl.
      
Visualization: SAR & Lipophilicity Logic

BenzophenoneSAR Core Benzophenone Core (LogP ~ 3.18) Sub_Hydrophobic Hydrophobic Subs (-Cl, -Ph, -Alkyl) Increases LogP Core->Sub_Hydrophobic Substitution Sub_Hydrophilic Hydrophilic Subs (-OH, -NH2, -COOH) Decreases LogP Core->Sub_Hydrophilic Substitution Effect_ADME ADME Impact Sub_Hydrophobic->Effect_ADME High Permeability Metabolic Risk Low Solubility Sub_Hydrophilic->Effect_ADME High Solubility Low Permeability Clearance Interaction Electronic Effect (Carbonyl H-Bonding) Sub_Hydrophilic->Interaction EDG/EWG effects Interaction->Effect_ADME Modulates Solvation

Figure 1: Structure-Activity Relationship (SAR) logic flow detailing how substituent nature impacts the physicochemical properties and ADME profile of benzophenones.

Part 2: Experimental Determination (RP-HPLC Method)

While the Shake-Flask method is the "gold standard," it is prone to errors for benzophenones with


 due to emulsion formation and low aqueous concentrations. Reversed-Phase HPLC (RP-HPLC)  is the preferred high-throughput alternative, correlating retention time with lipophilicity.
Principle

The retention factor (


) of a compound on a hydrophobic stationary phase (C18) correlates linearly with its partition coefficient:


Where

and

are determined using a calibration set of compounds with known

values.
Standard Operating Protocol (SOP)

Objective: Determine the Chromatographic Hydrophobicity Index (CHI) and


 of substituted benzophenones.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4) or 0.1% Formic Acid (for acidic stability).

  • Mobile Phase B: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • Standards: A set of 5-8 compounds with known

    
     spanning the expected range (e.g., Acetanilide, Acetophenone, Benzophenone, Naphthalene, Anthracene).
    

Workflow:

  • Dead Time Determination (

    
    ): 
    
    • Inject an unretained marker (e.g., Uracil or Sodium Nitrate).

    • Record retention time

      
      .
      
  • Calibration Curve Generation:

    • Prepare 100

      
      M solutions of standard compounds in MeOH.
      
    • Run isocratic elution (e.g., 70% MeOH / 30% Buffer) at 1.0 mL/min.

    • Calculate capacity factor

      
       for each standard:
      
      
      
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis) to obtain the regression equation (
      
      
      ). Ensure
      
      
      .
  • Sample Analysis:

    • Inject benzophenone derivatives under identical conditions.

    • Calculate

      
      .
      
    • Apply regression equation to solve for

      
      .
      
  • Polycratic Validation (Optional but Recommended):

    • For highly lipophilic compounds, run at multiple %MeOH (e.g., 60%, 70%, 80%).

    • Extrapolate

      
       to 100% water (
      
      
      
      ) for a theoretically purer measure of lipophilicity.
Workflow Visualization

HPLC_Protocol Start Start: LogP Determination Prep 1. Sample & Standard Prep (100 µM in MeOH) Start->Prep DeadTime 2. Measure Dead Time (t0) (Inject Uracil) Prep->DeadTime RunStandards 3. Run Standards (Isocratic) Calculate k' = (tR - t0)/t0 DeadTime->RunStandards Regression 4. Linear Regression LogP(lit) vs. Log k' RunStandards->Regression RunSamples 5. Run Benzophenone Samples Measure tR, Calculate k' Regression->RunSamples Calibration Valid (R² > 0.95) Calc 6. Calculate LogP(exp) Apply Regression Equation RunSamples->Calc End End: Validated LogP Calc->End

Figure 2: Step-by-step experimental workflow for determining logP using Reversed-Phase HPLC.

Part 3: Data Analysis & Case Studies

The following data illustrates the impact of substitution patterns on the lipophilicity of benzophenone-type P-glycoprotein (P-gp) inhibitors. Note the trade-off between lipophilicity and efficiency.[1][2][3]

Comparative Lipophilicity Table
Compound IDSubstituent PatternCalculated LogP (CLogP)Experimental LogP (HPLC)Lipophilic Efficiency (LipE)*
Benzophenone Unsubstituted3.183.18N/A
GPV005 4-OH2.662.701.84
GPV062 4-(4-hydroxy-4-phenyl-piperidine)4.154.203.09
GPV576 4-(4-tolylpiperazine)6.026.152.23
Valspodar (Cyclosporine analogue)15.09>6.0 (Est)-8.79
  • LipE (Lipophilic Efficiency): Defined as

    
    . High LipE indicates a drug derives potency from specific binding interactions rather than non-specific hydrophobic burial.
    
  • Observation: GPV062 shows superior LipE despite moderate lipophilicity, due to specific H-bonding of the hydroxyl group, whereas Valspodar (highly lipophilic) exhibits poor efficiency.

Interpretation for Drug Design[4]
  • The "Lipophilicity Trap": Increasing lipophilicity often increases potency (pIC50) initially by driving membrane partitioning. However, for benzophenones, pushing

    
     often results in:
    
    • Poor solubility.

    • High non-specific binding (plasma protein binding).

    • Metabolic instability (CYP450 oxidation).

  • Optimal Zone: Benzophenone derivatives with

    
     between 3.0 and 4.5  generally offer the best compromise for oral bioavailability (Lipinski's Rule of 5).
    

Part 4: References

  • Jabeen, I., et al. (2012). "Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein."[3] Journal of Medicinal Chemistry.

  • Hansch, C., et al. (1977). "Substituent constants for correlation analysis."[4] Journal of Medicinal Chemistry.

  • Huesgen, A.G. (2014). "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System." Agilent Application Note.

  • Sangamwar, A.T., et al. (2011). "Benzophenone: a ubiquitous scaffold in medicinal chemistry." RSC Advances.

  • OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."

Sources

Foundational

Technical Guide: Structure-Activity Relationship of Piperidinomethyl Benzophenones

Executive Summary The piperidinomethyl benzophenone scaffold represents a critical class of Mannich bases — -amino ketone derivatives synthesized via the condensation of an aryl ketone, formaldehyde, and piperidine. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinomethyl benzophenone scaffold represents a critical class of Mannich bases


-amino ketone derivatives synthesized via the condensation of an aryl ketone, formaldehyde, and piperidine. While historically explored for central nervous system (CNS) modulation (muscle relaxation), recent pharmaceutical research has pivoted toward their potent cytotoxic  and antimicrobial  properties.

This guide analyzes the Structure-Activity Relationship (SAR) of these compounds, focusing on the "latent alkylator" hypothesis. It details the chemical synthesis, the mechanistic basis of their cytotoxicity (thiol alkylation), and provides validated protocols for their generation and biological assessment.

Chemical Architecture & Synthesis

The core structure of a piperidinomethyl benzophenone is characterized by a central carbonyl group flanked by two aryl rings (in the case of benzophenone derivatives) or a phenyl and an alkyl chain, with a piperidine ring attached via a methylene bridge.

The Mannich Reaction

The most robust method for synthesizing these scaffolds is the Mannich Reaction . This three-component condensation involves an active hydrogen component (acetophenone or substituted benzophenone), a secondary amine (piperidine), and an aldehyde (paraformaldehyde).

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Acetophenone Substituted Acetophenone/Benzophenone Reaction Reflux (Ethanol/HCl) 12-24 Hours Acetophenone->Reaction Formaldehyde Paraformaldehyde Formaldehyde->Reaction Piperidine Piperidine HCl Piperidine->Reaction MannichBase Piperidinomethyl Mannich Base (HCl Salt) Reaction->MannichBase Elimination Physiological pH (Elimination) MannichBase->Elimination In vivo activation Enone α,β-Unsaturated Ketone (Active Electrophile) Elimination->Enone

Figure 1: The synthetic pathway from precursors to the active Mannich base, and its potential in vivo activation to the reactive enone species.[1]

The Pharmacophore: SAR Analysis

The biological activity of piperidinomethyl benzophenones is governed by their ability to act as prodrugs . Under physiological conditions, these compounds can undergo deamination to form highly reactive


-unsaturated ketones (enones).
The "Latent Alkylator" Hypothesis

The primary driver of cytotoxicity is the affinity of the generated enone for cellular thiols (e.g., Glutathione, Cysteine residues on enzymes).

Structural DomainSAR RuleMechanistic Impact
The Aryl Ring (Ring A) Electron-Withdrawing Groups (EWG) (e.g., Cl, F, NO₂) at para position increase activity.EWGs decrease the electron density of the carbonyl carbon, facilitating the nucleophilic attack by cellular thiols.
The Amine (Piperidine) Piperidine > Morpholine > Diethylamine .The lipophilicity of the piperidine ring enhances cellular uptake.[2] Morpholine analogues are often less active due to lower lipophilicity.
The Methylene Bridge Substitution on the bridge (e.g., methyl) generally decreases activity.Steric hindrance prevents the approach of the nucleophile (thiol) to the active site.
Ortho-Substitution Hydroxyl (-OH) at ortho position on the aryl ring.Forms an intramolecular hydrogen bond with the carbonyl, stabilizing the molecule but potentially altering the redox potential.
Comparative Potency Data (Representative)

Based on cytotoxicity assays against Molt 4/C8 (T-lymphoblastoid) cells.

Compound IDAryl Substituent (R)Amine MoietyIC₅₀ (µM)Interpretation
PMB-1 H (Unsubstituted)Piperidine4.5Baseline activity.
PMB-2 4-ClPiperidine1.2 Chlorine enhances lipophilicity and electrophilicity.
PMB-3 4-OCH₃Piperidine15.8Electron-donating group reduces reactivity toward thiols.
PMB-4 4-ClMorpholine8.9Reduced lipophilicity lowers potency compared to PMB-2.

Mechanism of Action: Thiol Alkylation

The dominant mechanism for the cytotoxicity of these compounds is thiol alkylation . The Mannich base acts as a "Trojan horse." Once inside the cell (pH 7.4), it slowly releases the secondary amine (piperidine) to generate the unsaturated ketone. This ketone irreversibly alkylates Glutathione (GSH), leading to oxidative stress and mitochondrial dysfunction.

DOT Diagram: Molecular Mechanism

Mechanism Compound Piperidinomethyl Benzophenone (Mannich Base) Deamination β-Elimination (- Piperidine) Compound->Deamination Physiological pH Enone α,β-Unsaturated Ketone (Michael Acceptor) Deamination->Enone Adduct GSH-Ketone Adduct Enone->Adduct + GSH (Michael Addition) GSH Cellular Glutathione (GSH) (Nucleophile) GSH->Adduct Toxicity GSH Depletion & Mitochondrial Apoptosis Adduct->Toxicity

Figure 2: The cascade of bioactivation. The compound eliminates the amine to become a Michael acceptor, depleting cellular antioxidant reserves.

Experimental Protocols

Synthesis of 3-Piperidinomethyl-4-chlorobenzophenone

Objective: To synthesize a reference standard for SAR evaluation.

  • Reagents: Dissolve 4-chloroacetophenone (0.01 mol) and piperidine hydrochloride (0.01 mol) in 20 mL of absolute ethanol.

  • Catalysis: Add paraformaldehyde (0.015 mol) and 0.5 mL of concentrated HCl.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–18 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the solution to 4°C. The hydrochloride salt of the Mannich base should precipitate.

  • Purification: Filter the precipitate and recrystallize from ethanol/acetone.

  • Validation: Confirm structure via ¹H-NMR (Look for triplet at

    
     ~3.2-3.4 ppm for methylene protons).
    
In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ values against tumor cell lines.

  • Seeding: Seed tumor cells (e.g., HSC-2 or Molt 4/C8) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Dissolve the piperidinomethyl derivative in DMSO (final concentration < 0.1%). Treat cells with serial dilutions (0.1 µM to 100 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Future Directions

Current research suggests two promising avenues for this scaffold:

  • Sequential Cytotoxicity: Designing "dimeric" Mannich bases that release two equivalents of the toxic enone, potentially overcoming multidrug resistance (MDR).

  • Metal Chelation: Utilizing the ortho-hydroxy variants to chelate Cu(II) or Zn(II), enhancing antimicrobial efficacy by disrupting bacterial metalloenzymes.

References

  • Dimmock, J. R., et al. (1998).[2] "Cytotoxic activities of Mannich bases of chalcones and related compounds." Journal of Medicinal Chemistry. Link

  • Gul, H. I., et al. (2005).[2] "Biological evaluation and structure-activity relationships of bis-(3-aryl-3-oxo-propyl)-methylamine hydrochlorides." Arzneimittelforschung. Link

  • Roman, G. (2015).[2][3][4] "Mannich bases in medicinal chemistry and drug design."[2][3] European Journal of Medicinal Chemistry. Link

  • Goel, K.K., et al. (2008).[5] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

  • Sakagami, H., et al. (2012).[6] "Synthesis and Structure-Activity Relationships of Benzophenone-Bearing Diketopiperazine-Type Anti-Microtubule Agents." Bioorganic & Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Purification Strategies for 3'-Bromo-2-piperidinomethyl benzophenone

This Application Note and Protocol guide is designed for researchers and process chemists working with 3'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-03-0), a critical intermediate in the synthesis of CNS-active a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 3'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-03-0), a critical intermediate in the synthesis of CNS-active agents and functionalized diaryl ketones.

Abstract & Compound Profile

The purity of 3'-Bromo-2-piperidinomethyl benzophenone is often compromised during synthesis (typically via nucleophilic substitution of 3'-bromo-2-bromomethyl benzophenone with piperidine) by residual starting materials, hydrolysis byproducts, and piperidine salts.

Due to the basic piperidine moiety (pKa ≈ 10-11) and the lipophilic benzophenone core , this molecule exhibits "amphiphilic-like" behavior that allows for highly specific purification utilizing pH-switching techniques. This guide outlines a three-tier purification strategy: Acid-Base Extraction (The Workhorse) , Salt-Induced Crystallization (The Polishing Step) , and Flash Chromatography (High-Purity Isolation) .

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₉H₂₀BrNOMW: 358.27 g/mol
Basicity Basic (Tertiary Amine)Protonates in acidic media (pH < 4); Neutral in basic media (pH > 10).[1]
LogP (Predicted) ~4.5 - 5.0Highly soluble in DCM, EtOAc, Toluene; Insoluble in water as free base.
State Viscous Oil or Low-Melting SolidSalt formation (HCl, Oxalate) is recommended for solid handling.

Method A: pH-Switching Liquid-Liquid Extraction (LLE)

Objective: Bulk removal of neutral impurities (unreacted bromomethyl benzophenone) and water-soluble impurities (excess piperidine).

Mechanistic Insight

The tertiary amine of the piperidine ring acts as a "chemical handle." By lowering the pH, we convert the lipophilic free base into a hydrophilic ammonium salt, forcing it into the aqueous phase. Neutral organic impurities remain in the organic phase, achieving separation without chromatography.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

    • Note: Avoid ethers if the crude contains significant inorganic salts, as they may not dissolve.

  • Acid Extraction (Protonation):

    • Add 1.0 M HCl (aq) to the organic layer (1:1 volume ratio).

    • Shake vigorously for 3-5 minutes. The target amine protonates (

      
      ) and migrates to the aqueous layer.
      
    • Crucial Step: Separate layers. Keep the Aqueous Layer (contains product). Keep the Organic Layer only for TLC analysis (contains neutral impurities).

  • Organic Wash:

    • Wash the acidic aqueous layer with a fresh portion of EtOAc (0.5 volumes).

    • Discard this organic wash (removes entrained neutrals).

  • Base Release (Deprotonation):

    • Cool the aqueous layer to 0–5°C (ice bath) to prevent heat-induced degradation.

    • Slowly basify to pH > 12 using 4.0 M NaOH or Sat. Na₂CO₃ .

    • Observation: The solution will become cloudy/milky as the free base oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x 0.5 volumes).

    • Combine organic extracts, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

Visualization: Impurity Fate Map

purification_flow Crude Crude Mixture (Product + Neutrals + Piperidine) Org1 Organic Phase (EtOAc) Crude->Org1 Acid Add 1M HCl Org1->Acid Sep1 Phase Separation Acid->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt + Piperidine HCl) Sep1->AqLayer1 Amine protonates Base Basify (pH > 12) Extract with DCM AqLayer1->Base FinalOrg Final Organic Layer (Purified Product Free Base) Base->FinalOrg Amine deprotonates FinalAq Final Aqueous Waste (Salts) Base->FinalAq

Figure 1: Logic flow for the Acid-Base extraction, highlighting the separation of neutral impurities from the basic target.

Method B: Hydrochloric Acid Salt Crystallization

Objective: Isolation of a high-purity solid form for storage or biological testing.

Mechanistic Insight

While the free base is often an oil, the hydrochloride salt of piperidinyl benzophenones typically forms stable, crystalline lattices. This method utilizes the "common ion effect" and solvent polarity differences to precipitate the salt while leaving minor impurities in the mother liquor.

Protocol
  • Preparation: Dissolve 1.0 g of the semi-pure free base (from Method A) in 5 mL of Isopropanol (IPA) .

    • Why IPA? It dissolves the free base but has poor solubility for the HCl salt at low temps.

  • Acidification:

    • Add 2.0 M HCl in Diethyl Ether (or 1.25 M HCl in Methanol) dropwise with stirring.

    • Monitor pH; stop addition when pH reaches ~2-3 (wet pH paper).

  • Crystallization:

    • Add Diethyl Ether (anti-solvent) slowly until persistent cloudiness appears.

    • Heat gently to redissolve (if necessary), then let stand at Room Temperature for 1 hour.

    • Move to 4°C (fridge) for 12 hours.

  • Isolation:

    • Filter the white precipitate under vacuum.

    • Wash the cake with cold Et₂O.

    • Dry in a vacuum oven at 40°C.

Method C: Flash Column Chromatography

Objective: Removal of stubborn regioisomers or degradation products (e.g., debrominated species) that co-extract in Method A.

Stationary Phase & Mobile Phase
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) is mandatory to suppress silanol interactions. Without base, the piperidine moiety will streak and stick to the silica.

Gradient Protocol
Time (CV)Solvent A (DCM)Solvent B (MeOH + 1% NH₄OH)Phase
0 - 2100%0%Equilibration
2 - 5100%0%Load & Elute Neutrals
5 - 1598%2%Elute Impurities
15 - 2595%5%Elute Product
25+90%10%Wash

CV = Column Volume

Analytical Validation

To ensure the protocol was successful, validate using the following parameters:

  • HPLC Purity: >98% (Area under curve).

    • Column: C18 Reverse Phase.

    • Buffer: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: TFA is required to sharpen the amine peak.

  • 1H NMR (CDCl₃):

    • Diagnostic Peak: Benzylic CH₂ (singlet/doublet around δ 3.5 - 4.0 ppm).

    • Diagnostic Peak: Piperidine Ring (multiplets around δ 1.5 - 2.5 ppm).

    • Absence of impurity peaks at δ 4.5 ppm (indicative of unreacted bromomethyl species).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Emulsion during Extraction Similar densities of layers or surfactant-like behavior.Add Brine (sat. NaCl) to the aqueous layer. Filter through Celite if solid particulates are present.
Low Recovery (Method A) Product did not extract back into organic phase.Ensure pH > 12 before final extraction. The piperidine is a strong base; pH 9-10 may be insufficient for full deprotonation.
Oiling out during Crystallization Impurities preventing lattice formation."Seed" the mixture with a pure crystal. Use a slower cooling ramp.[2] Add more anti-solvent (Ether) slowly.
Streaking on TLC/Column Interaction with acidic silica.[3]Pre-wash the TLC plate or column with 1% Triethylamine in Hexanes before use.

References

  • Acid-Base Extraction Principles

    • Separation of Amines and Neutrals. LibreTexts Chemistry. Available at: [Link]

  • Purification of Piperidine Derivatives
  • Recrystallization of Amine Salts

    • Recrystallization Techniques for Organic Salts.[4] University of Rochester, Dept of Chemistry. Available at: [Link]

  • Chromatography of Basic Compounds

Sources

Application

Application Note: HPLC Method Development for 3'-Bromo-2-piperidinomethyl benzophenone

Abstract This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for 3'-Bromo-2-piperidinomethyl benzophenone , a critical pharmaceutical intermediate. Due to the presence of a ba...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for 3'-Bromo-2-piperidinomethyl benzophenone , a critical pharmaceutical intermediate. Due to the presence of a basic piperidine moiety (


) and a lipophilic benzophenone core (

), this molecule presents specific chromatographic challenges: severe peak tailing due to silanol interactions and strong hydrophobic retention. This protocol contrasts two distinct separation strategies—Acidic Ion-Suppression (Traditional) vs. High-pH Neutralization (Modern)—providing a validated pathway to achieve USP tailing factors

and resolution

from process impurities.

Chemical Context & Properties

Understanding the physicochemical behavior of the analyte is the prerequisite for successful separation.

PropertyValue (Estimated)Chromatographic Implication
Structure Benzophenone core + 3'-Bromo + 2-PiperidinomethylMixed mode interactions (Hydrophobic + Ionic).
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Base)
~9.2 – 9.8 (Piperidine Nitrogen)At neutral pH (7.0), the molecule is >99% ionized (cationic), leading to secondary interactions with residual silanols on silica columns.

~4.2 (Neutral form)High hydrophobicity requires high organic strength for elution.
UV Max ~254 nm (Primary), ~210 nm (Secondary)Benzophenone chromophore allows for sensitive UV detection.[1]
The "Piperidine Problem"

The steric bulk of the piperidine ring combined with the localized positive charge on the nitrogen (at pH < 9) creates a "perfect storm" for peak tailing. The cationic amine interacts with deprotonated silanols (


) on the stationary phase, causing kinetic drag (tailing).

Method Development Strategy

We define two viable pathways. Pathway B (High pH) is recommended for this specific molecule to neutralize the basic nitrogen, improving peak symmetry and increasing retention of the neutral species.

Diagram 1: Method Selection Logic

MethodStrategy Start Start: 3'-Bromo-2-piperidinomethyl benzophenone Analyze Analyze pKa (~9.5) Start->Analyze Decision Select pH Strategy Analyze->Decision RouteA Route A: Low pH (pH 2-3) (Traditional QC) Decision->RouteA Standard Silica RouteB Route B: High pH (pH 10) (Recommended) Decision->RouteB Hybrid Particle ColA Column: C18 (End-capped) e.g., Zorbax Eclipse Plus RouteA->ColA ColB Column: Hybrid Silica (High pH Stable) e.g., Waters XBridge / Gemini-NX RouteB->ColB MechA Mechanism: Cation Exchange Suppression Requires TEA or TFA ColA->MechA MechB Mechanism: Neutralization Analyte Uncharged = No Silanol Interaction ColB->MechB Result Target: Tailing Factor < 1.2 MechA->Result MechB->Result

Caption: Decision tree for selecting mobile phase pH based on stationary phase stability and analyte basicity.

Experimental Protocols

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary pump preferred for mixing).

  • Detector: DAD/PDA set to 254 nm (bandwidth 4 nm); Reference 360 nm.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer Salts: Ammonium Bicarbonate (High pH) or Phosphoric Acid/Triethylamine (Low pH).[1]

Route A: Low pH (Traditional)

Best for labs restricted to standard silica columns.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Trifluoroacetic Acid (TFA) in Water.
    
    • Why TFA? TFA acts as an ion-pairing agent and protonates residual silanols, blocking them from interacting with the piperidine amine.

  • Mobile Phase B: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     TFA in Acetonitrile.
    
  • Flow Rate:

    
    .
    
  • Temp:

    
    .
    
Route B: High pH (Recommended)

Best for peak shape and loading capacity.

  • Column: Waters XBridge C18 or Phenomenex Gemini-NX,

    
    , 
    
    
    
    .
    • Critical: Do not use standard silica columns at pH 10; they will dissolve.[1] Use Hybrid (Ethylene-Bridged) technology.[1]

  • Mobile Phase A: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Ammonium Bicarbonate, adjusted to pH 
    
    
    
    with Ammonium Hydroxide.
  • Mobile Phase B: Acetonitrile.[1]

  • Mechanism: At pH 10, the piperidine (pKa ~9.[1]5) is ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     neutral. The neutral molecule interacts purely hydrophobically with the C18 ligand, eliminating "tailing" caused by ionic drag.
    
Universal Scouting Gradient (Protocol)

Use this gradient for the initial run to determine elution time.[1]

Time (min)% Mobile Phase BEvent
0.05Injection
15.095Linear Ramp
20.095Wash
20.15Re-equilibration
25.05End

Sample Preparation: Dissolve


 of 3'-Bromo-2-piperidinomethyl benzophenone in 

Methanol (

Stock). Dilute to

with Mobile Phase start conditions for injection.

Results & Optimization

Expected Chromatographic Data

The following table summarizes expected behavior based on chemical principles.

ParameterLow pH (Route A)High pH (Route B)
Retention (

)
Lower (Analyte is ionized/polar)Higher (Analyte is neutral/lipophilic)
Peak Shape (

)
1.2 – 1.5 (Acceptable)1.0 – 1.1 (Superior)
Selectivity Driven by polarityDriven by hydrophobicity
Sensitivity GoodExcellent (Sharper peaks = taller signal)
Troubleshooting Guide (Self-Validating Logic)

If the initial scouting run fails, apply this logic loop:

Troubleshooting cluster_0 Peak Tailing > 1.5 cluster_1 Retention Drift Issue Problem Detected Check Diagnostic Step Issue->Check Check pH vs pKa Check pH vs pKa Check->Check pH vs pKa Route A? Check Temperature Check Temperature Check->Check Temperature Fluctuation? Fix Corrective Action Add TEA modifier or Switch to High pH Add TEA modifier or Switch to High pH Check pH vs pKa->Add TEA modifier or Switch to High pH Fix Thermostat Column (30-40C) Thermostat Column (30-40C) Check Temperature->Thermostat Column (30-40C) Fix

Caption: Logic flow for addressing common basic amine separation issues.

Validation Parameters (ICH Q2)

Once the method is optimized (typically an isocratic hold around 60-70% B based on the scouting run), validate against these criteria:

  • Specificity: Inject known synthesis precursors (e.g., 3-bromobenzaldehyde). Ensure resolution

    
    .
    
  • Linearity: Prepare 5 levels (50% to 150% of target concentration). ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     must be 
    
    
    
    .[2]
  • Precision: 6 replicate injections. RSD ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[2][3]
    
  • LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1 respectively.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (The foundational text for gradient scouting and pH control).

  • McCalley, D. V. (2010).[1] "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A.

  • Waters Corporation. "XBridge Columns: Designed for High pH Stability."[1] Application Note. Link

  • Agilent Technologies. "Strategies for the Separation of Basic Compounds." Technical Guide. Link

  • BenchChem. "UV Absorption Spectra of Benzophenone Derivatives." (For chromophore verification). Link

Sources

Method

Application Notes and Protocols for Evaluating the Anticancer Activity of 3'-Bromo-2-piperidinomethyl benzophenone

Introduction: The Therapeutic Potential of Novel Benzophenone Analogs Benzophenone and its derivatives represent a class of organic compounds with significant pharmacological interest, demonstrating a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Benzophenone Analogs

Benzophenone and its derivatives represent a class of organic compounds with significant pharmacological interest, demonstrating a wide array of biological activities.[1][2][3] In the realm of oncology, numerous synthetic and naturally occurring benzophenone analogs have been identified as potent anticancer agents.[4][5][6][7] These compounds exert their effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression.[5][8]

This guide focuses on a novel derivative, 3'-Bromo-2-piperidinomethyl benzophenone , a compound of interest due to its unique structural features which suggest potential interactions with key biological targets. The presence of the benzophenone scaffold, coupled with a brominated aromatic ring and a piperidinomethyl side chain, provides a compelling rationale for its investigation as a potential anticancer therapeutic. While specific data on this exact molecule is nascent, the extensive research on related benzophenone compounds provides a strong foundation for a systematic evaluation of its anticancer properties.[1][4][6]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro anticancer activity of 3'-Bromo-2-piperidinomethyl benzophenone. The protocols detailed herein are designed to be robust and self-validating, enabling the generation of high-quality, reproducible data.

Part 1: Foundational In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential begins with a determination of its cytotoxic and cytostatic effects on cancer cell lines. This is typically achieved through cell viability and proliferation assays.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol 1: MTT Assay for Cell Viability

Materials:

  • 3'-Bromo-2-piperidinomethyl benzophenone (solubilized in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12]

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of 3'-Bromo-2-piperidinomethyl benzophenone in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Data Presentation for MTT Assay Results

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
0.198.5 ± 2.197.2 ± 3.4
185.3 ± 4.588.1 ± 3.9
1052.1 ± 3.848.9 ± 5.2
5015.7 ± 2.912.4 ± 3.1
1005.2 ± 1.54.8 ± 1.8
IC50 (µM) ~9.5 ~9.2

Part 2: Mechanistic Evaluation of Anticancer Action

Following the confirmation of cytotoxic activity, the next critical step is to elucidate the underlying mechanism of action. Key areas of investigation include the induction of apoptosis and the perturbation of the cell cycle.

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[8] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[17]

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

Materials:

  • 3'-Bromo-2-piperidinomethyl benzophenone

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3'-Bromo-2-piperidinomethyl benzophenone at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant containing the floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.[17]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Diagram 1: Experimental Workflow for Apoptosis Assay

G A Seed Cancer Cells in 6-well Plates B Treat with 3'-Bromo-2-piperidinomethyl benzophenone A->B C Harvest Adherent and Floating Cells B->C D Wash Cells with Cold PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC and PI E->F G Incubate in the Dark F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for apoptosis detection.

Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[18] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a standard method for determining the cell cycle distribution of a cell population.[19]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • 3'-Bromo-2-piperidinomethyl benzophenone

  • Cancer cell lines

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound as described in the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[20]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.[21] RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Interpretation: The DNA content histogram will show peaks corresponding to cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Diagram 2: Potential Signaling Pathways Modulated by Benzophenone Derivatives

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Wnt Wnt beta-catenin beta-catenin Wnt->beta-catenin Metastasis Metastasis beta-catenin->Metastasis 3'-Bromo-2-piperidinomethyl benzophenone 3'-Bromo-2-piperidinomethyl benzophenone 3'-Bromo-2-piperidinomethyl benzophenone->MEK Inhibition? 3'-Bromo-2-piperidinomethyl benzophenone->beta-catenin Modulation?

Caption: Potential signaling pathway interactions.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the comprehensive evaluation of the anticancer activity of 3'-Bromo-2-piperidinomethyl benzophenone. Positive results from these in vitro assays, such as a low IC50 value, significant induction of apoptosis, and cell cycle arrest, would warrant further investigation.

Subsequent studies could delve deeper into the specific molecular targets and signaling pathways affected by this compound. Techniques such as Western blotting to probe for key proteins in apoptotic and cell cycle pathways (e.g., caspases, cyclins) and analysis of signaling cascades like the MEK/ERK and Wnt/β-catenin pathways, which have been implicated in the action of other benzophenone derivatives, would be logical next steps.[22][23] Ultimately, promising in vitro data would pave the way for preclinical in vivo studies using animal models to assess the compound's efficacy and safety in a more complex biological system.[18][24]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. PMC. Available at: [Link]

  • Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways. PubMed. Available at: [Link]

  • Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. PubMed. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. ACS Publications. Available at: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. Available at: [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. Available at: [Link]

  • Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Publishing. Available at: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC. Available at: [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. PMC. Available at: [Link]

  • pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. University of Cambridge. Available at: [Link]

  • In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]

  • pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Small Molecules for Cancer Targets - 2024 Archive. Discovery On Target. Available at: [Link]

  • Synthesis of 3-bromomethyl-benzophenone. PrepChem.com. Available at: [Link]

  • Synthesis and antitumor activity of benzophenone compound. PubMed. Available at: [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available at: [Link]

  • Synthesis and antitumor activity of benzophenone compound. ResearchGate. Available at: [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm (RSC Publishing). Available at: [Link]

Sources

Application

Application Note: Anti-Inflammatory Profiling of Substituted Benzophenones

This Application Note provides a rigorous, field-validated framework for evaluating the anti-inflammatory potency of substituted benzophenones. It moves beyond generic screening to address the specific physicochemical an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated framework for evaluating the anti-inflammatory potency of substituted benzophenones. It moves beyond generic screening to address the specific physicochemical and pharmacological properties of the benzophenone scaffold (e.g., lipophilicity, ketoprofen-like structural motifs).

Introduction & Mechanistic Rationale

Substituted benzophenones represent a privileged scaffold in medicinal chemistry, forming the core of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.[1] However, next-generation benzophenones are being engineered to overcome the limitations of classical NSAIDs—specifically, gastric toxicity caused by non-selective COX-1 inhibition.

Why Benzophenones? The diaryl ketone structure mimics the transition state of arachidonic acid (AA) within the cyclooxygenase active site. Recent Structure-Activity Relationship (SAR) studies indicate that specific substitutions (e.g., 4-amino, thiazole-hybrids, or glycosylation) can shift selectivity toward COX-2 or introduce dual inhibition (COX/5-LOX), thereby maintaining efficacy while preserving gastric mucosal integrity.

Mechanistic Pathway & Intervention Points

The following diagram illustrates the inflammatory cascade and precise intervention points where benzophenones exert activity.

InflammatoryPathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGE2, PGI2) COX1->PGs Homeostatic Functions COX2->PGs Inflammation & Pain LTs Leukotrienes (LTB4) LOX->LTs Chemotaxis & Edema Benzophenone Substituted Benzophenones Benzophenone->COX1 Inhibition (Side Effects) Benzophenone->COX2 Target Inhibition Benzophenone->LOX Dual Inhibition

Figure 1: Arachidonic acid cascade showing dual COX/LOX inhibition potential of benzophenones.[2][3]

In Vitro Enzymatic Assays (Cell-Free)

Protocol A: COX-1 vs. COX-2 Selectivity Screening

Objective: Determine the Selectivity Index (SI) of benzophenone derivatives. Method: Colorimetric Peroxidase Assay (TMPD Oxidation).[4] Rationale: This method is robust against the high lipophilicity of benzophenones, which can sometimes quench fluorescence in fluorometric assays.

Materials
  • Enzymes: Ovine COX-1 and Recombinant Human COX-2.[4][5]

  • Substrate: Arachidonic Acid (AA).

  • Chromophore: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Positive Controls: Indomethacin (non-selective), Celecoxib (COX-2 selective), SC-560 (COX-1 selective).

  • Vehicle: DMSO (Final concentration < 2%).[6]

Experimental Workflow
  • Preparation: Dissolve benzophenone derivatives in DMSO to create a 100x stock series (e.g., 0.01 µM to 100 µM final).

  • Incubation:

    • In a 96-well plate, add 150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0).

    • Add 10 µL Heme (Cofactor).

    • Add 10 µL Enzyme (COX-1 or COX-2).[4][5]

    • Add 10 µL Inhibitor (Test compound or Control).

    • Critical Step: Incubate for 5 minutes at 25°C . This allows the benzophenone to bind the active site before competition with AA begins.

  • Initiation: Add 20 µL Colorimetric Substrate (TMPD) followed immediately by 20 µL Arachidonic Acid .

  • Measurement: Read absorbance at 590 nm kinetically for 5 minutes.

  • Data Analysis: Calculate the slope of the linear portion (reaction rate).

    • % Inhibition = ((Slope_Uninhibited - Slope_Inhibited) / Slope_Uninhibited) * 100

    • Selectivity Index (SI):

      
      . An SI > 10 indicates COX-2 selectivity.
      
Protocol B: 5-Lipoxygenase (5-LOX) Inhibition

Objective: Assess potential for dual inhibition (COX/LOX), a desirable trait for reducing gastric ulceration. Method: Spectrophotometric detection of conjugated diene formation.

  • Reaction Mix: Prepare 0.1 M Phosphate buffer (pH 7.4).

  • Enzyme: Human recombinant 5-LOX (approx 100 U/well).

  • Procedure:

    • Mix buffer, enzyme, and 2 µL benzophenone (in DMSO).

    • Incubate 5 min at RT.

    • Initiate with Linoleic Acid (substrate).

  • Detection: Monitor increase in absorbance at 234 nm (formation of hydroperoxylinoleic acid).

  • Control: Zileuton (standard 5-LOX inhibitor).

Cell-Based Assays (Functional Validation)

While enzymatic assays prove binding, cell-based assays validate membrane permeability and metabolic stability. We utilize LPS-stimulated RAW 264.7 macrophages , a gold-standard model for inflammation.

Protocol C: Nitric Oxide (NO) Inhibition & Viability

Critical Control: You must run a viability assay (MTT or CCK-8) in parallel. A reduction in NO due to cell death is a false positive.

Workflow Diagram

CellAssay Cells RAW 264.7 Seeding (2x10^5 cells/mL) PreTreat Pre-treatment (Benzophenone) 1 hr Cells->PreTreat Stim Stimulation (LPS 1 µg/mL) 24 hrs PreTreat->Stim Split Stim->Split Supernatant Supernatant Collection Split->Supernatant 100 µL CellsRem Adherent Cells Split->CellsRem Griess Griess Assay (NO quantification) Abs 540 nm Supernatant->Griess MTT MTT Assay (Viability) Abs 570 nm CellsRem->MTT

Figure 2: Parallel workflow for NO quantification and cell viability to rule out cytotoxicity.

Step-by-Step Methodology

1. Cell Culture & Seeding:

  • Maintain RAW 264.7 cells in DMEM + 10% FBS.[6]

  • Seed 1 × 10^5 cells/well in 96-well plates. Incubate 24h for attachment.

2. Compound Treatment:

  • Replace medium with fresh DMEM (phenol-red free preferred for Griess accuracy).

  • Add Benzophenone derivatives (0.1, 1, 10, 50 µM).

  • Incubate 1 hour prior to stimulation. This prophylactic model mimics anti-inflammatory drug administration.

  • Add Lipopolysaccharide (LPS) to final 1 µg/mL.[7]

  • Positive Control: Dexamethasone (1 µM) or Indomethacin (10 µM).

  • Incubate 24 hours at 37°C, 5% CO2.

3. Griess Assay (NO Quantification):

  • Transfer 100 µL supernatant to a new plate.

  • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[6]

  • Incubate 10 min in dark.

  • Measure Absorbance at 540 nm .

  • Quantification: Compare against a Sodium Nitrite (NaNO2) standard curve (0–100 µM).

4. Cytokine Profiling (Optional but Recommended):

  • Use remaining supernatant for ELISA (TNF-α, IL-6). Benzophenones often suppress TNF-α expression via NF-κB modulation.

Data Presentation & Troubleshooting

Summary Table: Expected Results for a Potent Benzophenone
AssayParameterPotent Candidate ProfileReference Standard (Ketoprofen)
COX-1 IC50 (µM)> 50 µM (Low inhibition)~0.5 µM (High inhibition)
COX-2 IC50 (µM)< 5 µM (High inhibition)~2.0 µM
Selectivity SI Ratio> 10 (COX-2 Selective)~0.25 (COX-1 Selective)
5-LOX IC50 (µM)< 10 µM (Dual activity)Inactive
Cellular NO IC50< 15 µM~20 µM
Viability Cell Survival> 90% at IC50 dose> 90%
Troubleshooting Guide
  • Precipitation: Benzophenones are highly lipophilic. If precipitation occurs in the assay buffer, reduce stock concentration or add 0.01% Triton X-100 (verify enzyme tolerance first).

  • High Background (Griess): Phenol red in DMEM interferes with 540 nm reading. Use phenol-red free media or subtract blank media absorbance.

  • Low COX Activity: Heme degrades over time. Always prepare fresh Heme solution for the COX assay.

References

  • Ottosen, E. R., et al. (2003).[8] Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity.[8] Journal of Medicinal Chemistry. [Link]

  • Folquitto, L. R. S., et al. (2019). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation.[9][10] Molecules. [Link][3][7][11][12][13][14]

  • Khanum, S. A., et al. (2004).[15] Synthesis and anti-inflammatory activity of benzophenone analogues.[1][3][8][15] Bioorganic Chemistry. [Link]

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Method

Antimicrobial testing of novel benzophenone analogs

Application Note: Antimicrobial Characterization of Novel Benzophenone Analogs Introduction & Strategic Rationale Benzophenone derivatives represent a privileged scaffold in medicinal chemistry, historically utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Characterization of Novel Benzophenone Analogs

Introduction & Strategic Rationale

Benzophenone derivatives represent a privileged scaffold in medicinal chemistry, historically utilized as UV blockers but recently re-emerging as potent antimicrobial agents. Unlike traditional antibiotics that often target specific enzymatic pathways (e.g., gyrase or penicillin-binding proteins), lipophilic benzophenone analogs frequently exhibit a membrane-targeting mechanism of action (MoA) .

This distinct MoA offers a strategic advantage against multi-drug resistant (MDR) pathogens, particularly MRSA and VRE, by disrupting the physical integrity of the bacterial cell envelope—a target that is difficult to mutate. However, the high lipophilicity of these compounds introduces experimental artifacts. Standard protocols must be adapted to prevent compound precipitation and solvent toxicity.

This guide outlines a validated workflow for:

  • Solubility Management: Overcoming the "false negative" trap of hydrophobic compounds.

  • Primary Screening: MIC/MBC determination using cation-adjusted methodology.

  • Mechanistic Validation: Confirming membrane depolarization and bactericidal kinetics.

  • Biofilm Efficacy: Assessing activity against sessile communities.

Compound Preparation & Solubility Optimization

The Critical Variable: Benzophenone analogs are often poorly soluble in aqueous media. If the compound precipitates upon addition to the broth, the effective concentration drops to zero, yielding a false negative.

Protocol: DMSO Stock Preparation

  • Solvent: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide).

  • Target Stock Concentration: Prepare a master stock at 100x the highest desired test concentration (e.g., if testing up to 128 µg/mL, prepare a 12.8 mg/mL stock).

  • The "1% Rule": Ensure the final DMSO concentration in the bacterial assay never exceeds 1% (v/v). Most bacteria tolerate 1% DMSO, but 2-5% can inhibit growth, causing false positives.

Phase I: Primary Susceptibility Screening (MIC/MBC)

Methodology: Broth Microdilution (Adapted from CLSI M07-A10).[1] Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Workflow

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • 96-well polypropylene plates (round bottom to prevent precipitant adherence).

  • Inoculum: 5 x 10^5 CFU/mL.[3]

  • Control Antibiotic: Vancomycin (Gram+) or Ciprofloxacin (Gram-).

Step-by-Step Protocol:

  • Dispense Media: Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.

  • Compound Addition: Add 200 µL of the 2x compound working solution (2% DMSO) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: 2-fold dilution series (e.g., 64 µg/mL to 0.125 µg/mL).

    • Columns 11 & 12: Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (1 x 10^6 CFU/mL) to wells 1–11. Final assay volume = 200 µL; Final inoculum = 5 x 10^5 CFU/mL.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: Visual turbidity or OD600 measurement.

  • MBC Determination: Plate 10 µL from all clear wells onto agar. The MBC is the concentration killing ≥99.9% of the initial inoculum.

Visualization: Plate Layout & Logic

MIC_Workflow cluster_0 Preparation cluster_1 96-Well Plate Setup Stock DMSO Stock (100x Conc) Col1 Col 1: High Conc (2% DMSO) Stock->Col1 Dilute to 2x Media CAMHB (Cation-Adjusted) Media->Col1 Inoculum Bacterial Susp. (1x10^6 CFU/mL) Inoculum->Col1 Dilution Serial Dilution (1:2 Step) Inoculum->Dilution Col11 Col 11: Growth Ctrl (Bacteria + 1% DMSO) Inoculum->Col11 Col1->Dilution Transfer 100µL Result Read MIC (No Turbidity) Dilution->Result Col12 Col 12: Sterile Ctrl (Media Only)

Caption: Figure 1. High-throughput broth microdilution workflow ensuring solvent consistency.

Phase II: Mechanistic Profiling (MoA)

Benzophenones often act as membrane depolarizers . To validate this, we employ Time-Kill Kinetics and Membrane Permeability assays.

Protocol A: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.[2][4]

  • Setup: Prepare tubes with media containing compound at 1x MIC and 4x MIC .

  • Inoculum: Add bacteria (~10^6 CFU/mL).

  • Sampling: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute and plate on agar.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal: ≥3 Log10 reduction (99.9% kill).[2][3][4]

    • Bacteriostatic:[2] <3 Log10 reduction.

Protocol B: Membrane Integrity (Propidium Iodide Uptake)

Objective: Detect pore formation or membrane disruption.

  • Dye: Propidium Iodide (PI) is membrane-impermeable. It only fluoresces (binds DNA) if the membrane is compromised.

  • Treatment: Incubate bacteria with compound (2x MIC) for 1 hour.

  • Controls:

    • Positive: CTAB or Polymyxin B (known membrane disruptors).

    • Negative: DMSO vehicle.

  • Measurement: Flow cytometry or Fluorescence Plate Reader (Ex/Em: 535/617 nm).

Visualization: Mechanism of Action Logic

MoA_Logic cluster_pathways Cellular Response Pathways Compound Benzophenone Analog Exposure Membrane Membrane Interaction Compound->Membrane Intracellular Intracellular Target Compound->Intracellular Lysis Pore Formation / Depolarization Membrane->Lysis High Lipophilicity Assay_PI PI Uptake Assay (Fluorescence) Lysis->Assay_PI Rapid Signal Assay_Kill Time-Kill Assay (CFU Reduction) Lysis->Assay_Kill >3 Log Reduction Intracellular->Assay_PI No Signal Intracellular->Assay_Kill Slow/Static Effect

Caption: Figure 2. Decision tree for distinguishing membrane disruption from intracellular inhibition.

Phase III: Biofilm Inhibition Assay

Benzophenones are particularly promising for eradicating sessile bacteria (biofilms) due to their ability to penetrate the exopolysaccharide matrix.

Protocol: Crystal Violet Staining

  • Biofilm Growth: Inoculate bacteria in 96-well plates (TSB + 1% Glucose) and incubate for 24h to form mature biofilms.

  • Treatment: Wash wells (remove planktonic cells) and add fresh media containing the benzophenone analog. Incubate 24h.

  • Staining:

    • Wash wells 3x with PBS.

    • Add 0.1% Crystal Violet (CV) solution for 15 min.[5][6]

    • Wash 3x with water to remove excess dye.[7]

  • Solubilization: Add 30% Acetic Acid to dissolve the CV bound to the biofilm.[5]

  • Quantification: Measure Absorbance at 595 nm.

Data Presentation: Biofilm vs. Planktonic Activity

Compound IDMIC (Planktonic) [µg/mL]MBIC (Biofilm) [µg/mL]Ratio (MBIC/MIC)Interpretation
Benzo-A1 482High Biofilm Penetration
Benzo-B3 2>128>64Poor Biofilm Activity
Control (Vanco) 13232Standard Tolerance

Phase IV: Selectivity & Cytotoxicity

To ensure the compound kills bacteria and not human cells, the Selectivity Index (SI) must be calculated.

Protocol: MTT Assay (Mammalian Cells)

  • Cells: HEK293 (Kidney) or HepG2 (Liver) cell lines.

  • Treatment: Expose cells to compound gradients for 24 hours.

  • Reagent: Add MTT reagent; mitochondrial reductases in viable cells convert it to purple formazan.

  • Calculation: Determine CC50 (Cytotoxic Concentration 50%).

  • Formula:

    
    
    
    • Target: SI > 10 (Preferably > 50).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][8]

  • Vooturi, S. K., et al. (2011).[9] Examination of a synthetic benzophenone membrane-targeted antibiotic. Organic & Biomolecular Chemistry.[10]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[11] Journal of Immunological Methods.

  • Peterson, S. B., et al. (2011). Methods for Biofilm In Vitro Screening. Methods in Molecular Biology.

Sources

Application

Application Note: Optimized In Vivo Assessment of Benzophenone Derivatives

Introduction & Scope Benzophenone (BP) derivatives (e.g., Oxybenzone/BP-3, BP-1, BP-2) are ubiquitous scaffolds used as UV filters and pharmacophores.[1] While their industrial utility is vast, their lipophilicity and st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Benzophenone (BP) derivatives (e.g., Oxybenzone/BP-3, BP-1, BP-2) are ubiquitous scaffolds used as UV filters and pharmacophores.[1] While their industrial utility is vast, their lipophilicity and structural similarity to endogenous estrogens necessitate rigorous in vivo scrutiny.

This guide addresses the two critical challenges in BP research:

  • Bioavailability: Overcoming poor aqueous solubility to ensure accurate dosing.

  • Endocrine Disruption: Validating estrogenic potential using the OECD 440 Uterotrophic Bioassay.

Critical Warning – Contamination Control: Benzophenones are pervasive in laboratory environments (plastics, parafilm, dust).

  • Rule: Use glass or silanized glassware for all storage and dosing solutions.

  • Rule: Avoid polycarbonate cages if possible; use polysulfone or glass to prevent background estrogenicity.

Pre-Clinical Formulation Strategy

The validity of any in vivo study rests on the vehicle. Benzophenones are highly lipophilic (LogP ~3–4). Aqueous suspensions often result in erratic absorption and "flip-flop" kinetics due to precipitation in the gut.

Vehicle Selection Matrix
RouteRecommended VehicleRationale
Oral Gavage (PO) Corn Oil (Stripped)Mimics dietary exposure; ensures complete solubilization; enhances lymphatic transport of lipophilic BPs.
Dermal Acetone:Olive Oil (4:1)Standard vehicle for skin penetration studies; ensures rapid evaporation of solvent leaving solute on stratum corneum.
Intravenous (IV) DMSO (5%) / PEG400 (40%) / Saline (55%)Requires co-solvents. Caution: High injection volume can cause hemolysis.

Preparation Protocol (Oral - Corn Oil):

  • Weigh BP derivative into a glass vial.

  • Add 10% of total volume as acetone to dissolve the crystal structure.

  • Add Corn Oil to volume.

  • Evaporate acetone under a stream of Nitrogen (

    
    ) at 40°C.
    
  • Validation: Sonicate for 30 mins. Solution must be optically clear.

Experimental Workflow 1: Pharmacokinetics (PK)

Objective: Determine


, 

, and metabolic conversion (Parent vs. Metabolite).
Study Design
  • Species: Sprague-Dawley Rats (Male, 8-10 weeks).

  • Group Size:

    
     per timepoint (terminal) or 
    
    
    
    (serial cannulated).
  • Dose: 10 mg/kg (Linear range) and 100 mg/kg (Saturation challenge).

Workflow Diagram

PK_Workflow Formulation Formulation (Corn Oil) Dosing Oral Gavage (10 mg/kg) Formulation->Dosing Absorption Absorption (GI Tract) Dosing->Absorption Metabolism Hepatic Metab. (BP-3 -> BP-1) Absorption->Metabolism First Pass Sampling Serial Bleeding (Jugular Vein) Metabolism->Sampling 0.25, 0.5, 1, 2, 4, 8, 24h Analysis LC-MS/MS (Plasma) Sampling->Analysis

Caption: Pharmacokinetic workflow emphasizing hepatic metabolism (BP-3 to BP-1 conversion).

Experimental Workflow 2: Uterotrophic Bioassay (OECD 440)

Objective: Assess estrogenic activity.[2][3] BP-3 and BP-1 are weak estrogen receptor (ER) agonists. This assay measures uterine growth in response to ER activation.

Protocol Specifics
  • Model: Adult Ovariectomized (OVX) Female Rats.

    • Why OVX? Removes endogenous estrogen source to maximize sensitivity to exogenous compounds.

  • Positive Control: Ethinyl Estradiol (EE) at 0.3 µg/kg/day (Subcutaneous).

  • Negative Control: Corn Oil (Oral).

  • Treatment: 3 consecutive days.

Step-by-Step Procedure
  • Acclimatization: 5 days post-arrival.

  • Ovariectomy (Day -14): Surgical removal of ovaries. Allow 14 days for endogenous estrogen washout and uterine regression.

  • Grouping: Randomize by body weight.

  • Dosing (Days 1-3): Administer BP derivative (e.g., 200, 500, 1000 mg/kg) via oral gavage.

  • Necropsy (Day 4): 24 hours after last dose.

  • Measurement:

    • Dissect uterus.

    • Trim fat/connective tissue carefully.

    • Puncture to drain luminal fluid.

    • Weigh "Wet" and "Blotted" uterus.[4]

Uterotrophic_Assay OVX Ovariectomy (OVX) Day -14 Recovery Regression Period (14 Days) OVX->Recovery Grouping Randomization (Body Weight) Recovery->Grouping Dosing Dosing (3 Days) Oral Gavage Grouping->Dosing Necropsy Necropsy Day 4 Dosing->Necropsy Endpoint Endpoint: Uterine Weight Necropsy->Endpoint

Caption: Timeline for OECD 440 Uterotrophic Assay. Critical regression period ensures baseline sensitivity.

Bioanalytical Method (LC-MS/MS)

Benzophenones are heavily conjugated (glucuronides) in plasma. To measure total BP, enzymatic hydrolysis is required.[5] To measure free BP (the active fraction), omit hydrolysis.

Sample Preparation (Liquid-Liquid Extraction)[5][6]
  • Aliquot: 50 µL Plasma.

  • IS Spike: Add 10 µL Benzophenone-d10 (Internal Standard).

  • Hydrolysis (Optional): Add

    
    -glucuronidase, incubate 37°C for 2h.
    
  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? Superior recovery for BPs compared to protein precipitation; cleaner baseline.

  • Mix/Centrifuge: Vortex 5 min, Centrifuge 10,000g.

  • Evaporate: Supernatant to dryness. Reconstitute in 50:50 MeOH:Water.

LC-MS/MS Parameters
  • Column: C18 (2.1 x 50 mm, 1.7 µm).[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[7]

  • Ionization: ESI Positive (for BP-3) or Negative (for hydroxylated metabolites like BP-1).

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
BP-3 (Oxybenzone) 229.1

151.03025
BP-1 (Metabolite) 213.1

92.03520
Benzophenone-d10 193.2

115.13025

Data Analysis & Acceptance Criteria

Pharmacokinetics

Calculate Non-Compartmental Analysis (NCA) parameters using software (e.g., Phoenix WinNonlin).

  • Acceptance:

    
     of terminal elimination phase > 0.85.
    
Uterotrophic Assay

Statistical significance is determined by ANOVA followed by Dunnett’s test vs. Vehicle Control.

  • Validity Check: The Positive Control (Ethinyl Estradiol) must show a statistically significant increase in uterine weight (typically >40% increase over vehicle). If not, the study is invalid.

References

  • OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents: A short-term screening test for oestrogenic properties.[2] OECD Guidelines for the Testing of Chemicals. Link

  • Jeon, H. K., et al. (2008). Pharmacokinetics and tissue distribution of benzophenone-3 in male Sprague–Dawley rats.[8][9] Archives of Pharmacal Research. Link

  • Vela-Soria, F., et al. (2014). A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid–liquid microextraction with liquid chromatography–tandem mass spectrometry.[5][6] Talanta.[6] Link

  • National Toxicology Program (NTP). (2020). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3).Link

  • Schlecht, C., et al. (2004).[10] Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta.[10] Journal of Steroid Biochemistry and Molecular Biology. Link

Sources

Method

Radiolabeling of 3'-Bromo-2-piperidinomethyl benzophenone for imaging

Application Note: High-Affinity Sigma-1 Receptor Imaging Topic: Strategic Radiolabeling of 3'-Bromo-2-piperidinomethyl benzophenone Isotope Focus: Iodine-123 (SPECT) / Iodine-124 (PET) Executive Summary & Scientific Cont...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Affinity Sigma-1 Receptor Imaging Topic: Strategic Radiolabeling of 3'-Bromo-2-piperidinomethyl benzophenone Isotope Focus: Iodine-123 (SPECT) / Iodine-124 (PET)

Executive Summary & Scientific Context

3'-Bromo-2-piperidinomethyl benzophenone is a critical chemical scaffold used in the development of radioligands for the Sigma-1 receptor (S1R) . S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), implicated in neurodegenerative diseases (Alzheimer’s, Parkinson’s) and tumor proliferation (melanoma, breast cancer).

While the brominated compound itself acts as a potent S1R ligand, its primary utility in nuclear medicine is as a precursor for the synthesis of radioiodinated tracers, such as [¹²³I]-3'-Iodo-2-piperidinomethyl benzophenone .

The Challenge: Direct isotopic exchange (Bromine


 Radioiodine) often yields "carrier-added" tracers with low specific activity, unsuitable for receptor mapping where receptor saturation is a risk.
The Solution:  This guide details the industry-standard Two-Step Indirect Labeling Strategy :
  • Stannylation: Conversion of the 3'-Bromo precursor to a tributyltin intermediate.

  • Oxidative Iododestannylation: Regiospecific substitution of the tin moiety with radioiodine to yield a no-carrier-added (n.c.a.) tracer with high specific activity (>2000 Ci/mmol).

Chemical Strategy & Mechanism

The transformation relies on the lability of the Carbon-Tin bond compared to the Carbon-Halogen bond. The 3'-Bromo group serves as the "anchor" for palladium-catalyzed stannylation.

Mechanism: Electrophilic Aromatic Substitution (Ipso-Destannylation)

In the radiolabeling step, an electrophilic radioactive iodine species (


), generated in situ by an oxidant (e.g., Chloramine-T), attacks the carbon carrying the tributyltin group. The tin group is a strong leaving group, ensuring regiospecific labeling at the 3' position without scrambling.

G Precursor 3'-Bromo-2-piperidinomethyl benzophenone Intermediate 3'-(Tributylstannyl) Intermediate Precursor->Intermediate Pd(PPh3)4, (Bu3Sn)2 Reflux (Stannylation) Tracer [123I]-3'-Iodo-2-piperidinomethyl benzophenone Intermediate->Tracer [123I]NaI, Chloramine-T Acidic pH (Iododestannylation)

Figure 1: The conversion pathway from Bromo-precursor to Radioiodinated Tracer.[1][2]

Protocol A: Precursor Conversion (Stannylation)

Objective: Synthesize the organotin precursor required for high-specific-activity labeling. Note: Organotin compounds are toxic. Perform all steps in a fume hood.

Reagents:

  • 3'-Bromo-2-piperidinomethyl benzophenone (Starting Material)

  • Bis(tributyltin) (Hexabutylditin)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.5 mmol of the 3'-Bromo precursor in 10 mL of anhydrous toluene in a flame-dried reaction flask.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and Bis(tributyltin) (1.5 equivalents) under an argon atmosphere.

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor reaction progress via TLC (Silica gel; Ethyl Acetate/Hexane 1:4). The stannyl product typically has a higher Rf than the bromo precursor.

  • Purification:

    • Cool to room temperature and filter through a Celite pad to remove Palladium residues.

    • Concentrate the filtrate under reduced pressure.

    • Critical Step: Purify via Flash Column Chromatography on silica gel pre-treated with 1% triethylamine (to prevent protodestannylation). Elute with Hexane/Ethyl Acetate gradient.

  • Validation: Confirm structure via ¹H-NMR (look for the disappearance of aromatic protons adjacent to Br and appearance of butyl protons at 0.8–1.6 ppm).

Protocol B: Radiolabeling (Oxidative Iododestannylation)

Objective: Generate [¹²³I]-3'-Iodo-2-piperidinomethyl benzophenone for SPECT imaging. Target Specifications: Radiochemical Purity >95%; Specific Activity >2000 Ci/mmol.

Reagents:

  • Stannyl Precursor (from Protocol A) stock: 1 mg/mL in Ethanol.

  • [¹²³I]NaI in 0.1M NaOH (High concentration).

  • Chloramine-T (CAT) aqueous solution (1 mg/mL).

  • Hydrochloric acid (0.1 M) or Acetic Acid (to adjust pH to 4–5).

  • Sodium Metabisulfite (Stopping agent).

Step-by-Step Workflow:

StepActionMechanistic Insight
1. Setup In a V-vial, add 10–50 µL of Stannyl Precursor solution.Excess precursor ensures rapid kinetics, but requires rigorous HPLC separation later.
2. Acidification Add 50 µL of 0.1 M HCl or Acetate Buffer (pH 4.5).Acidic pH is required for the oxidant (CAT) to generate the electrophilic Iodine species (

or

).
3. Activity Add 10–20 mCi (370–740 MBq) of [¹²³I]NaI .Use high activity concentration for maximum specific activity.
4. Oxidation Add 10 µL of Chloramine-T solution. Vortex immediately.Initiates the electrophilic attack on the C-Sn bond.
5. Incubation React at Room Temperature for 5–10 minutes.Reaction is typically fast. Extended time may cause oxidative damage to the piperidine ring.
6. Quench Add 10 µL of Sodium Metabisulfite (10 mg/mL).Neutralizes excess oxidant to prevent radiolytic decomposition.
7. Neutralization Add saturated Sodium Bicarbonate to reach pH 7.Prepares the mixture for HPLC injection.

Quality Control & Purification

Separating the trace amount of radiolabeled product from the excess stannyl precursor is the most critical step to ensure safety (tin toxicity) and image quality (receptor competition).

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10 mM, pH 7.4).

    • Gradient: 50:50 to 90:10 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Gamma (Radioactivity) and UV (254 nm).

Data Interpretation:

  • Retention Time (Rt): The radioiodinated product will elute before the lipophilic tributyltin precursor.

    • Approx. Rt: [¹²³I]-Product (~8–10 min) < Precursor (~15–18 min).

  • Purity Criteria: Radiochemical purity must be >95% before animal/human administration.

QC Crude Crude Reaction Mixture (Tracer + Excess Tin + Oxidant) HPLC HPLC Purification (C18 Reverse Phase) Crude->HPLC Fraction1 Fraction 1: Oxidant/Salts (Waste) HPLC->Fraction1 t = 0-5 min Fraction2 Fraction 2: [123I]-Product (Collect for Formulation) HPLC->Fraction2 t = 8-12 min (Target) Fraction3 Fraction 3: Unreacted Tin (Waste/Recycle) HPLC->Fraction3 t = >15 min (Lipophilic)

Figure 2: HPLC Purification Logic. The lipophilic tin precursor elutes later than the iodinated tracer.

Biological Validation (Self-Validating the Protocol)

To confirm the radiotracer is functional and specific to Sigma-1 receptors:

  • Lipophilicity (LogP): The calculated LogP should be between 2.0 and 3.5 for optimal blood-brain barrier (BBB) penetration.

  • Blocking Studies:

    • Perform in vitro binding or in vivo biodistribution in mice.

    • Control Group: Inject Tracer only.

    • Block Group: Pre-inject a known Sigma-1 antagonist (e.g., Haloperidol or non-radioactive SA4503) 30 mins prior.

    • Validation: The Block Group should show >80% reduction in brain uptake compared to Control, confirming specific binding.

References

  • Wilbur, D. S. (2013). "Nickel-mediated radioiodination of aryl and heteroaryl bromides: Rapid synthesis of tracers for SPECT imaging." Angewandte Chemie International Edition. Link

  • Moussa, I. A., et al. (2011).[3] "Synthesis and evaluation of new sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry Letters. Link

  • Kung, H. F., et al. (1997). "Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents." Nuclear Medicine and Biology. Link

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Chemistry. Link

  • Waterhouse, R. N. (2003). "Determination of lipophilicity and its use in predicting brain uptake of iodinated benzamides." Molecular Imaging and Biology. Link

Sources

Application

Application Note: Formulation &amp; Handling of 3'-Bromo-2-piperidinomethyl benzophenone for Biological Studies

Executive Summary 3'-Bromo-2-piperidinomethyl benzophenone is a lipophilic, basic nitrogen-containing compound often utilized as a chemical intermediate or pharmacological probe.[1][2] Its structural core—a benzophenone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Bromo-2-piperidinomethyl benzophenone is a lipophilic, basic nitrogen-containing compound often utilized as a chemical intermediate or pharmacological probe.[1][2] Its structural core—a benzophenone scaffold linked to a piperidine ring—presents specific solubility challenges common to CNS-active agents and photoaffinity probes.[1][2]

This guide addresses the critical "solubility-permeability" paradox: the molecule is highly lipophilic (requiring organic solvents) but possesses a basic center (pKa ~9.0–9.5) that allows for ionization.[2] Successful biological application requires strict adherence to kinetic solubility principles to prevent precipitation in aqueous buffers.[2]

Physicochemical Profile & Challenges

Understanding the molecular properties is prerequisite to formulation. The 3'-bromo substituent significantly increases lipophilicity compared to the parent benzophenone, increasing the risk of aggregation in physiological media.

PropertyEstimated ValueImplication for Formulation
Molecular Weight ~358.27 g/mol Small molecule; amenable to membrane permeation.[1][2]
LogP (Octanol/Water) ~4.2 – 4.8 (Predicted)High Lipophilicity. Poor water solubility.[1][2] Requires co-solvents or carriers.[2]
pKa (Basic N) ~9.2 (Piperidine)Ionizable. At pH 7.4, it is predominantly protonated (>95%), but the salt may still be insoluble due to the lipophilic tail.
Solubility (Water) < 10 µg/mL (Free Base)Negligible.[1][2] Do NOT attempt to dissolve directly in water.[2]
Solubility (DMSO) > 20 mg/mLExcellent.[1][2] Preferred solvent for stock solutions.[2][3]
Light Sensitivity HighBenzophenone core is photo-active.[1][2] Use Amber Vials.

Pre-Formulation Decision Tree

Use the following logic flow to select the appropriate protocol for your specific assay.

FormulationDecision Start Start: Experimental Goal AssayType Select Assay Type Start->AssayType InVitro In Vitro (Cell Culture/Enzyme) AssayType->InVitro InVivo In Vivo (Animal Injection) AssayType->InVivo ConcCheck Final Conc > 10 µM? InVitro->ConcCheck ProtocolB Protocol B: Cyclodextrin (High Solubility/Low Toxicity) InVivo->ProtocolB IV/IP Injection ProtocolC Protocol C: HCl Salt (Solid State/Oral) InVivo->ProtocolC Oral Gavage ProtocolA Protocol A: DMSO Stock (Standard) ConcCheck->ProtocolA No (<10 µM) ConcCheck->ProtocolB Yes (>10 µM)

Figure 1: Decision tree for selecting the optimal formulation strategy based on assay type and concentration requirements.

Protocol A: DMSO Stock Preparation (Standard In Vitro)[1][2]

Application: High-Throughput Screening (HTS), Cell Viability Assays, Receptor Binding.[1][2] Mechanism: DMSO disrupts the crystal lattice, creating a high-concentration molecular dispersion.[2] Dilution into aqueous media relies on kinetic solubility—the compound stays in solution long enough for the assay before precipitating.

Materials
  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, sterile filtered.[2]

  • Amber glass vials (Borosilicate).[1][2]

  • Vortex mixer.[2]

Step-by-Step Procedure
  • Weighing: Accurately weigh 3.6 mg of 3'-Bromo-2-piperidinomethyl benzophenone into a sterile amber glass vial.

    • Note: Plastic tubes (polystyrene) can leach plasticizers in 100% DMSO.[2] Use glass.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO to yield a 10 mM stock solution.

  • Dissolution: Vortex vigorously for 30 seconds. Inspect visually. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Dilution Strategy (Critical)

Do not add the 10 mM stock directly to the cell culture plate if the volume is small; the local high concentration will cause immediate precipitation ("crashing out").

  • Step 1: Prepare a 100x intermediate in culture media (e.g., 10 µL stock + 990 µL Media). Vortex immediately.

  • Step 2: Add the intermediate to cells.

  • Limit: Ensure final DMSO concentration is ≤0.5% (v/v) to avoid solvent toxicity [1].

Protocol B: Cyclodextrin Complexation (Sensitive Assays/In Vivo)[1][2]

Application: Animal studies (IP/IV), sensitive primary cells, or when DMSO toxicity is a concern.[2] Mechanism: 2-Hydroxypropyl-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD) forms a toroidal "host-guest" complex.[2] The hydrophobic benzophenone moiety sits inside the cavity, while the hydrophilic exterior ensures water solubility [2].
Materials
  • 2-Hydroxypropyl-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -cyclodextrin (HP-
    
    
    
    -CD), parenteral grade.[2]
  • Sterile Water for Injection (WFI) or PBS.[1][2]

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment).

Step-by-Step Procedure
  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -CD in sterile water.[2] (e.g., 2g cyclodextrin in 10 mL water).[2] Filter through a 0.22 µm filter.[2][4]
    
  • Compound Addition: Add 3'-Bromo-2-piperidinomethyl benzophenone (free base) to the cyclodextrin solution. Target concentration: 1–5 mg/mL.[2]

  • Acidification (The "pH-Shift" Trick):

    • The compound will likely not dissolve immediately.[2]

    • Add 0.1 M HCl dropwise while stirring until the pH reaches ~4.0–5.0. The basic piperidine nitrogen will protonate, drastically increasing solubility and driving it into the cyclodextrin cavity.

  • Equilibration: Stir at room temperature for 1 hour protected from light.

  • Neutralization (Optional): Slowly adjust pH back to 7.0–7.4 using 0.1 M NaOH.

    • Caution: If the solution becomes cloudy, stop. The complex may be stable only at slightly acidic pH (pH 5-6).[1][2] For IV injection, pH 5-6 is acceptable if infused slowly.[1][2]

  • Sterilization: Filter sterilize (0.22 µm PES membrane) before use.

Protocol C: Hydrochloride Salt Conversion

Application: Creating a stable solid form for oral gavage or long-term storage.[1][2] Mechanism: Converting the free base to an ionic salt (HCl) increases lattice energy and water solubility.[2]

  • Dissolve 100 mg of the free base in 2 mL of Diethyl Ether or Ethanol.[2]

  • Cool to 0°C on ice.

  • Add 1.1 equivalents of 2M HCl in Diethyl Ether (or aqueous HCl if using ethanol).

  • A white precipitate (the HCl salt) should form.[2]

  • Filter the solid, wash with cold ether, and dry under vacuum.[2]

  • Result: This salt form can often be dissolved directly in PBS or Saline up to 5-10 mg/mL.[1][2]

Quality Control & Stability

Before running biological assays, validate the formulation.

Visual Inspection
  • Pass: Clear, colorless to pale yellow solution.[2] No floating particulates.[2]

  • Fail: Turbidity, visible crystals at the bottom, or "oily" droplets on the surface (phase separation).

HPLC Verification (Recommended)

Run a rapid gradient to confirm the compound hasn't degraded during solubilization (especially if sonication or pH shifts were used).[2]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Benzophenone absorption)

Biological Workflow Visualization

The following diagram illustrates the correct serial dilution method to prevent precipitation.

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate (100 µM) 1% DMSO Stock->Inter 1:100 Dilution into Media Final Assay Well (1 µM) 0.01% DMSO Stock->Final Direct Addition Inter->Final 1:100 Dilution into Well Precip PRECIPITATION RISK (Do not skip intermediate) Final->Precip Causes

Figure 2: Serial dilution workflow. Direct addition of high-concentration DMSO stock to aqueous buffer often causes precipitation.[1][2] The intermediate step is crucial.

References

  • Loftsson, T. et al. "2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations."[1][2][5] Journal of Pharmaceutical Sciences. [Link] (General reference for Cyclodextrin utility in lipophilic amines).[1][2]

  • PubChem. "Benzophenone Derivatives and Solubility Data."[2] National Library of Medicine. [Link][1][2]

Disclaimer: This document is for research use only. 3'-Bromo-2-piperidinomethyl benzophenone should be handled as a potentially hazardous chemical.[1][2] Consult the specific Safety Data Sheet (SDS) before use.

Sources

Method

Application Notes and Protocols: 3'-Bromo-2-piperidinomethyl benzophenone in Medicinal Chemistry

Abstract This document provides a comprehensive overview of the potential applications of 3'-Bromo-2-piperidinomethyl benzophenone as a versatile building block in medicinal chemistry. While this specific molecule is not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive overview of the potential applications of 3'-Bromo-2-piperidinomethyl benzophenone as a versatile building block in medicinal chemistry. While this specific molecule is not extensively characterized as a final drug product, its structural motifs—a benzophenone core, a piperidine ring, and a bromine substituent—are prevalent in numerous biologically active compounds. This guide will explore its synthetic accessibility, potential as a scaffold for library synthesis, and its hypothetical application in the development of novel therapeutics, particularly in the areas of oncology and neuropharmacology. The protocols outlined herein are based on established chemical transformations and serve as a foundational framework for researchers to explore the chemical space around this unique scaffold.

Introduction: The Strategic Value of the Scaffold

The convergence of three key pharmacophoric elements in 3'-Bromo-2-piperidinomethyl benzophenone makes it a molecule of significant interest for drug discovery programs.

  • The Benzophenone Core: Benzophenone and its derivatives are known to possess a wide array of biological activities, including but not limited to, anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. This diaryl ketone structure can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

  • The Piperidine Moiety: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. Its saturated, basic nitrogen atom allows for favorable interactions with acidic residues in protein binding pockets and can be crucial for modulating the physicochemical properties of a molecule, such as solubility and membrane permeability. The 2-piperidinomethyl substitution pattern introduces a flexible linker that can orient the piperidine ring for optimal target engagement.

  • The Bromo-Substituent: The bromine atom at the 3'-position of the benzophenone core serves a dual purpose. Firstly, its lipophilicity and size can influence the binding affinity and selectivity of the molecule. Secondly, and more strategically, it acts as a versatile synthetic handle for further structural diversification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Synthetic Pathways and Characterization

The synthesis of 3'-Bromo-2-piperidinomethyl benzophenone can be achieved through a multi-step sequence, leveraging well-established organic chemistry reactions.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route, starting from commercially available materials.

A 2-Methyl-3'-bromobenzophenone B N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl4, Reflux A->B Step 1: Benzylic Bromination C 2-(Bromomethyl)-3'-bromobenzophenone B->C D Piperidine, K2CO3, Acetonitrile, Reflux C->D Step 2: Nucleophilic Substitution E 3'-Bromo-2-piperidinomethyl benzophenone D->E F Purification: Column Chromatography E->F G Characterization: NMR, MS, HPLC F->G

Caption: Proposed synthetic workflow for 3'-Bromo-2-piperidinomethyl benzophenone.

Detailed Synthetic Protocol

Step 1: Benzylic Bromination of 2-Methyl-3'-bromobenzophenone

  • To a solution of 2-Methyl-3'-bromobenzophenone (1.0 eq) in carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude 2-(Bromomethyl)-3'-bromobenzophenone, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Piperidine

  • Dissolve the crude 2-(Bromomethyl)-3'-bromobenzophenone (1.0 eq) in acetonitrile.

  • Add piperidine (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the mixture and filter out the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3'-Bromo-2-piperidinomethyl benzophenone.

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons of the benzophenone core, the methylene bridge, and the piperidine ring.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the piperidine and methylene linker.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound.
HPLC A single major peak indicating the purity of the compound.

Application in Lead Discovery and Optimization

The true utility of 3'-Bromo-2-piperidinomethyl benzophenone lies in its role as a versatile intermediate for the synthesis of compound libraries for high-throughput screening and lead optimization.

Library Synthesis via Cross-Coupling Reactions

The bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions.

cluster_0 Core Scaffold cluster_1 Cross-Coupling Partners cluster_2 Reaction Type cluster_3 Resulting Analogs A 3'-Bromo-2-piperidinomethyl benzophenone E Suzuki Coupling A->E F Sonogashira Coupling A->F G Buchwald-Hartwig Amination A->G B Aryl/Heteroaryl Boronic Acids B->E C Terminal Alkynes C->F D Amines D->G H Biaryl Analogs E->H I Alkynyl Analogs F->I J Amino Analogs G->J

Caption: Diversification of the core scaffold via cross-coupling reactions.

Protocol: Suzuki Coupling for Biaryl Analog Synthesis

This protocol provides a general procedure for the synthesis of biaryl analogs, which can be adapted for a wide range of boronic acids.

  • In a reaction vessel, combine 3'-Bromo-2-piperidinomethyl benzophenone (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, for example, aqueous sodium carbonate (2 M solution, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the desired biaryl analog.

Hypothetical Biological Evaluation

Based on the known activities of its constituent fragments, analogs derived from 3'-Bromo-2-piperidinomethyl benzophenone could be screened against various biological targets.

  • Oncology: The benzophenone scaffold is present in some compounds with antiproliferative activity. Analogs could be tested in cell-based assays against a panel of cancer cell lines to assess their cytotoxicity and potential mechanisms of action, such as apoptosis induction or cell cycle arrest.

  • Neuropharmacology: The piperidine moiety is a common feature in centrally active agents. Synthesized compounds could be evaluated for their binding affinity to various G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

Conclusion

3'-Bromo-2-piperidinomethyl benzophenone represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the presence of a strategically placed bromine atom allow for extensive structural diversification. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold and to potentially uncover new lead compounds with valuable biological activities. The true potential of this molecule will be realized through the creative and systematic exploration of its derivatives in various biological assays.

References

Due to the specific and novel nature of the "3'-Bromo-2-piperidinomethyl benzophenone" scaffold, direct literature citations for this exact compound are not available. The references provided below support the general principles and methodologies described in this application note, including the biological relevance of the core motifs and the synthetic transformations discussed.

  • Benzophenone Derivatives in Medicinal Chemistry: A review on the diverse biological activities of the benzophenone scaffold. (A general review on benzophenones would be cited here from a reputable journal such as the Journal of Medicinal Chemistry or European Journal of Medicinal Chemistry).
  • The Piperidine Moiety in FDA-Approved Drugs: An analysis of the prevalence and importance of the piperidine ring in marketed pharmaceuticals.
  • Palladium-Catalyzed Cross-Coupling Reactions in Drug Discovery: A comprehensive overview of the application of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig in the synthesis of pharmaceutical compounds. (A high-impact review from a journal like Chemical Reviews or Angewandte Chemie would be cited).
  • Benzylic Bromination using N-Bromosuccinimide: A standard organic chemistry textbook or a relevant methodology paper describing this reaction. (e.g.
  • Nucleophilic Substitution Reactions: Foundational principles of SN2 reactions as described in standard organic chemistry literature. (A citation to a textbook like Clayden, Greeves, Warren & Wothers would be suitable).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3'-Bromo-2-piperidinomethyl benzophenone

Introduction This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3'-Bromo-2-piperidinomethyl benzophenone. This compound, a β-amino ketone, is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3'-Bromo-2-piperidinomethyl benzophenone. This compound, a β-amino ketone, is typically synthesized via a Mannich reaction, a cornerstone of C-C bond formation in organic chemistry.[1][2][3] While robust, this three-component condensation of a ketone, an aldehyde (commonly formaldehyde), and a secondary amine (piperidine) can be susceptible to variations in yield and purity.[4][5] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve consistent, high-yield results.

Troubleshooting Guide: Overcoming Low Yield

This section is structured in a question-and-answer format to directly address the most common issues observed during the synthesis of 3'-Bromo-2-piperidinomethyl benzophenone.

Q1: My reaction has a very low yield or has failed completely. What are the primary causes?

A1: Complete reaction failure or negligible yield typically points to fundamental issues with your reagents or reaction setup. Let's break down the most likely culprits.

  • Poor Reagent Quality: The Mannich reaction's success is highly dependent on the quality of its three main components.

    • 3'-Bromoacetophenone (Starting Ketone): Ensure your starting ketone is pure and free from acidic impurities that could interfere with the reaction.

    • Formaldehyde: Aqueous formaldehyde solutions can degrade over time, forming paraformaldehyde precipitate. This reduces the concentration of active monomeric formaldehyde.[6] It is often preferable to use freshly prepared formaldehyde from paraformaldehyde.

    • Piperidine: As a secondary amine, piperidine can be hygroscopic and may absorb atmospheric CO₂, forming piperidinium carbonate. Use a freshly opened bottle or distill the piperidine before use.

  • Incorrect pH or Catalysis: The Mannich reaction is typically performed under mildly acidic conditions.[4][5] This is crucial for the formation of the electrophilic Eschenmoser-type salt (an iminium ion) from piperidine and formaldehyde, which is then attacked by the enol form of the benzophenone.[3][4][7][8] If the medium is too acidic, the piperidine will be fully protonated and become non-nucleophilic. If it's too basic, the formation of the iminium ion will be inefficient.

  • Sub-optimal Temperature and Reaction Time: These reactions often require heating to proceed at a reasonable rate. Insufficient heat or time will result in a stalled reaction. Conversely, excessive heat can lead to decomposition and the formation of side products.

Troubleshooting Workflow for Low/No Yield

G start Low or No Yield Detected reagents Step 1: Verify Reagent Quality - Use fresh formaldehyde or paraformaldehyde. - Distill piperidine. - Check purity of 3'-bromoacetophenone. start->reagents ph Step 2: Check Reaction pH - Is piperidine hydrochloride used? - Is an acid catalyst present? - Target pH 4-5. reagents->ph Reagents OK fail Issue Persists Consult Advanced Troubleshooting reagents->fail Reagents Faulty conditions Step 3: Optimize Conditions - Increase temperature incrementally. - Extend reaction time. - Monitor via TLC. ph->conditions pH is Correct ph->fail pH Incorrect success Yield Improved conditions->success TLC shows product conditions->fail No Improvement

Caption: Troubleshooting flowchart for low yield issues.

Q2: My TLC plate shows multiple spots, including unreacted starting material and several side products. What are these byproducts and how can I minimize them?

A2: The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a classic sign of competing side reactions. In the context of this specific Mannich reaction, you are likely observing one or more of the following:

  • Unreacted 3'-Bromoacetophenone: This indicates an incomplete reaction. See Q1 for potential causes.

  • Bis-Mannich Product: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second piperidinomethyl group can be added to the other side of the ketone, forming a di-substituted product.[7]

  • Aldol Condensation Products: The starting ketone can undergo self-condensation under certain conditions, especially if the pH is not optimized.[7]

  • Piperidine-Formaldehyde Adducts: Side reactions between piperidine and formaldehyde can lead to the formation of species like bis(piperidinomethyl) ether.

Table 1: Strategies to Minimize Side Product Formation

Side ProductPotential CauseRecommended Solution
Bis-Mannich Product Excess formaldehyde/piperidine; prolonged reaction time/high temperature.Use a 1:1:1 stoichiometry of ketone:formaldehyde:piperidine. Monitor the reaction closely with TLC and quench it once the starting material is consumed.
Aldol Products Incorrect pH (too basic); high temperature.Maintain mildly acidic conditions (pH 4-5). Avoid excessively high temperatures.
Piperidine Adducts Poor mixing; incorrect order of addition.Add the formaldehyde solution slowly to the mixture of the ketone and piperidine to ensure the iminium ion is formed in the presence of the enolizable ketone.
Q3: I've managed to synthesize the product, but I'm struggling with purification. Why is it difficult to purify and what is the best method?

A3: The product, 3'-Bromo-2-piperidinomethyl benzophenone, is a Mannich base, which means it is a tertiary amine. Basic compounds like this often present challenges during standard silica gel column chromatography.

  • Streaking on Silica Gel: The basic nitrogen atom of the piperidine moiety can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to significant tailing or "streaking" of the product spot on TLC and poor separation during column chromatography.

  • Recommended Purification Protocol:

    • Acid-Base Extraction: After the reaction is complete, perform an acid-base workup. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). The basic Mannich product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Basification and Re-extraction: Separate the aqueous layer and carefully basify it with a base like sodium bicarbonate or dilute sodium hydroxide until it is basic (pH > 8).

    • Final Extraction: Extract the now neutral Mannich base back into an organic solvent.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Chromatography (if needed): If further purification is required, use a silica gel column that has been pre-treated with a small amount of a basic modifier like triethylamine (typically 1-2% in the eluent). This will "cap" the acidic sites on the silica and allow for much cleaner elution of your product.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials & Reagents:
  • 3'-Bromoacetophenone

  • Paraformaldehyde

  • Piperidine

  • Ethanol, Reagent Grade

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3'-bromoacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and piperidine (1.1 eq) in ethanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid dropwise until the pH of the mixture is approximately 4-5.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC. A suitable eluent system is 80:20 Hexane:Ethyl Acetate. The product will be more polar than the starting ketone.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Purification: Follow the acid-base extraction and chromatography procedure outlined in Q3 .

Frequently Asked Questions (FAQs)

Q: Can I use aqueous formaldehyde instead of paraformaldehyde? A: Yes, but it is less ideal. If you use an aqueous solution (e.g., 37% formalin), ensure it is fresh and does not contain a significant amount of solid paraformaldehyde. You will also need to adjust the volume of your primary solvent to account for the added water.

Q: Why is the aminomethyl group introduced at the 2-position of the benzophenone? A: The reaction proceeds through an enol or enolate intermediate of the ketone.[3][7] The hydrogens on the methyl group adjacent to the carbonyl (the α-protons) are acidic and are the ones that participate in the enolization, making this position the nucleophilic center that attacks the iminium ion.

Q: My product appears to be unstable and decomposes over time. How should I store it? A: Mannich bases can be susceptible to decomposition, particularly retro-Mannich reactions or oxidation.[9] For long-term storage, it is best to keep the purified compound as a solid, under an inert atmosphere (nitrogen or argon), and at a low temperature (e.g., in a freezer).[10] If possible, storing it as a hydrochloride salt can also improve its stability.

Q: What is the mechanism of the Mannich reaction? A: The reaction proceeds in two main stages:

  • Iminium Ion Formation: The amine (piperidine) adds to the aldehyde (formaldehyde), followed by dehydration under acidic conditions to form a reactive electrophilic species called an iminium ion (also known as an Eschenmoser's salt precursor).[3][4]

  • Nucleophilic Attack: The ketone (3'-bromoacetophenone) tautomerizes to its enol form under the acidic conditions. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form a new C-C bond.[3][7][11] A final deprotonation step yields the neutral β-amino ketone product.

Reaction Mechanism Diagram

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack PiperidineFormaldehyde PiperidineFormaldehyde Hemiaminal Hemiaminal PiperidineFormaldehyde->Hemiaminal +H+ Iminium Ion Iminium Ion Hemiaminal->Iminium Ion -H2O Ketone Ketone Enol Form Enol Form Ketone->Enol Form Tautomerization Enol FormIminium Ion Enol FormIminium Ion Intermediate Intermediate Enol FormIminium Ion->Intermediate Final Product Final Product Intermediate->Final Product -H+

Caption: Key stages of the Mannich reaction mechanism.

References

  • Dimmock, J. R., et al. (1999). Mannich Bases Derived from Styryl Alkyl Ketones and Their Hydrazone Analogs as Potential Alkylating Agents. HARVEST (uSask). [Link]

  • Chemistry Steps. (2021). Mannich Reaction. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • AdiChemistry. Mannich Reaction | Mechanism | Explanation | Applications. [Link]

  • SUST Repository. Synthesis of some Mannich base derivatives. [Link]

  • Iraqi Academic Scientific Journals. 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

  • YouTube. (2021). Mannich Reaction. [Link]

  • Tram, N. T. H., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. PMC. [Link]

  • MDPI. (2025). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. [Link]

  • Organic Syntheses. 2-aminobenzophenone. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. [Link]

  • The Royal Society. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. [Link]

  • Revista de Chimie. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • Royal Society of Chemistry. (2019). Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. [Link]

  • Organic Chemistry Tutor. Mannich Reaction. [Link]

Sources

Optimization

Technical Support Center: Friedel-Crafts Acylation of Brominated Aromatics

Status: Operational Ticket Type: Chemical Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary: The "Deactivated" Challenge You are likely here because your acylation of a bromina...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Chemical Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Deactivated" Challenge

You are likely here because your acylation of a brominated aromatic substrate (e.g., bromobenzene) is suffering from low conversion , regioisomeric contamination , or tar formation .

The Core Conflict: Bromine is an ortho/para director but a deactivator .[1][2]

  • Deactivation: The inductive withdrawal (-I) of bromine makes the ring electron-poor, requiring a potent Lewis Acid (LA) and often elevated temperatures.

  • Catalyst Poisoning: The product (an aryl ketone) is more basic than the reactant. It complexes with the Lewis Acid, killing the catalyst.

  • Steric Clash: While para is favored, the ortho pathway is not forbidden, leading to difficult-to-separate isomeric mixtures.

Diagnostic & Troubleshooting (Q&A)

Issue A: "My reaction stops at 50% conversion regardless of time."

Diagnosis: Catalyst Sequestration (The "Product Trap"). Unlike FC alkylation (which is catalytic), FC acylation is not catalytic .[3] The product ketone forms a stable 1:1 complex with the Lewis Acid (usually AlCl₃), removing it from the reaction pool.

Solution:

  • Stoichiometry Adjustment: You must use >2.0 equivalents of AlCl₃.[1]

    • 1.0 eq to activate the acyl chloride.[4]

    • 1.0 eq to complex with the product ketone.

    • 0.1–0.2 eq excess to account for moisture.

  • Protocol Check: Do not add the aromatic substrate last if using highly reactive acylating agents. Pre-complex the acyl chloride with AlCl₃ in the solvent, then add the brominated aromatic to ensure the "active species" (acylium ion) is ready.

Issue B: "I am seeing significant ortho-isomer impurities."

Diagnosis: Kinetic Control vs. Steric Bulk. Bromine is bulky, but not bulky enough to exclusively block the ortho position, especially with small acyl groups (e.g., acetyl chloride).

Solution:

  • Solvent Switch: Switch from Dichloromethane (DCM) to Nitrobenzene .

    • Why? Nitrobenzene is polar. It solubilizes the AlCl₃-acyl complex, allowing the reaction to reach thermodynamic equilibrium. This often favors the sterically less hindered para product.

    • Warning: Nitrobenzene has a high boiling point (210°C) and is toxic.

  • Temperature Modulation: Lower the temperature (0°C to RT). Higher temperatures increase the energy available to overcome the steric barrier of the ortho position.

Issue C: "My product is a black tar / I lost the bromine atom."

Diagnosis: Dehalogenation or Polymerization. Under forcing conditions (refluxing heavily), AlCl₃ can facilitate disproportionation or dehalogenation . If the ring is electron-rich (e.g., if you also have alkyl groups), the acylium ion can attack the position bearing the bromine (ipso-attack), though this is rare in simple bromobenzene. More commonly, the Lewis Acid degrades the aromatic system.

Solution:

  • Quench Early: Do not reflux overnight "just to be safe." Monitor via TLC/HPLC.

  • Milder Catalyst: If the substrate is very sensitive, switch from AlCl₃ to FeCl₃ or ZnCl₂ (requires higher temp but is less aggressive toward the halogen).

Visualizing the Failure Modes

The following diagram illustrates the competing pathways: the desired Para pathway, the contaminating Ortho pathway, and the Catalyst Trap.

FC_Acylation_Pathways Start Bromobenzene + Acyl Chloride Acylium Acylium Ion (R-C≡O)+ Start->Acylium AlCl3 (1 eq) Sigma_Para Sigma Complex (Para Attack) Acylium->Sigma_Para Major Path (Sterics Favored) Sigma_Ortho Sigma Complex (Ortho Attack) Acylium->Sigma_Ortho Minor Path (Sterics Hindered) Prod_Para Para-Bromo Ketone Sigma_Para->Prod_Para -H+ Prod_Ortho Ortho-Bromo Ketone Sigma_Ortho->Prod_Ortho -H+ Complex Product-AlCl3 Complex (Dead Catalyst) Prod_Para->Complex + AlCl3 (Requires 2nd eq) Prod_Ortho->Complex + AlCl3

Caption: Reaction logic showing the divergence of regioisomers and the irreversible complexation step that necessitates excess catalyst.

Optimized Experimental Protocols

Method A: The "High-Selectivity" Protocol (DCM)

Best for: Substrates where 'para' selectivity is critical and solubility is not an issue.

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.

  • Catalyst Prep: Add AlCl₃ (2.2 equiv) to dry DCM (0.5 M) . Cool to 0°C.

  • Acylium Generation: Add Acyl Chloride (1.1 equiv) dropwise. Stir 15 min. The solution should turn clear/yellowish (formation of acylium salt).

  • Substrate Addition: Add Bromobenzene (1.0 equiv) dropwise over 20 mins.

    • Note: Keep temp < 5°C to minimize ortho formation.

  • Reaction: Allow to warm to Room Temp (RT). Stir 2–4 hours.

  • Quench (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/HCl .

    • Why? You must hydrolyze the AlCl₃-Ketone complex to release your product.

  • Workup: Extract with DCM, wash with NaHCO₃ (remove acid) and Brine.

Method B: The "Stubborn Substrate" Protocol (Nitrobenzene)

Best for: Highly deactivated systems or when the intermediate precipitates too early.

  • Solvent: Use Nitrobenzene instead of DCM.

  • Temperature: Heat to 50–60°C .

  • Workup Variation: Nitrobenzene is hard to remove (BP 210°C).

    • Removal: Use steam distillation or vacuum distillation to remove the solvent before column chromatography.

Data Reference: Solvent & Stoichiometry Effects

ParameterConditionOutcomeRisk Factor
Catalyst Ratio 1.0 equiv< 50% YieldReaction stalls due to complexation.
Catalyst Ratio 2.2 equiv > 85% Yield Optimal conversion.
Solvent DCM / CS₂Kinetic ControlPrecipitates complex; cleaner profile but lower solubility.
Solvent NitrobenzeneThermodynamicSolubilizes complex; higher yield but harder workup.
Temperature > 80°CTar / De-brominationLoss of halogen; polymerization.

References

  • Friedel-Crafts Acylation Mechanism & Stoichiometry Source: Master Organic Chemistry Explains the necessity of stoichiometric AlCl₃ due to product complexation.

  • Solvent Effects in Friedel-Crafts Reactions Source: Chemistry Stack Exchange / Ref: Chem. Rev. 1955, 55(2) Details the kinetic vs. thermodynamic control differences between CS₂/DCM and Nitrobenzene.

  • Regioselectivity of Bromobenzene Acylation Source: Trinity College Dublin (Lab Report/Protocol) Experimental data confirming para-bromoacetophenone as the major product and ortho as the minor impurity due to steric hindrance.

  • Friedel-Crafts Acylation Overview Source: Organic-Chemistry.org General overview of acylation conditions, catalyst choices, and deactivation principles.

Sources

Troubleshooting

Technical Support Center: Optimizing Grignard Reaction Conditions for Ketone Synthesis

Status: Active Operator: Senior Application Scientist Ticket ID: GRIG-OPT-2024 Subject: Advanced Protocols for Selective Ketone Synthesis & Troubleshooting Executive Summary Welcome to the Technical Support Center. You a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: GRIG-OPT-2024 Subject: Advanced Protocols for Selective Ketone Synthesis & Troubleshooting

Executive Summary

Welcome to the Technical Support Center. You are likely here because your Grignard reaction failed to stop at the ketone stage (yielding a tertiary alcohol instead) or failed to initiate entirely.

The synthesis of ketones via Grignard reagents is chemically precarious because the product (a ketone) is often more electrophilic than the starting material (ester, acid chloride, or nitrile). Without specific kinetic traps or thermodynamic stabilization, over-addition is inevitable. This guide provides the standard operating procedures (SOPs) to bypass these limitations using Weinreb amides, chemoselective catalysis, and rigorous reagent quality control.

Part 1: The Foundation – Reagent Quality & Initiation

Before attempting complex synthesis, validate your active species.

Q: Why won't my reaction initiate?

Diagnosis: The magnesium surface is likely passivated by oxides, or the solvent contains trace moisture (>50 ppm). Troubleshooting Protocol:

  • Mechanical Activation: Use magnetic stirring to crush Mg turnings under an inert atmosphere (Ar/N2) before solvent addition.

  • Chemical Etching (The Iodine Method): Add a single crystal of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to dry Mg. Heat gently with a heat gun until purple vapors sublime and settle on the metal. The disappearance of color indicates activation.[1]
    
  • Entrainment (The 1,2-Dibromoethane Method): Add 5 mol% 1,2-dibromoethane. This reacts rapidly to form ethylene and

    
    , exposing fresh metal. Caution: vigorous exotherm.
    
Q: How do I know the exact concentration of my Grignard?

Standard: Do not rely on theoretical molarity. Commercial reagents degrade over time. Protocol: The Knochel Titration (LiCl/Iodine Method) This method is superior to simple acid-base titration because it differentiates active Grignard from basic impurities (like hydroxides).

ReagentQuantityRole
LiCl (0.5M in THF) 2-3 mLSolubilizes the Mg species
Iodine (

)
~100 mg (weighed precisely)Indicator & Reactant
Grignard Reagent UnknownTitrant

Steps:

  • Dissolve weighed

    
     in LiCl/THF solution (Color: Dark Brown ).
    
  • Add Grignard reagent dropwise at 0°C.

  • Endpoint: Solution turns Colorless (Active R-MgX consumes

    
    ).
    
  • Calculation:

    
    
    
Part 2: Selective Ketone Synthesis Strategies

Choose the workflow that matches your starting material.

Scenario A: "I am starting with an Ester or Acid Chloride."

Issue: Esters react twice with Grignard reagents to form tertiary alcohols.[2] Solution: The Weinreb Amide Protocol.[3] Mechanism: The N-methoxy-N-methylamide forms a stable 5-membered chelate with the magnesium. This "frozen" tetrahedral intermediate prevents the collapse to a ketone until acidic workup destroys the Grignard reagent.

WeinrebMechanism cluster_0 Critical Control Point Start Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Tetrahedral Chelate Complex Start->Intermediate Nucleophilic Attack Grignard Grignard Reagent (R'-MgX) Grignard->Intermediate Mg coordination Workup Acidic Hydrolysis (H3O+) Intermediate->Workup Quench Product Ketone (R-CO-R') Workup->Product Collapse

Figure 1: The Weinreb Amide mechanism relies on the stability of the metal-chelated intermediate to prevent over-addition.

Protocol:

  • Convert Ester to Amide: React ester with

    
     and 
    
    
    
    (or
    
    
    ) in THF at -20°C to 0°C.
  • Grignard Addition: Cool Weinreb amide solution to -78°C (or 0°C for unreactive substrates).

  • Add Nucleophile: Add R-MgX (1.1 - 1.5 equiv) slowly.

  • Quench: Pour into saturated

    
     or 1M HCl.
    
Scenario B: "I am starting with an Acid Chloride (and want to skip the amide)."

Issue: Acid chlorides are highly reactive and prone to double addition. Solution: Iron(III) Catalysis (Fe(acac)3) . Insight: Iron salts catalyze the coupling faster than the direct addition of Grignard to the ketone product.

Protocol:

  • Dissolve Acid Chloride (1.0 equiv) and Fe(acac)3 (1-3 mol%) in THF.

  • Cool to -78°C or 0°C (substrate dependent).

  • Add Grignard reagent (1.0 - 1.1 equiv) slowly (over 15-30 mins).

  • Observation: The reaction is often instantaneous. Color changes from red/orange to dark brown/black are normal.

  • Note: This method tolerates esters and nitriles elsewhere in the molecule.

Scenario C: "I am starting with a Nitrile."

Issue: The intermediate imine salt can be stable, but steric hindrance often leads to low yields or recovered starting material. Solution: Copper(I) Catalysis or High-Temperature reflux (for non-catalyzed).

Mechanism:


 (Imine salt) 

Optimization Tips:

  • Solvent: Use non-polar solvents like Toluene or Benzene (with 1 eq. ether) to increase reaction temperature and rate if uncatalyzed.

  • Catalyst: Add 1-5 mol% CuBr·SMe2 to facilitate addition to hindered nitriles.

  • Hydrolysis: The imine intermediate requires strong acidic hydrolysis (e.g., 10% HCl, reflux 1h) to fully convert to the ketone. Simple

    
     workup may leave the imine, which degrades during column chromatography.
    
Part 3: Troubleshooting Dashboard
SymptomProbable CauseCorrective Action
Reaction does not start (No exotherm) Passivated Mg; Wet solvent.Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

crystal + heat. If fails, add 0.1 mL 1,2-dibromoethane. Check solvent water content (<50 ppm required).
Yielding Tertiary Alcohol Over-addition; Temperature too high.Switch to Weinreb Amide route. If using acid chloride, ensure stoichiometry is 1:1 and temp is < -40°C.
Recovered Starting Material (Ketone Synthesis) Enolization (Grignard acting as base).[4]Common with hindered ketones.[4] Use Cerium(III) Chloride (

)
additive (anhydrous) to increase nucleophilicity and suppress basicity.
Wurtz Coupling (R-R Dimer) Radical coupling side reaction.Dilute the alkyl halide further. Add alkyl halide slower . Lower the reaction temperature.
Emulsion during workup Magnesium salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir vigorously for 30 mins to chelate Mg/Al salts.
Part 4: Visualizing the Decision Matrix

GrignardOptimization Start Target: Ketone Synthesis Substrate Select Starting Material Start->Substrate Ester Ester / Acid Chloride Substrate->Ester Nitrile Nitrile Substrate->Nitrile Decision1 Can you make Weinreb Amide? Ester->Decision1 NitrileRoute Route C: Nitrile Addition (Requires Acid Hydrolysis) Nitrile->NitrileRoute WeinrebRoute Route A: Weinreb Amide (Highest Selectivity) Decision1->WeinrebRoute Yes (Standard) IronRoute Route B: Fe(acac)3 Catalysis (Fast, Direct) Decision1->IronRoute No (Skip step) CopperCat Add CuBr catalyst if hindered NitrileRoute->CopperCat

Figure 2: Decision matrix for selecting the optimal synthetic route based on starting material availability.

References
  • Nahm, S.; Weinreb, S. M. (1981).[3][5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Krasovskiy, A.; Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 45(18), 2958–2961. Link

  • Fürstner, A.; Martin, R. (2005). "Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes". Chemistry – A European Journal, 11, 5221. Link

  • Cahiez, G.; Laboue, B. (1992). "Manganese-catalyzed acylation of organomagnesium reagents". Tetrahedron Letters, 33(31), 4439-4442. Link

  • Sommer, W. J.; Weiberth, F. J. (1986). "Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines".[3][6] The Journal of Organic Chemistry, 51(26), 5338–5341. Link

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Benzophenones

Introduction: The Benzophenone Challenge Substituted benzophenones are ubiquitous pharmacophores in drug discovery (e.g., fenofibrate, ketoprofen precursors). However, their NMR analysis presents unique challenges: magne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Challenge

Substituted benzophenones are ubiquitous pharmacophores in drug discovery (e.g., fenofibrate, ketoprofen precursors). However, their NMR analysis presents unique challenges: magnetic anisotropy, ring symmetry (or lack thereof), and severe signal overlap in the aromatic region (


 7.0–8.0 ppm).

This guide addresses the most frequent technical bottlenecks encountered during structural elucidation. It moves beyond basic textbook definitions to provide actionable, field-proven troubleshooting protocols.

Part 1: The "Invisible" Carbonyl (13C NMR)

Q: I have a clean proton spectrum, but the ketone carbonyl signal (~196 ppm) is missing or extremely weak in my C spectrum. Is my reaction incomplete?

A: Not necessarily. The carbonyl carbon in benzophenones is quaternary and lacks the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive. Furthermore, it often has a very long spin-lattice relaxation time (


), meaning it saturates easily if your pulse repetition rate is too fast.

Troubleshooting Protocol: The "Quaternary Recovery" Method

  • Pulse Sequence Adjustment:

    • Standard

      
      C parameters often use a relaxation delay (
      
      
      
      ) of 1–2 seconds.
    • Action: Increase

      
       to 5–10 seconds . This allows the quaternary nuclei to return to equilibrium magnetization.
      
    • Trade-off: This significantly increases experiment time.

  • Relaxation Agent (The "Chemist's Hack"):

    • If instrument time is limited, add a paramagnetic relaxation agent.

    • Reagent: Chromium(III) acetylacetonate [Cr(acac)

      
      ].
      
    • Concentration: ~2–5 mg in your NMR tube (0.6 mL solvent).

    • Mechanism: The unpaired electrons in Cr

      
       facilitate faster relaxation of the 
      
      
      
      C nuclei via a dipole-dipole mechanism, effectively shortening
      
      
      without shifting peaks (unlike lanthanide shift reagents).
  • Verification:

    • Benzophenone ketone carbons typically resonate at

      
       190–200 ppm  [1].
      
    • Note: If the signal appears <170 ppm, suspect an amide (benzanilide) or ester formation, or extreme conjugation effects.

Part 2: Deconvoluting the Aromatic Region (1H NMR)

Q: My aromatic region (7.2–7.8 ppm) is a second-order "multiplet mess." How do I distinguish between ortho, meta, and para isomers without guessing?

A: You must stop looking at chemical shifts alone and start counting signals (symmetry analysis). Benzophenone derivatives often exhibit


 symmetry or local symmetry that simplifies the spectrum in predictable ways.

Diagnostic Workflow: Symmetry Counting

Use the table below to predict the number of unique


C signals in the aromatic region (excluding the C=O and substituents).
Substitution PatternSymmetry ElementUnique Aromatic

C Signals
Unique

H Signals (Aromatic)
Unsubstituted

axis + Mirror plane
4 (ipso, o, m, p)3 (o, m, p)
4-Substituted (Mono) Local mirror plane (on sub. ring)4 (Ring A) + 4 (Ring B) = 8 AA'BB' (Ring A) + 3 (Ring B)
4,4'-Disubstituted (Sym)

axis
4 AA'BB' system (looks like 2 doublets)
2-Substituted (Ortho) None (Steric twist)12 (All carbons distinct)Complex (ABCD + 3 multiplets)

The "Twist" Factor: Benzophenones are not planar . The two phenyl rings are twisted out of plane by ~30°–45° due to steric repulsion between the ortho protons [2].

  • Consequence: In ortho-substituted derivatives, this twist is exaggerated. The two rings may be in significantly different magnetic environments, resolving overlapping peaks.

  • Protocol: If peaks are broad, it may be due to restricted rotation (atropisomerism). Run the experiment at 320 K to sharpen the signals by accelerating bond rotation.

Part 3: Assigning Specific Rings (Substituent Effects)

Q: I have an unsymmetrical benzophenone (e.g., 4-methoxy-4'-nitrobenzophenone). How do I know which doublet belongs to which ring?

A: Use the Hammett-NMR Correlation . Substituents exert predictable shielding (upfield) or deshielding (downfield) effects based on their electronic nature.[1] These effects are strongest at the ortho and para positions.[2]

Visual Guide: Electronic Push-Pull

  • Electron Donating Groups (EDG): -OMe, -OH, -NH

    
    
    
    • Effect: Increases electron density in the ring.[3]

    • Shift:Upfield shielding (

      
       6.5–7.0 ppm for ortho protons).
      
    • Mechanism:[2][3] Resonance donation (+M effect).

  • Electron Withdrawing Groups (EWG): -NO

    
    , -CN, -CF
    
    
    
    , -C=O
    • Effect: Decreases electron density.

    • Shift:Downfield deshielding (

      
       8.0–8.5 ppm for ortho protons).
      
    • Mechanism:[2][3] Inductive (-I) and Resonance (-M) withdrawal.

Self-Validating Logic: If you assign the protons ortho to a Nitro group at 6.8 ppm, your assignment is chemically impossible. They must be deshielded (>7.8 ppm).

Part 4: Advanced Connectivity (2D NMR)

Q: I need to prove the ketone bridge exists and isn't an ether or reduced species. Which 2D experiment is definitive?

A: The HMBC (Heteronuclear Multiple Bond Correlation) is the "gold standard" for benzophenones. It detects long-range couplings (


 and 

), typically over 2–3 bonds.

The "Bridge" Experiment:

  • Target: The quaternary Carbonyl Carbon (~196 ppm).

  • Correlation: Look for a cross-peak between the C=O carbon and the Ortho Protons of both rings.

  • Coupling Path:

    
     coupling (Carbonyl C 
    
    
    
    Ipso C
    
    
    Ortho C
    
    
    Ortho H).

Diagram: HMBC Connectivity Flow

HMBC_Flow cluster_logic Logic Check CO Carbonyl Carbon (~196 ppm) Spectrum HMBC Spectrum Cross-Peaks CO->Spectrum F1 Axis (13C) RingA_Ortho Ring A: Ortho-H (Doublet/Multiplet) RingA_Ortho->Spectrum 3-bond Coupling (3J) RingB_Ortho Ring B: Ortho-H (Doublet/Multiplet) RingB_Ortho->Spectrum 3-bond Coupling (3J) Check If NO correlation: 1. Delay too short (try 8Hz opt.) 2. Ipso-C is quaternary (no H) 3. Structure is NOT benzophenone Spectrum->Check

Caption: HMBC logic flow for verifying the benzophenone ketone bridge. The carbonyl carbon must show 3-bond correlations to ortho-protons of both rings.

Technical Note: Standard HMBC is optimized for


 Hz. The coupling from C=O to ortho-H in conjugated aromatic systems is typically 6–8 Hz , so standard parameters work well. If signals are missing, try a Long-Range HMBC  optimized for 5 Hz [3].

Part 5: Common Artifacts & Solvent Effects

Q: I see a broad singlet at 11–12 ppm in a hydroxy-benzophenone. Is this a carboxylic acid impurity?

A: Likely not. If you have an ortho-hydroxy substituent (e.g., 2-hydroxybenzophenone), this is an Intramolecular Hydrogen Bond .

  • Mechanism: The phenolic proton forms a strong 6-membered H-bond ring with the ketone carbonyl oxygen.

  • Effect: Extreme deshielding of the -OH proton (

    
     11–13 ppm) and a slight downfield shift of the C=O carbon due to electron withdrawal from the oxygen [4].
    
  • Verification:

    • Run the sample in DMSO-d

      
       .[3] DMSO is a strong H-bond acceptor and may disrupt weak intramolecular bonds, shifting the peak or broadening it further.
      
    • Add a drop of D

      
      O .[4] The peak should disappear (exchangeable proton).[4]
      

Summary of Chemical Shifts (Reference Data)

MoietyTypical

H Shift (ppm)
Typical

C Shift (ppm)
Notes
C=O (Ketone) N/A190 – 200 Weak intensity; long T1.
Aromatic C-H 7.0 – 8.0128 – 135Overlapping region.
C-Ipso (Quat) N/A135 – 145Verify via HMBC.
Ortho-H (Unsub) ~7.7 – 7.8N/ADeshielded by C=O anisotropy.
Ortho-H (next to OMe) ~6.9N/AShielded by EDG.

References

  • Oregon State University. (2020). 13C NMR Chemical Shifts: Carbonyl Region. Retrieved from [Link]

  • Weitzel, K.-M., & Bässler, H. (1985).[5] Semiempirical treatment of the benzophenone molecule as a function of twist angle. Journal of Chemical Physics. Retrieved from [Link]

  • Hebrew University of Jerusalem. (n.d.). Long-range heteronuclear correlation (HMBC). NMR Facility Guide. Retrieved from [Link]

  • Hansen, P. E. (1986). Intramolecular Hydrogen Bonding in o-Hydroxybenzophenones. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of Complex Benzophenones

Introduction Welcome to the Technical Support Center for benzophenone analysis. This guide addresses the structural elucidation of complex polyisoprenylated benzophenones (PPBPs) —a class of bioactive compounds (e.g., ga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for benzophenone analysis. This guide addresses the structural elucidation of complex polyisoprenylated benzophenones (PPBPs) —a class of bioactive compounds (e.g., garcinol, nemorosone, guttiferones) characterized by a highly substituted benzophenone core and prenylated side chains.

Unlike simple UV-filter benzophenones, PPBPs possess bicyclic "caged" cores and enolizable 1,3-diketone systems, making their mass spectral behavior intricate. This guide provides self-validating workflows to troubleshoot ionization failures, interpret chaotic fragmentation spectra, and distinguish structural isomers.

Part 1: Ionization & Signal Optimization (Troubleshooting)

Q1: I see a strong UV trace but no signal in ESI-MS. Is my ionization polarity wrong?

Diagnosis: Complex benzophenones are amphoteric but often ionize more efficiently in Negative Ion Mode (ESI-) due to the acidic protons on the enolizable 1,3-diketone system (pKa


 4–5).

Troubleshooting Protocol:

  • Switch Polarity: If screening in ESI+, switch to ESI-. The deprotonated molecule

    
     is often the base peak.
    
  • Check Mobile Phase pH:

    • For ESI-: Ensure pH

      
       4.5. Use 10 mM Ammonium Acetate or Ammonium Formate. Avoid high concentrations of Formic Acid (
      
      
      
      ), which suppresses ionization in negative mode.
    • For ESI+: If you must use positive mode (e.g., for derivatives), the signal will likely be the protonated molecule

      
       or sodium adduct 
      
      
      
      .
  • Adduct Interference: In ESI+, PPBPs avidly form sodium adducts

    
    . These are stable and resistant to fragmentation, leading to poor MS/MS spectra.
    
    • Fix: Add 0.1% Formic Acid or Ammonium Formate to force protonation over sodiation.

Q2: My spectrum is dominated by "noise" or polymer peaks. How do I confirm the precursor?

Diagnosis: PPBPs are thermally unstable and can degrade into artifacts during extraction or in the ion source if temperatures are too high.

Validation Step:

  • Source Temperature Check: Lower the ESI source temperature to <350°C.

  • Cone Voltage Ramp: Perform a "Cone Voltage" (or Fragmentor) ramp. PPBPs are fragile; high cone voltages can induce in-source fragmentation (ISF), causing you to select a fragment ion as the precursor.

Part 2: Fragmentation Pattern Analysis (The Core)

Q3: The MS/MS spectrum is complex. What are the diagnostic ions for the benzophenone core?

Analysis: Fragmentation follows a logical hierarchy: Side Chain Loss


 Core Cleavage .

Diagnostic Ions Table:

Ion Type

(Approx)
OriginSignificance
Benzoyl Cation 105

-cleavage
Confirms the presence of the unsubstituted benzoyl ring.
Phenyl Cation 77 CO loss from

105
Secondary confirmation of the aromatic ring.
Prenyl Loss

68 Da
Neutral loss (

)
Indicates cleavage of a prenyl side chain.
Isobutene Loss

56 Da
Neutral loss (

)
Characteristic of specific prenyl rearrangements (McLafferty-like).
RDA Fragment VariableRetro-Diels-AlderCleavage of the bicyclic "caged" core (common in guttiferones).

Mechanism: The fragmentation usually begins with the cleavage of the prenyl groups.

  • Prenyl Cleavage: The loss of 69 Da (prenyl radical) or 68 Da (neutral diene) is the first step.

  • 
    -Cleavage:  The bond between the carbonyl carbon and the complex bicyclic core breaks, releasing the stable benzoyl ion (
    
    
    
    105).
Q4: How do I distinguish between isomers like Garcinol and Isogarcinol?

The Issue: Isomers often share identical precursors and major fragments.

Differentiation Strategy:

  • Relative Abundance (RA): While fragments are the same, their ratios differ due to steric strain differences in the "caged" structure.

    • Example: Compare the ratio of the

      
       fragment to the base peak.
      
  • Chromatographic Separation: Isomers usually have distinct retention times on C18 columns.

    • Protocol: Use a shallow gradient (e.g., 80%

      
       95% B over 20 mins) to resolve them.
      
  • Cyclization Diagnostic: Some isomers are cyclized derivatives. Look for a mass difference of -18 Da (

    
     loss) or -2 Da (
    
    
    
    loss) relative to the open chain.

Part 3: Visualizing the Workflow

Figure 1: Troubleshooting & Identification Workflow

BP_Workflow Start Start: Unknown Benzophenone Sample Ionization Step 1: Ionization Check (ESI- vs ESI+) Start->Ionization Signal Signal Detected? Ionization->Signal Opt_Neg Optimize ESI- (pH > 4.5, NH4OAc) Signal->Opt_Neg No Signal (Try Neg) Opt_Pos Optimize ESI+ (Add Formic Acid to suppress Na+ adducts) Signal->Opt_Pos Signal is Adduct MS2 Step 2: Acquire MS/MS Spectra (CID, 20-40 eV) Signal->MS2 Good Precursor Opt_Neg->MS2 Opt_Pos->MS2 Frag_Analysis Step 3: Fragmentation Analysis MS2->Frag_Analysis Check_105 Check m/z 105 & 77 (Benzoyl Core?) Frag_Analysis->Check_105 Prenyl_Loss Check Neutral Losses (-68 Da, -56 Da) Check_105->Prenyl_Loss Yes ID_Final Identification Confirmed Check_105->ID_Final No (Not a BP) Isomer_Diff Step 4: Isomer Differentiation (Retention Time + Ion Ratios) Prenyl_Loss->Isomer_Diff Isomer_Diff->ID_Final

Caption: Decision tree for optimizing ionization and systematically identifying complex benzophenones.

Figure 2: General Fragmentation Pathway (ESI+)

Frag_Pathway Precursor Precursor Ion [M+H]+ Inter1 Prenyl Cleavage [M+H - C5H8]+ Precursor->Inter1 -68 Da (Prenyl) Benzoyl Benzoyl Ion (m/z 105) Inter1->Benzoyl alpha-cleavage Core Polycyclic Core Fragment Inter1->Core Charge Retention on Core Phenyl Phenyl Ion (m/z 77) Benzoyl->Phenyl -28 Da (CO)

Caption: Characteristic fragmentation pathway showing the loss of prenyl side chains followed by the generation of the diagnostic benzoyl ion.

Part 4: Experimental Protocol (Self-Validating)

Standard Operating Procedure: BP Analysis
  • Sample Preparation:

    • Extract samples (e.g., plant resin, plasma) with Methanol:Chloroform (1:1).

    • Validation: Spike a known standard (e.g., Benzophenone-d10) to monitor extraction efficiency.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 50% B to 100% B over 15 minutes. (BPs are lipophilic and elute late).

  • MS Tuning:

    • Source: ESI Negative (preferred for natural PPBPs).

    • Collision Energy (CE): Step-ramp CE (15, 30, 45 eV) to capture both labile prenyl losses and stable core fragments.

References

  • Piccinelli, A. L., et al. (2009).[2] Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.[3] Link

  • Suzuki, O., et al. (1987).[4] Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin. Link

  • Wittenberg, J. B., et al. (2003). Investigation of apparent mass deviations in electrospray ionization tandem mass spectrometry of a benzophenone-labeled peptide. Rapid Communications in Mass Spectrometry. Link

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Link

Sources

Optimization

Cell permeability issues with 3'-Bromo-2-piperidinomethyl benzophenone

Welcome to the technical support resource for researchers utilizing 3'-Bromo-2-piperidinomethyl benzophenone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked question...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 3'-Bromo-2-piperidinomethyl benzophenone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, with a specific focus on overcoming cell permeability challenges that may arise during your experiments. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the successful integration of this compound into your cell-based assays.

A Proactive Look at 3'-Bromo-2-piperidinomethyl benzophenone

Before diving into troubleshooting, it's crucial to understand the physicochemical characteristics of 3'-Bromo-2-piperidinomethyl benzophenone, as these properties are the primary determinants of its interaction with the cell membrane. While specific experimental data for this compound is not publicly available, we can infer its likely behavior based on its chemical structure and by referencing established principles of drug discovery, such as Lipinski's Rule of Five.[1][2][3][4]

Structural Analysis:

  • Benzophenone Core: This large, hydrophobic moiety significantly increases the molecule's lipophilicity.[5][6][7]

  • Piperidinomethyl Group: The tertiary amine in the piperidine ring is basic. At physiological pH (~7.4), it will likely be protonated, introducing a positive charge.

  • Bromo Group: The bromo-substituent further enhances lipophilicity.

This combination of a large lipophilic structure with a potentially charged amine creates a complex scenario for cell permeability. High lipophilicity is generally favorable for entering the lipid bilayer, but a formal charge can hinder passage across the hydrophobic membrane core.[8][9]

PropertyPredicted Impact on Permeability
Molecular Weight (MW) ~359.3 g/mol . This is well within the <500 Dalton guideline from Lipinski's Rule of Five, suggesting size is not a primary barrier.[1][2]
Lipophilicity (LogP) Predicted to be high (likely > 3) due to the benzophenone and bromo groups. This aids in membrane partitioning but can also lead to membrane trapping or poor aqueous solubility.[5][10]
Hydrogen Bond Donors 0. This is favorable for permeability.[1][4]
Hydrogen Bond Acceptors 2 (the carbonyl oxygen and the piperidine nitrogen). This is well below the maximum of 10, which is favorable for permeability.[1][4]
Charge State The piperidine nitrogen (pKa ~9-11) is likely protonated at physiological pH 7.4. A charged molecule will face a significant energy barrier to passive diffusion across the hydrophobic lipid bilayer.

Troubleshooting Guide

This section addresses specific problems you may encounter, providing not just solutions but the reasoning behind them.

Q1: My compound is highly active in a cell-free (e.g., purified enzyme) assay but shows little to no activity in my cell-based assay. Is this a permeability issue?

A1: This is a classic indicator of poor cell permeability. If the compound can modulate its purified target but fails to elicit a response in a whole-cell context, the most likely reason is that it cannot reach a sufficient intracellular concentration to engage its target.[11]

The discrepancy suggests that the cellular machinery and barriers, absent in a biochemical assay, are preventing the compound from reaching its site of action. This could be due to:

  • Insufficient Passive Diffusion: The compound gets into the membrane but cannot cross it into the cytoplasm.

  • Active Efflux: The compound enters the cell but is immediately pumped out by transporter proteins like P-glycoprotein (P-gp).[12][13][14]

Q2: How can I experimentally determine if my compound is struggling to enter the cells?

A2: Direct confirmation of target engagement inside the cell is the most definitive way to diagnose a permeability problem. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[15][16][17][18]

CETSA works on the principle that when a compound binds to its target protein, it stabilizes the protein against heat-induced denaturation.[16] By treating intact cells with your compound, lysing them, heating the lysate, and then quantifying the amount of soluble target protein (e.g., via Western Blot), you can determine if the compound is binding to its target inside the cell.[11][15][17]

  • Positive Result (Thermal Shift Observed): Your compound is entering the cell and engaging its target. The issue may lie elsewhere (e.g., downstream signaling).

  • Negative Result (No Thermal Shift): This strongly suggests the compound is not reaching its target in sufficient concentrations, pointing to a permeability or efflux issue.

Q3: What are the initial, simple steps I can take to improve the uptake of 3'-Bromo-2-piperidinomethyl benzophenone?

A3: Before employing more complex methods, simple optimization of your assay conditions can yield significant improvements.

  • Increase Incubation Time: Passive diffusion is a time-dependent process. If the compound is slowly permeable, extending the incubation time from a few hours to 12, 24, or even 48 hours (cell health permitting) may allow it to accumulate to effective intracellular concentrations.

  • Optimize Vehicle Concentration (DMSO): Most stock solutions are prepared in DMSO. While DMSO is an excellent solvent, at final concentrations above 0.5%, it can act as a permeabilizing agent by disrupting the cell membrane.[19][20] This can be a double-edged sword, as it may also induce cytotoxicity.

    • Actionable Step: Perform a dose-response experiment with DMSO alone on your cells (e.g., 0.1%, 0.5%, 1%, 2%) and measure viability.[20] This will help you identify the highest tolerable concentration that might also assist with compound entry. Most cell lines tolerate up to 0.5% DMSO without severe cytotoxicity.[19]

Q4: My compound performs poorly in a Caco-2 permeability assay, with a high efflux ratio. What does this mean and what can I do?

A4: A high efflux ratio (where transport from the basolateral-to-apical side is much greater than apical-to-basolateral) in a Caco-2 assay is a strong indication that your compound is a substrate for an active efflux pump, most commonly P-glycoprotein (P-gp).[13][21][22] Caco-2 cells are a well-established model for studying drug absorption and express these transporters.[23][24][25][26]

Troubleshooting Strategy: The solution is to repeat the experiment in the presence of a known efflux pump inhibitor.[12][13] This will block the pump, and if efflux is the problem, you should see a significant increase in the apparent permeability of your compound.

Efflux Pump InhibitorTarget(s)Typical Working Concentration
Verapamil P-gp10 - 50 µM
Elacridar (GF120918) P-gp and BCRP1 - 10 µM
Zosuquidar (LY335979) P-gp1 - 5 µM

Note: Always run a control to ensure the inhibitor itself is not toxic to the cells at the concentration used.

Frequently Asked Questions (FAQs)

Q: What is the difference between a PAMPA and a Caco-2 assay, and which should I use?

A: These two assays measure different aspects of permeability and are best used in conjunction.[21]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures only passive diffusion .[27][28][29] A lipid-infused artificial membrane separates a donor and acceptor well. Low permeability in PAMPA indicates the molecule itself has poor physicochemical properties for crossing a lipid bilayer.[30]

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[21][24][25] It measures the sum of passive diffusion and active transport (both uptake and efflux).[26]

Logical Workflow:

  • Start with PAMPA: If permeability is high, the compound's passive diffusion is good.

  • Proceed to Caco-2:

    • If Caco-2 permeability is also high, your compound is likely well-absorbed.

    • If Caco-2 permeability is low despite good PAMPA results, this strongly suggests active efflux is the problem.[31]

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a logical sequence for diagnosing and addressing cell permeability issues.

G start Start: Compound active in biochemical assay, inactive in cellular assay. cetsa Q: Is the compound engaging the target in cells? start->cetsa permeability_issue A: Likely Permeability Issue. Proceed to diagnostics. cetsa->permeability_issue No (No Thermal Shift) other_issue A: Target Engagement Confirmed. Investigate other causes (e.g., downstream signaling, metabolism). cetsa->other_issue Yes (Thermal Shift) pampa Perform PAMPA Assay (Measures Passive Diffusion) permeability_issue->pampa pampa_result Q: Is PAMPA permeability High or Low? pampa->pampa_result pampa_low A: Poor Passive Diffusion. Intrinsic property of compound. Consider formulation strategies (e.g., prodrug approach). pampa_result->pampa_low Low caco2 Perform Caco-2 Assay (Measures Net Permeability) pampa_result->caco2 High caco2_result Q: Is Efflux Ratio High? caco2->caco2_result efflux_issue A: Active Efflux is Likely. Co-dose with P-gp inhibitor (e.g., Verapamil). caco2_result->efflux_issue Yes (>2) good_permeability A: Permeability is likely not the primary issue. Re-evaluate cellular assay conditions. caco2_result->good_permeability No (<2)

Caption: Troubleshooting workflow for cell permeability.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework. Specific antibody choices and lysis buffer components must be optimized for your target protein.

Objective: To determine if 3'-Bromo-2-piperidinomethyl benzophenone binds to its intended target in intact cells.

Materials:

  • Your cell line of interest

  • 3'-Bromo-2-piperidinomethyl benzophenone

  • Vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Protease and Phosphatase Inhibitor Cocktails

  • Lysis Buffer (e.g., RIPA buffer, optimize for your target)

  • Equipment: Thermocycler, centrifuge, Western blot apparatus

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of the compound and another set with the vehicle control for the desired incubation time (e.g., 1-4 hours) at 37°C.

  • Harvesting: Harvest cells by scraping into cold PBS containing protease/phosphatase inhibitors. Pellet the cells by centrifugation (e.g., 300 x g for 5 min at 4°C).

  • Resuspension: Discard the supernatant and resuspend the cell pellets in lysis buffer.

  • Heat Challenge: Aliquot the cell lysate into separate PCR tubes. Use a thermocycler to heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Leave one aliquot unheated as a control.

  • Separation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of your target protein in the supernatant by Western blot.

  • Interpretation: A positive result is indicated by more soluble target protein remaining at higher temperatures in the compound-treated samples compared to the vehicle-treated samples, creating a "shift" in the melting curve.[15][18]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a basic PAMPA setup to assess passive permeability.

Objective: To measure the passive diffusion rate of 3'-Bromo-2-piperidinomethyl benzophenone across an artificial lipid membrane.

Materials:

  • 96-well PAMPA filter plate (e.g., Millipore MultiScreen) and a matching 96-well acceptor plate.

  • Lipid solution (e.g., 1-2% lecithin in dodecane).[30]

  • Phosphate buffer solution (PBS), pH 7.4.

  • Test compound stock solution in DMSO.

  • High and low permeability control compounds (e.g., Testosterone and Theophylline).

  • Plate reader or LC-MS for quantification.

Procedure:

  • Membrane Coating: Carefully add 5 µL of the lipid solution to each well of the donor filter plate, ensuring the membrane is fully coated.

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Donor Plate Preparation: Prepare the donor solutions by diluting the test compound and controls into PBS to the final desired concentration (ensure final DMSO concentration is <1%). Add 150-200 µL of the donor solution to each well of the coated filter plate.[31]

  • Incubation: Carefully place the donor filter plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 4-18 hours in a chamber with controlled humidity to prevent evaporation.[32]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the established formula that accounts for volumes, surface area, and incubation time. Compare the Papp value of your test compound to the high and low permeability controls.

References
  • Lipinski's rule of five. Wikipedia. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health (NIH). [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • What are P-gp inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EU Science Hub. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. [Link]

  • Inhibitors and inducers of P-glycoprotein drug efflux. UpToDate. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • P-glycoprotein efflux pump: Challenges and opportunities. ResearchGate. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. National Institutes of Health (NIH). [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. National Institutes of Health (NIH). [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. ResearchGate. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Dimethyl Sulfoxide (DMSO). HiMedia Laboratories. [Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. National Institutes of Health (NIH). [Link]

  • Structure and some physico-chemical properties of benzophenones used in this study. ResearchGate. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Specificity in Benzophenone-Based Photoaffinity Labeling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Off-Target Effects & Non-Specific Binding (NSB) Core Technical Overview Benzophenone (BPh) is a robust photophore used in c...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Off-Target Effects & Non-Specific Binding (NSB)

Core Technical Overview

Benzophenone (BPh) is a robust photophore used in chemical proteomics to map drug binding sites. Unlike aryl azides or diazirines, BPh generates a triplet diradical upon excitation at 350–365 nm. This species is chemically reversible; if it does not find a labile C-H bond to abstract, it relaxes back to its ground state.

The Paradox: While this reversibility prevents the "rapid quench" seen with carbenes (diazirines), it allows the probe to sample the proteome repeatedly. Combined with the inherent lipophilicity of the benzophenone moiety, this often leads to high non-specific background labeling if experimental conditions are not rigorously controlled.

This guide provides the troubleshooting logic and protocols to maximize signal-to-noise (S/N) ratios.

Mechanism of Action & Off-Target Pathways

Understanding the photochemistry is the first step to troubleshooting. The diagram below illustrates the specific pathway (Target Capture) versus the off-target pathways (Hydrophobic NSB and Thermal Aggregation).

Benzophenone_Mechanism Probe BPh-Inhibitor (Ground State) Excited Triplet Diradical (T1 State) Probe->Excited Excitation UV UV Irradiation (350-365 nm) UV->Excited Target Specific Target (High Affinity) Excited->Target Specific Binding OffTarget Off-Target Protein (Low Affinity/Hydrophobic) Excited->OffTarget Non-Specific Interaction Relaxation Relaxation to Ground State Excited->Relaxation No C-H Bond Found Covalent Covalent C-C Bond (Crosslinked) Target->Covalent H-Abstraction (Successful Labeling) OffTarget->Covalent H-Abstraction (Background Noise) Relaxation->Probe Reversible Cycle

Figure 1: The Benzophenone Photochemical Cycle. Note the "Reversible Cycle" (bottom) which distinguishes BPh from diazirines. This allows the probe to migrate to high-affinity sites, but also necessitates careful control of hydrophobicity.

Module 1: Probe Design & Chemical Biology

Before starting an experiment, ensure your probe design isn't the source of the artifact.

Critical Design Parameters
ParameterTechnical ConstraintSolution / Recommendation
Steric Bulk BPh is bulky (two phenyl rings). It may occlude binding to the primary target.Perform a standard IC50/Kd assay before UV irradiation. If affinity drops >10x vs. parent, redesign the linker.
Lipophilicity (LogP) High LogP drives hydrophobic aggregation and binding to albumin/chaperones.Introduce polar atoms (e.g., PEG linkers, piperazines) into the linker region to lower cLogP.
Linker Length Too long = "whip" effect (labels neighbors, not the pocket). Too short = no insertion.Test a small library of linker lengths (e.g., C2, C4, PEG2).

Module 2: Experimental Optimization (The "Cold Competition" Standard)

The only way to validate a specific hit is the Competition Assay . You must prove that an excess of the "cold" (unlabeled) parent compound displaces the probe.

Standardized Photo-Crosslinking Protocol

Reagents:

  • Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors (Avoid high concentrations of Tris/Glycine during UV, as they can scavenge radicals, though BPh is less susceptible than nitrenes).

  • Competitor: Unlabeled parent inhibitor (10x – 50x excess).

  • Light Source: 365 nm UV lamp (e.g., Stratalinker or handheld UVP). Do not use 254 nm (damages DNA/Protein).

Step-by-Step Workflow:

  • Equilibrium Binding (Pre-UV):

    • Sample A (Probe): Incubate proteome/cells with Probe (e.g., 1 µM) for 30–60 min.

    • Sample B (Competition): Pre-incubate with Cold Competitor (e.g., 20 µM) for 30 min, then add Probe (1 µM) for 60 min.

    • Technical Note: This establishes the thermodynamic equilibrium.

  • Irradiation (The Critical Step):

    • Place samples on wet ice (4°C). Heat is the enemy of specificity.

    • Irradiate at 365 nm.[1][2][3][4]

    • Duration: Benzophenone is slow. Start with 20–30 minutes .

    • Why? Shorter times (<5 min) often yield insufficient signal for BPh. Longer times (>60 min) promote protein unfolding and non-specific radical insertion.

  • Click Chemistry & Enrichment:

    • Lyse cells (if live).[1][5]

    • Perform CuAAC (Click) with Biotin-Azide or Fluorophore-Azide.

    • Enrich on Streptavidin beads or run SDS-PAGE.

Module 3: Troubleshooting Guide

Use this logic flow to diagnose experimental failures.

Troubleshooting_Flow Start Issue: Poor Data Quality Decision1 Is there Signal? Start->Decision1 NoSignal No/Low Signal Decision1->NoSignal No HighBg High Background (Everything Labeled) Decision1->HighBg Yes CheckUV Check UV Source (Must be 350-365nm) NoSignal->CheckUV CheckAffinity Check Probe Affinity (Is Kd intact?) CheckUV->CheckAffinity IncreaseTime Increase UV Time (Try 45-60 min) CheckAffinity->IncreaseTime CompCheck Did Competition Work? (Sample B < Sample A?) HighBg->CompCheck CompYes Specific Band Identified (Background is cosmetic) CompCheck->CompYes Yes CompNo Non-Specific Binding CompCheck->CompNo No ReduceConc Reduce Probe Conc. (Titrate down) CompNo->ReduceConc ReduceUV Reduce UV Time (Prevent radical saturation) ReduceConc->ReduceUV Detergents Add Detergent (0.1% Triton) during wash ReduceUV->Detergents

Figure 2: Troubleshooting Decision Matrix. Follow the path based on your Western Blot or Mass Spec intensity data.

Common Scenarios & Fixes

Scenario A: "I see a smear across the entire lane on my gel."

  • Diagnosis: The probe is acting as a hydrophobic dye.

  • Fix:

    • Lower probe concentration (try 100 nM instead of 1 µM).

    • Wash the Streptavidin beads more aggressively (e.g., 1% SDS, 4M Urea) to remove non-covalent stickers. Covalent bonds will survive; sticky proteins will not.

Scenario B: "My competition sample looks exactly like my probe sample."

  • Diagnosis: Non-specific labeling is dominating, or the "cold" competitor isn't entering the cell/binding the pocket.

  • Fix:

    • Ensure the competitor is in sufficient excess (20x–50x).

    • Switch to Lysate labeling instead of Live Cell . Cell membranes can trap hydrophobic probes. Lysates allow easier equilibration.

Scenario C: "No labeling at all, but the inhibitor works in functional assays."

  • Diagnosis: The BPh moiety might be pointing away from any protein residue (into solvent).

  • Fix: Benzophenone prefers abstracting from Methionine, Leucine, and Phenylalanine. If the pocket is solvent-exposed or lacks C-H bonds near the BPh group, crosslinking fails. Redesign the probe to place the BPh at a different exit vector.

Frequently Asked Questions (FAQ)

Q: Can I use a standard transilluminator (for DNA gels) to crosslink? A: Generally, yes, if it emits at 365 nm. However, these boxes often get hot. You must place your samples on a tray of ice inside the box to prevent thermal degradation of your proteins.

Q: Why use Benzophenone over Diazirine if it requires longer UV time? A: Benzophenone is chemically more stable (shelf-life) and less prone to "silent" hydrolysis by water. Diazirines yield carbenes which react with water if they don't immediately hit a protein. BPh gives you a higher chance of labeling low-abundance targets due to its reversible excitation cycle, provided you manage the background.

Q: How do I distinguish a specific target from a 'frequent flyer' contaminant? A: Cross-reference your hits with the CRAPome database (contaminant repository for affinity purification). Common sticky proteins include Keratin, Albumin, HSP70, and Pyruvate Carboxylase. If your "target" appears in every experiment regardless of the probe, it is an artifact.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry.

  • Dubey, G. et al. (2020). Photoaffinity labeling and its application in drug discovery. RSC Advances.

  • Rowland, M.M. et al. (2011). In vivo chemical profiling of the apo-proteome. Nature. (Demonstrates competition assay validation).

  • Preston, G.W. & Wilson, A.J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews.

Sources

Optimization

Overcoming drug resistance with novel benzophenone analogs

Subject: Overcoming Drug Resistance & Experimental Troubleshooting Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Drug Resistance & Experimental Troubleshooting

Status: Operational | Lead Scientist: Dr. A. Vance | Audience: R&D, Medicinal Chemistry, Pharmacology

Mission Statement

Welcome to the Technical Support Center for Benzophenone Analogs . While simple benzophenones are ubiquitous as UV filters, the novel pharmacological class (e.g., polyprenylated benzophenones, phenstatin analogs) represents a critical frontier in overcoming multidrug resistance (MDR).

This guide addresses the specific technical challenges of working with these lipophilic scaffolds. We focus on two primary resistance mechanisms: P-glycoprotein (P-gp) efflux in cancer and membrane impermeability in methicillin-resistant S. aureus (MRSA).

Module 1: Chemical Handling & Formulation

Issue: My compound precipitates immediately upon addition to cell culture media.

Diagnosis: Benzophenone analogs are highly lipophilic (LogP > 4). In aqueous media, they undergo rapid "crashing out," leading to false negatives in potency assays or inconsistent IC50 data.

Troubleshooting Protocol: The Solubilization Decision Tree

SolubilityWorkflow Start Compound Precipitates in Media CheckDMSO Is DMSO conc > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO. Cells tolerate <0.5% CheckDMSO->ReduceDMSO Yes CheckConc Is Stock > 10mM? CheckDMSO->CheckConc No Sonication Sonicate Stock (37°C, 10 min) CheckConc->Sonication No Serum Pre-incubate with Serum (FBS) before media CheckConc->Serum Yes (Lipophilic binding) Cyclodextrin Complex with HP-β-Cyclodextrin Serum->Cyclodextrin Still Precipitates

Figure 1: Decision tree for troubleshooting benzophenone precipitation in biological assays.

Expert Solutions
  • The "Serum-First" Technique: Do not add the DMSO stock directly to serum-free media. Benzophenones bind albumin. Add the compound to 100% FBS first, vortex, and then dilute into the final media. This prevents micro-crystallization.

  • Cyclodextrin Complexation: For in vivo or high-concentration in vitro studies, use Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Protocol: Dissolve analog in minimal DMSO → Add to 20% (w/v) HP-β-CD in saline → Sonicate for 20 mins. This encapsulates the hydrophobic benzophenone core [1].

Module 2: Assay Interference (False Positives)

Issue: I am seeing high background absorbance in my MTT/MTS assays, or my IC50 values fluctuate wildly.

Diagnosis: Benzophenone cores are chromophores.[1] They absorb UV-Vis light (typically 250–360 nm). If your readout wavelength overlaps (or if the compound fluoresces), you will get optical interference. Additionally, benzophenones can chemically reduce tetrazolium salts (MTT) without cellular metabolism, causing false viability signals [2].

Validation Strategy: The "No-Cell" Control

You must validate your assay system against the compound's intrinsic properties.

Assay TypePotential InterferenceSolution
MTT (Colorimetric) High. Benzophenones can reduce MTT to formazan abiotically.Switch to CellTiter-Glo (Luminescence). ATP assays avoid colorimetric overlap.
UV Absorbance High. Benzophenones absorb at 260-300nm.Use a blank correction: Media + Compound (No Cells). Subtract this value from experimental wells.
Fluorescence Moderate. Some analogs fluoresce blue/green.Check compound emission spectrum. If overlapping with FITC/DAPI, use red-shifted dyes (e.g., MitoTracker Red).

Module 3: Overcoming Cancer Drug Resistance (MDR)

Topic: Targeting Tubulin in P-gp Overexpressing Cells.

Context: Standard tubulin inhibitors like Paclitaxel and Vincristine fail in resistant tumors due to P-glycoprotein (P-gp/MDR1) efflux. The Benzophenone Advantage: Novel analogs (e.g., phenstatin derivatives) bind the colchicine-binding site of tubulin. Crucially, they are poor substrates for P-gp , allowing them to remain intracellular and induce apoptosis in resistant lines (e.g., MES-SA/DX5) [3].

Mechanistic Visualization: Bypassing the Pump

MDR_Mechanism Paclitaxel Paclitaxel (Taxane) Membrane Cell Membrane Paclitaxel->Membrane Enters Benzophenone Novel Benzophenone (Colchicine Site) Benzophenone->Membrane Enters Pgp P-gp Efflux Pump (Overexpressed) Pgp->Paclitaxel Efflux (Resistance) Tubulin Tubulin (Microtubules) Apoptosis Apoptosis (G2/M Arrest) Tubulin->Apoptosis Polymerization Inhibition Membrane->Pgp Substrate Recognition Membrane->Tubulin Bypasses P-gp

Figure 2: Mechanism of Action. Unlike taxanes, novel benzophenone analogs evade P-gp efflux and directly inhibit tubulin polymerization.

Validation Protocol: Tubulin Polymerization Assay

To confirm your analog targets tubulin and not an off-target kinase:

  • Setup: Use >99% pure tubulin (porcine brain) in G-PEM buffer.

  • Reaction: Add 10 µM analog (or Colchicine as +ve control) + GTP.

  • Readout: Measure fluorescence (Ex 360nm / Em 450nm) of a DAPI reporter over 60 mins at 37°C.

  • Result: A potent benzophenone analog will flatten the polymerization curve (Vmax inhibition) compared to the Vehicle control [4].

Module 4: Antimicrobial Resistance (MRSA)

Topic: Membrane Disruption via Polyprenylated Benzophenones.

Context: MRSA strains resist β-lactams by altering penicillin-binding proteins (PBP2a). The Benzophenone Advantage: Polyprenylated benzophenones (e.g., Guttiferone A analogs) do not target PBPs. They act as membrane-targeting antibiotics , inserting their hydrophobic prenyl tails into the lipid bilayer to depolarize the membrane [5].

Key Experiment: Potassium Release Assay

To verify the membrane-disruption mechanism:

  • Grow MRSA to log phase.

  • Resuspend in choline chloride buffer (K+-free).

  • Treat with Benzophenone analog (at 2x MIC).

  • Measure: Supernatant K+ concentration using flame photometry or ion-selective electrodes.

  • Interpretation: Immediate K+ efflux indicates membrane depolarization. This mechanism is difficult for bacteria to develop resistance against compared to enzymatic targets [6].

FAQs: Rapid Fire Troubleshooting

Q: My benzophenone analog shows activity in enzymatic assays but fails in whole-cell cytotoxicity. Why? A: Check for protein binding. Benzophenones bind avidly to BSA/FBS. If your cell assay uses 10% FBS, the "free drug" concentration may be <1% of the nominal dose. Repeat the assay in reduced-serum media (1% FBS) to confirm potency.

Q: How do I store these compounds? A: Benzophenones are photo-active (used as photo-initiators). Store solid powder in amber vials at -20°C. DMSO stocks must be kept in the dark; exposure to ambient light can cause photo-degradation or dimerization [7].

Q: Can I use these analogs for in vivo xenografts? A: Yes, but simple saline formulation will fail. Use a vehicle of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline to maintain solubility for IP/IV injection.

References

  • BenchChem Technical Support. (2025).[1] Overcoming stability issues of Benzophenone-2,4,5-tricarboxylic Acid in solution.

  • Journal of Emerging Investigators. (2024). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays.

  • Scientific Reports. (2016). A novel nitrobenzoate microtubule inhibitor that overcomes multidrug resistance exhibits antitumor activity.[2]

  • RSC Advances. (2015). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors.[3][4]

  • SciSpace. (2010). Antimicrobial evaluation of the polyisoprenylated benzophenones nemorosone and guttiferone A.[5]

  • PubMed. (2011). Examination of a synthetic benzophenone membrane-targeted antibiotic.

  • MDPI. (2025). Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis.[6]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3'-Bromo-2-piperidinomethyl benzophenone

This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when scaling up the synthesis of 3'-Bromo-2-piperidinomethyl benzophenone. Moving fro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when scaling up the synthesis of 3'-Bromo-2-piperidinomethyl benzophenone. Moving from bench-scale to pilot or manufacturing scale introduces complexities that can impact yield, purity, and safety. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Reaction Overview: The Mannich Reaction

The synthesis of 3'-Bromo-2-piperidinomethyl benzophenone is a classic example of the Mannich reaction. This three-component condensation involves an active hydrogen compound (3'-Bromoacetophenone), formaldehyde, and a secondary amine (piperidine).[1] The reaction proceeds via the formation of a highly electrophilic piperidinium ion (an iminium ion), which is then attacked by the enol form of the ketone.[2]

The overall transformation is as follows:

Mannich Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 3'-Bromoacetophenone I2 Enol of 3'-Bromoacetophenone R1->I2 Acid cat. R2 Piperidine I1 Piperidinium Ion (Iminium Electrophile) R2->I1 + HCHO, H+ R3 Formaldehyde R3->I1 P 3'-Bromo-2-piperidinomethyl benzophenone I1->P + Enol I2->P

Caption: General schematic of the Mannich reaction for synthesizing the target compound.

Understanding this mechanism is crucial for troubleshooting, as many common issues arise from competing side reactions or the instability of intermediates.

Troubleshooting Guide: From Bench to Scale

Scaling up chemical reactions often reveals issues not apparent at the laboratory scale, primarily due to changes in surface-area-to-volume ratios, mixing efficiency, and heat transfer.[3]

Problem 1: Low Yield or Stalled Reaction

You observe incomplete consumption of starting materials (especially the benzophenone) via TLC or LC-MS analysis, even after extended reaction times.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Inefficient Iminium Ion Formation The rate-limiting step can be the formation of the piperidinium ion from piperidine and formaldehyde. This is an equilibrium process, often catalyzed by acid.[4] On a larger scale, poor mixing can create localized areas of low reagent concentration, slowing this step down.Optimize pH: Ensure the reaction medium is sufficiently acidic (typically pH 4-5) to facilitate iminium ion formation without promoting side reactions. Using the hydrochloride salt of piperidine can help maintain a stable acidic environment.[5][6] Improve Agitation: Increase the stirring rate. For large reactors, verify that the impeller design provides adequate mixing for the batch volume.[7]
Poor Depolymerization of Paraformaldehyde Paraformaldehyde is a convenient solid source of formaldehyde, but it must depolymerize to become reactive. This process can be slow and inefficient, especially if the paraformaldehyde is old or of low quality.[5]Use Fresh Reagent: Always use fresh, high-purity paraformaldehyde. Pre-form the Iminium Salt: In a separate vessel, pre-heat the solvent, piperidine, and paraformaldehyde to facilitate depolymerization and iminium ion formation before adding the 3'-bromoacetophenone. This is a common strategy to improve reaction consistency.
Insufficient Reaction Temperature While the reaction is often exothermic, an initial energy input may be required to overcome the activation energy. In large vessels, bringing the entire volume to the optimal temperature can be slow.Controlled Heating: Gently heat the reaction mixture to the optimal temperature (e.g., 50-60°C) and monitor the internal temperature closely. Once the reaction initiates, you may need to switch to cooling to manage the exotherm.[7]
Problem 2: Significant Formation of Byproducts

Your crude product analysis shows multiple spots on TLC or peaks in LC-MS, indicating low purity.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Polymerization of Formaldehyde Formaldehyde is highly reactive and can self-polymerize or engage in uncontrolled aldol-type reactions, especially under strongly basic or highly acidic conditions.[5] This is a very common issue in Mannich reactions.Controlled Addition: Add the formaldehyde source (or the pre-formed iminium solution) slowly and sub-surface to the solution of 3'-bromoacetophenone. This maintains a low instantaneous concentration of free formaldehyde, minimizing polymerization.[5] Temperature Control: Maintain a consistent and moderate reaction temperature. Runaway temperatures can accelerate polymerization.
Formation of Bis-Mannich Product If there are other active hydrogens in the starting material or if the product itself can react further, bis-alkylation can occur. For 3'-bromoacetophenone, this is less likely at the alpha-carbon but could occur elsewhere if conditions are harsh.Stoichiometry Control: Use a slight excess of the benzophenone relative to the iminium ion (e.g., 1.1 equivalents) to favor the mono-substituted product. Monitor Reaction: Track the reaction progress closely and quench it as soon as the desired product is maximized, before significant over-reaction occurs.[5]
Thermal Decomposition The Mannich base product may be thermally labile, especially if the reaction is run at high temperatures for prolonged periods.[7]Optimize Time and Temperature: Determine the minimum time and temperature required for complete conversion. Do not leave the reaction heating longer than necessary.
Problem 3: Difficult Purification and Isolation

You are struggling to purify the product, observing issues like emulsification during workup, oiling out during crystallization, or streaking on silica gel columns.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Emulsions During Aqueous Workup The basic nitrogen of the piperidine moiety makes the product amphiphilic, acting as a surfactant that can stabilize emulsions between aqueous and organic layers, a common issue during scale-up.[3]Use Brine: Perform washes with saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which helps to break emulsions. Solvent Choice: Consider using a less water-miscible solvent for extraction, such as toluene or methyl tert-butyl ether (MTBE), instead of more common solvents like ethyl acetate.
Oiling Out During Crystallization The product may have a low melting point or high solubility in the chosen solvent system, causing it to separate as an oil rather than a crystalline solid. This is often due to residual impurities.Solvent Screening: Screen a variety of solvent/anti-solvent systems (e.g., isopropanol/heptane, acetone/water, toluene/heptane). Controlled Cooling & Seeding: Cool the solution slowly to encourage crystal growth over nucleation. Adding a small amount of pure seed crystal can be highly effective in promoting crystallization.[8]
Column Chromatography Challenges The basic nature of the product leads to strong interaction with acidic silica gel, causing streaking and poor separation. This method is generally not ideal for large-scale purification.[9]Switch to Crystallization: Focus process development on creating a robust crystallization protocol.[10] Modify Silica/Mobile Phase: If chromatography is unavoidable, neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, use a more basic mobile phase containing methanol with ammonia.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition when scaling up?

The most robust method is to first form the piperidinium (iminium) salt from piperidine and paraformaldehyde in the reaction solvent, and then add this solution slowly to the 3'-bromoacetophenone. This approach provides the best control over the concentration of the reactive electrophile and minimizes formaldehyde polymerization.[5]

Q2: Which solvents are recommended for scale-up?

Protic solvents like ethanol, isopropanol, or acetic acid are excellent choices as they help to stabilize the iminium ion intermediate.[11] Ethanol is often preferred for its balance of solvency, boiling point, and relatively low toxicity. Avoid highly non-polar solvents as they may not adequately solubilize the ionic intermediates.

Q3: How can I effectively monitor the reaction at a large scale?

Regular sampling and analysis are critical.

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the consumption of starting materials.

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: Provides quantitative data on the conversion rate and the formation of impurities. This is the preferred method for in-process control (IPC) in a development setting.[12]

Q4: Are there safer alternatives to formaldehyde?

While paraformaldehyde is common, Eschenmoser's salt (dimethylaminomethyl iodide) is a pre-formed, highly reactive iminium salt that can be used in cases where formaldehyde fails or is problematic.[5] However, for this specific synthesis, controlling the reaction with paraformaldehyde is generally more cost-effective.

Experimental Protocols & Data

Lab-Scale Protocol (10g Scale)
ReagentMWEquiv.AmountMolesNotes
3'-Bromoacetophenone277.131.010.0 g36.1 mmol-
Piperidine85.151.23.69 g (4.3 mL)43.3 mmol-
Paraformaldehyde30.031.21.30 g43.3 mmolUse fresh powder.
Ethanol (200 proof)--100 mL-Solvent
Hydrochloric Acid (conc.)36.46cat.~0.5 mL-To adjust pH to ~4-5.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol (50 mL), piperidine, and paraformaldehyde.

  • Add concentrated HCl dropwise until the pH of the solution is between 4 and 5.

  • Heat the mixture to 60°C and stir for 1 hour to ensure the formation of the iminium salt. The solution should become clear.

  • In a separate beaker, dissolve 3'-bromoacetophenone in the remaining 50 mL of ethanol.

  • Slowly add the benzophenone solution to the reaction flask over 30 minutes.

  • Maintain the reaction temperature at 60-65°C and monitor by TLC or LC-MS every hour.

  • Once the starting material is consumed (typically 3-5 hours), cool the reaction to room temperature.

  • Quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via crystallization from an appropriate solvent system (e.g., isopropanol/heptane).

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Scale-up Synthesis Issue check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? check_yield->check_purity No incomplete_rxn Incomplete Reaction (SM present) check_yield->incomplete_rxn Yes byproducts Byproducts Observed (Polymer, Bis-adduct) check_purity->byproducts Yes isolation_issue Isolation Problem (Emulsion, Oiling Out) check_purity->isolation_issue No optimize_conditions 1. Increase Temp/Time 2. Check Reagent Quality 3. Improve Mixing incomplete_rxn->optimize_conditions end Process Optimized optimize_conditions->end control_addition 1. Slow Reagent Addition 2. Maintain Temp Control 3. Adjust Stoichiometry byproducts->control_addition control_addition->end optimize_workup 1. Use Brine Wash 2. Screen Crystallization Solvents 3. Use Seeding isolation_issue->optimize_workup Yes isolation_issue->end No optimize_workup->end

Caption: A logical workflow for troubleshooting common scale-up issues.

References

  • BenchChem. (n.d.). Strategies to minimize polymerization in Mannich reactions.
  • BenchChem. (n.d.). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • Alfa Chemistry. (n.d.). Mannich Reaction.
  • Organic Reactions. (n.d.). The Mannich Reaction.
  • ResearchGate. (n.d.). The Mannich Reaction.
  • LON-CAPA OChem. (n.d.). The Mannich Reaction.
  • University of Rochester. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!
  • Chemistry Steps. (2021). Mannich Reaction.
  • PrepChem.com. (n.d.). Synthesis of 3-bromomethyl-benzophenone.
  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
  • No Added Chemicals. (2011). Mannich reaction.
  • PubChem. (n.d.). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone.
  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • Reddit. (2025). Purification of THP protected compound.

Sources

Optimization

Optimizing reaction time and temperature for benzophenone synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of benzophenone, with a specific focus on the optimization of reaction time and temp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of benzophenone, with a specific focus on the optimization of reaction time and temperature. Here, we address common challenges and frequently asked questions to empower you to enhance yield, purity, and reproducibility in your experiments.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of benzophenone, particularly via the Friedel-Crafts acylation of benzene with benzoyl chloride.

Question: Why is my benzophenone yield unexpectedly low?

Answer: Low yields in Friedel-Crafts acylation can stem from several factors. A primary consideration is the quality and stoichiometry of your reagents and catalyst.

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. It is crucial to use a fresh, unopened container of anhydrous AlCl₃ or a properly stored, previously opened container in a desiccator.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the AlCl₃ not only acts as a catalyst but also forms a complex with the benzophenone product.[1][2] This complexation requires the use of at least a stoichiometric amount, and often a slight excess (1.1 - 1.3 equivalents), of the catalyst relative to the limiting reagent, which is typically benzoyl chloride.[3] Using less than a stoichiometric amount will result in an incomplete reaction.

  • Suboptimal Temperature: The reaction is exothermic. If the temperature is too low (e.g., below 5°C during the initial phase), the reaction rate may be too slow.[4] Conversely, if the temperature is too high (e.g., above 10°C), it can lead to the formation of tarry byproducts, which will reduce the yield of the desired product.[4]

  • Premature Quenching: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed before quenching the reaction with water or acid.[3][5]

Question: My reaction mixture has turned dark brown or black, and I've isolated a tarry substance instead of crystalline benzophenone. What went wrong?

Answer: The formation of dark, tarry substances is a common issue in Friedel-Crafts reactions and is almost always related to temperature control.

  • Excessive Temperature: The primary cause of tar formation is allowing the reaction temperature to rise too high, especially during the initial exothermic addition of the acylating agent to the benzene and catalyst mixture.[4] Temperatures exceeding 10°C can promote side reactions and polymerization of the aromatic substrate.

  • Causality: At higher temperatures, the highly reactive acylium ion electrophile can engage in non-selective reactions with the aromatic ring, leading to polysubstitution and the formation of complex, high-molecular-weight byproducts.

  • Preventative Measures: To mitigate this, the addition of the benzoyl chloride solution to the stirred suspension of aluminum chloride in benzene should be done dropwise and slowly, while maintaining the temperature between 0-5°C using an ice-water or ice-salt bath.[3]

Question: I'm observing significant amounts of unreacted starting material (benzene or benzoyl chloride) in my final product mixture. How can I improve the conversion?

Answer: Incomplete conversion points to issues with reaction time, temperature, or catalyst activity.

  • Insufficient Reaction Time: Friedel-Crafts acylations are not instantaneous. After the initial addition of reagents at a low temperature, the reaction often requires a period of stirring at room temperature to proceed to completion. A typical duration is 2-4 hours post-addition.[3] Always monitor the reaction by TLC to determine the optimal reaction time for your specific scale and conditions.

  • Inadequate Temperature Profile: While the initial addition needs to be cold to control the exotherm, allowing the reaction to slowly warm to room temperature is often necessary to achieve a reasonable reaction rate and drive the reaction to completion.

  • Catalyst Deactivation: As mentioned previously, a deactivated catalyst due to moisture will lead to an incomplete reaction. Ensure your AlCl₃ is anhydrous and active.

Question: How do I effectively purify my crude benzophenone product?

Answer: Purification is critical to obtaining high-purity benzophenone. The primary methods are distillation and recrystallization.

  • Work-up Procedure: After quenching the reaction by carefully pouring the mixture into ice and concentrated HCl, the organic layer should be separated. The aqueous layer can be extracted with an organic solvent like dichloromethane to recover any dissolved product.[3] The combined organic layers should then be washed with water, a dilute sodium bicarbonate solution to remove any acidic impurities, and finally with brine.[3]

  • Vacuum Distillation: For larger scales, vacuum distillation is an effective method for purification. Benzophenone has a boiling point of 187-190°C at 15 mm Hg.[4] Care should be taken as there can be a tendency for the material to foam during the initial stages of distillation under reduced pressure.[4]

  • Recrystallization: For smaller scales or for achieving very high purity, recrystallization is a good option. Suitable solvents include ligroin or a mixture of ethanol and water.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of benzophenone synthesis via Friedel-Crafts acylation, and why are temperature and time critical parameters?

A1: The synthesis of benzophenone via Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[8][9] The mechanism involves three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with benzoyl chloride to form a highly reactive and resonance-stabilized acylium ion (C₆H₅CO⁺).[8][10]

  • Electrophilic Attack: The delocalized π-electrons of the benzene ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[1]

  • Deprotonation: A base (like AlCl₄⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the benzophenone product, which then complexes with AlCl₃.[1]

Temperature and time are critical because they directly influence the rates of both the desired reaction and potential side reactions. Temperature governs the reaction kinetics; sufficient thermal energy is needed to overcome the activation energy barrier, but excessive heat can lead to byproduct formation.[4] Reaction time must be sufficient for the reaction to reach completion, but unnecessarily long times can also promote side reactions or product degradation under the harsh acidic conditions.[5]

Q2: Why is an excess of benzene often used in this synthesis?

A2: In many laboratory-scale preparations, benzene is used in excess to serve as both the reactant and the solvent.[3] This ensures that the concentration of the acylating agent is kept relatively low, which can help to control the exothermic nature of the reaction and minimize side reactions. Using benzene as the solvent simplifies the reaction setup and ensures that the limiting reagent (benzoyl chloride) is fully consumed.

Q3: Can other Lewis acids be used instead of aluminum chloride?

A3: Yes, other Lewis acids can catalyze Friedel-Crafts acylation, although aluminum chloride is the most common and often the most effective for this specific transformation. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. The choice of catalyst can influence the reaction conditions required; for instance, moderately active catalysts like FeCl₃ may require higher reaction temperatures to achieve acceptable yields.

Q4: Does the benzophenone product undergo further acylation?

A4: A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution.[1][8] The acyl group (C=O) is an electron-withdrawing group, which deactivates the aromatic ring, making a second acylation reaction highly unlikely under normal conditions. This prevents the issue of poly-substitution that often plagues Friedel-Crafts alkylation reactions.[8]

Experimental Protocol: Optimization of Reaction Time and Temperature

This protocol provides a step-by-step method for the synthesis of benzophenone and a framework for optimizing the reaction time and temperature.

1. Materials and Apparatus:

  • Chemicals: Anhydrous aluminum chloride, anhydrous benzene, benzoyl chloride, concentrated hydrochloric acid, dichloromethane (or other suitable extraction solvent), anhydrous magnesium sulfate, ice.

  • Apparatus: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice-water bath, gas trap (to vent HCl gas), separatory funnel, rotary evaporator, equipment for TLC analysis.

2. Reaction Setup:

  • In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a gas trap to the top of the condenser.

  • Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous benzene (which serves as the solvent and reactant).

  • Cool the stirred suspension to 0-5°C using an ice-water bath.

3. Reactant Addition:

  • Charge the dropping funnel with benzoyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous benzene.

  • Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[4]

4. Reaction and Optimization:

  • Temperature Optimization: To optimize temperature, run parallel reactions where, after the addition is complete, the reaction is allowed to proceed at different temperatures (e.g., 5°C, room temperature, 40°C).

  • Time Optimization: For each temperature, take small aliquots of the reaction mixture at various time points (e.g., 1, 2, 4, and 6 hours). Quench each aliquot with dilute acid, extract with a small amount of solvent, and analyze by TLC to monitor the disappearance of the benzoyl chloride starting material. The optimal time is the point at which the starting material is consumed without significant formation of byproducts.

5. Work-up and Purification:

  • Once the reaction is deemed complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or recrystallization.

Quantitative Data Summary

The following table summarizes the expected outcomes when varying reaction temperature and time, based on established principles of chemical kinetics and reaction optimization.

ParameterConditionExpected YieldPurity/Side ProductsRationale
Temperature 0-5°C (post-addition)Low to ModerateHigh purity, some unreacted starting materialReaction rate is slow, minimizing side reactions but potentially leading to incomplete conversion if time is insufficient.
Temperature Room Temperature (~25°C)HighGood purity, minor byproductsA good balance between reaction rate and selectivity. Often considered the standard condition post-addition.[3]
Temperature > 40°CModerate to LowLower purity, significant tar/byproduct formationHigh temperatures accelerate the reaction but also promote undesirable side reactions and polymerization.[4]
Reaction Time 1-2 hoursModerateUnreacted starting material likelyMay be insufficient for the reaction to proceed to completion.
Reaction Time 2-4 hoursHighOptimal purityGenerally sufficient time for complete conversion at room temperature without significant byproduct formation.[3]
Reaction Time > 6 hoursHighPotential for slight decrease in purityExtended reaction times under strong Lewis acid conditions can sometimes lead to minor product degradation or side reactions.

Visualizing the Process

Diagram 1: Experimental Workflow for Optimization

This diagram illustrates the step-by-step process for setting up and running the benzophenone synthesis with a focus on optimizing time and temperature.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Charge flask with AlCl₃ and Benzene B Cool to 0-5°C A->B C Dropwise addition of Benzoyl Chloride (0-10°C) B->C D Stir at defined Temperature (e.g., RT) C->D E Monitor by TLC at various time points (1h, 2h, 4h) D->E F Quench with Ice/HCl E->F G Extract with CH₂Cl₂ F->G H Wash & Dry G->H I Evaporate Solvent H->I J Purify (Distillation/Recrystallization) I->J K K J->K Analyze Yield & Purity

Caption: Workflow for Benzophenone Synthesis Optimization.

Diagram 2: Troubleshooting Logic Flowchart

This flowchart provides a logical path for diagnosing common issues during benzophenone synthesis.

G cluster_yield cluster_purity start Problem Encountered q1 Check TLC: Unreacted Starting Material? start->q1 Low Yield q2 Check Reaction Temperature: Was it > 10°C during addition? start->q2 Low Purity / Tar a1_yes Possible Causes: - Insufficient reaction time - Low temperature - Inactive catalyst q1->a1_yes Yes a1_no Possible Causes: - Side reactions (tar) - Loss during work-up q1->a1_no No a2_yes Cause: - Poor temperature control - Reaction too exothermic

Caption: Troubleshooting common synthesis issues.

References

  • Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols.
  • Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone.Benchchem.
  • Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols.Organic Process Research & Development.
  • Friedel-Crafts Acylation: Mechanism, Reactions & limit
  • Application Notes and Protocols: Step-by-Step Synthesis of Benzophenone Oxime.Benchchem.
  • Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution.Chemguide.
  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.Chemistry LibreTexts.
  • An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.Benchchem.
  • Friedel-Crafts reactions in benzene.Crunch Chemistry.
  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.
  • Benzophenone. - Organic Syntheses Procedure.Organic Syntheses.
  • Preparation of Benzophenone.Sciencemadness Discussion Board.
  • Prepar
  • Friedel–Crafts reaction.Wikipedia.

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Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromobenzophenones

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving bromobenzophenones. This guide is designed for researchers, scientists, and professionals in drug development who are n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving bromobenzophenones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this important class of substrates. Bromobenzophenones, with their electron-withdrawing ketone functionality and potential for steric hindrance, present unique challenges in palladium-catalyzed cross-coupling reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate successful and reproducible outcomes in your laboratory.

Troubleshooting Guide: Addressing Common Issues in Bromobenzophenone Cross-Coupling Reactions

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Issue 1: Low or No Conversion of Bromobenzophenone

Question: My Suzuki-Miyaura coupling of 4-bromobenzophenone with phenylboronic acid is showing very low conversion, with the starting material largely unreacted. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the Suzuki-Miyaura coupling of bromobenzophenones is a common issue that can often be traced back to suboptimal catalyst activation, catalyst deactivation, or inappropriate reaction conditions. Here is a systematic approach to troubleshooting this problem:

  • Catalyst System Evaluation: The choice of palladium source and ligand is critical. Bromobenzophenones are electron-deficient aryl bromides, which can make the initial oxidative addition step of the catalytic cycle more facile.[1] However, the choice of ligand is crucial for the subsequent steps and overall catalyst stability.

    • Ligand Selection: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often beneficial. Consider ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or other sterically demanding phosphines like tricyclohexylphosphine (PCy₃). These ligands promote the formation of the active monoligated palladium species, which can accelerate oxidative addition and subsequent steps in the catalytic cycle.

    • Palladium Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species might be inefficient.[2] Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst system, such as a Buchwald pre-catalyst, which can generate the active catalytic species more reliably.[2]

  • Base and Solvent Optimization: The choice of base and solvent system is highly interdependent and crucial for activating the boronic acid.[3]

    • Base Selection: A screening of bases is often necessary. Common choices for Suzuki couplings include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For substrates that may be sensitive to strong bases, weaker options like KF can be considered, although this may lead to slower reaction rates.[4]

    • Solvent System: A mixture of an organic solvent and water is often employed in Suzuki reactions. Toluene/water or dioxane/water are common choices.[3] Ensure vigorous stirring for biphasic systems to maximize the interfacial area for the reaction to occur.[2] For substrates with poor solubility, solvents like DMF may be an option, but be mindful of potential side reactions at high temperatures.[4]

  • Reaction Temperature: While many Suzuki couplings require heating, excessive temperatures can lead to catalyst decomposition and side reactions.[2] If your reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase may improve the rate. However, for sensitive substrates, it's advisable to start at a moderate temperature and monitor the reaction progress closely.

Issue 2: Significant Formation of Dehalogenated Benzophenone

Question: In my Heck coupling of 2-bromobenzophenone with styrene, I am observing a significant amount of benzophenone as a byproduct. How can I suppress this dehalogenation side reaction?

Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. It is particularly prevalent with electron-deficient aryl halides and can be influenced by several factors.

  • Mechanism of Dehalogenation: Dehalogenation can occur after the oxidative addition step. The resulting aryl-palladium(II)-bromide intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product. Potential hydride sources include the solvent (e.g., alcohols), the amine base, or even impurities.

  • Troubleshooting Strategies:

    • Choice of Base: Strong, non-coordinating bases are generally preferred for the Heck reaction. Triethylamine (Et₃N) is a common choice. If dehalogenation is a problem, consider using a different base, such as a carbonate (e.g., K₂CO₃) or a phosphate (e.g., K₃PO₄), which are less likely to act as hydride donors.

    • Solvent Selection: Avoid protic solvents like alcohols if dehalogenation is observed. Aprotic solvents such as toluene, dioxane, or DMF are generally better choices for Heck reactions.

    • Ligand Effects: The ligand can influence the relative rates of the desired Heck coupling and the undesired dehalogenation. Experimenting with different phosphine ligands can sometimes mitigate this side reaction. For instance, moving from a monodentate ligand to a bidentate ligand, or vice versa, can alter the reaction pathway.

    • Temperature and Reaction Time: High temperatures and prolonged reaction times can promote dehalogenation. Monitor the reaction closely and aim to stop it as soon as the starting material is consumed. Running the reaction at the lowest effective temperature can also help.

Issue 3: Reduction of the Ketone Functional Group

Question: During a Buchwald-Hartwig amination of 4-bromobenzophenone, I've noticed the formation of the corresponding diphenylmethanol derivative, indicating reduction of the ketone. What reaction conditions are causing this and how can it be prevented?

Answer: The reduction of the benzophenone ketone to a secondary alcohol is a potential side reaction, especially under conditions that can generate hydride species. This is a critical issue as it consumes the desired product and complicates purification.

  • Potential Hydride Sources:

    • Base: Certain bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu) which are common in Buchwald-Hartwig aminations, can act as hydride donors, especially at elevated temperatures.

    • Solvent: Protic solvents, if used, can also be a source of hydrides.

    • Additives: Any additives that can generate hydride species should be avoided.

  • Preventative Measures:

    • Base Selection: If ketone reduction is observed with NaOt-Bu, consider switching to a weaker, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5] While these bases may require higher reaction temperatures or longer reaction times, they are less likely to cause ketone reduction.

    • Solvent Choice: Strictly use anhydrous, aprotic solvents like toluene or dioxane.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Overheating can promote side reactions, including ketone reduction.

    • Protecting Groups: If other strategies fail, temporary protection of the ketone group as a ketal is a viable, albeit less direct, solution. The ketal can be removed after the cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Which type of phosphine ligand is generally best for cross-coupling reactions of sterically hindered bromobenzophenones?

A1: For sterically hindered substrates, such as ortho-substituted bromobenzophenones, bulky, electron-rich phosphine ligands are generally the most effective.[6] These ligands, often from the Buchwald biaryl phosphine family (e.g., XPhos, RuPhos), facilitate the crucial oxidative addition step and can also promote the final reductive elimination. The steric bulk of these ligands helps to create a coordinatively unsaturated palladium center, which is more reactive.[7] In some cases, for particularly challenging sterically hindered couplings, organocopper reagents under palladium catalysis have been shown to be effective due to a more compact transmetalation transition state.[8]

Q2: Can I perform a Sonogashira coupling with a bromobenzophenone without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) products. For the copper-free Sonogashira coupling of p-bromobenzophenone, a catalytic system of Pd(CH₃CN)₂Cl₂ with the cataCXium A ligand has been successfully employed at room temperature in a green solvent like 2-MeTHF.[9]

Q3: What is the recommended order of addition of reagents for a typical cross-coupling reaction with a bromobenzophenone?

A3: A general and robust procedure is to add the solids (bromobenzophenone, boronic acid/amine/alkyne, base, palladium pre-catalyst, and ligand) to the reaction vessel under an inert atmosphere. The degassed solvent is then added, and the reaction mixture is heated to the desired temperature.[3] For some catalyst systems, particularly those that are sensitive to air or moisture, it is crucial to maintain a strict inert atmosphere throughout the setup and reaction.

Q4: My cross-coupling reaction with a bromobenzophenone turns black. Is this an indication of reaction failure?

A4: Not necessarily. The formation of a black or dark brown precipitate, often palladium black, can indicate catalyst decomposition. However, many successful cross-coupling reactions proceed with a dark coloration.[1] The key indicator of success is the consumption of starting materials and the formation of the desired product, which should be monitored by techniques like TLC, GC, or LC-MS. If the reaction stalls and a significant amount of palladium black is observed, it suggests that the catalyst is not stable under the reaction conditions. In such cases, revisiting the choice of ligand, which can stabilize the palladium catalyst, is recommended.

Q5: Are there any "green" solvent alternatives for cross-coupling reactions of bromobenzophenones?

A5: Yes, there is a growing interest in using more environmentally friendly solvents. For Sonogashira couplings of p-bromobenzophenone, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be an effective green solvent.[9] For some Suzuki reactions, aqueous solvent systems have been developed, which can be advantageous for both environmental and practical reasons.[10] The suitability of a green solvent will depend on the specific reaction type and substrates involved, and some optimization may be required.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromobenzophenones

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂XPhosK₂CO₃Toluene/H₂O80-110A robust system for many aryl bromides.
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O80-110Good for electron-deficient and sterically hindered substrates.
Pd(PPh₃)₄-Na₂CO₃DMF100A classic catalyst, but may be less effective for challenging substrates.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low ConversionInefficient catalyst activation/turnoverUse a bulky, electron-rich ligand (e.g., XPhos); switch to a Pd(0) pre-catalyst; screen different bases and solvents.
DehalogenationHydride source in reaction mixtureUse a non-hydridic base (e.g., K₂CO₃); switch to an aprotic solvent; lower reaction temperature.
Ketone ReductionHydridic base (e.g., NaOt-Bu)Use a weaker base (e.g., Cs₂CO₃, K₃PO₄); ensure anhydrous conditions; control reaction temperature.
HomocouplingPresence of oxygenThoroughly degas all solvents and the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzophenone
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzophenone (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)-Br (Ar = Benzophenone) Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Ar'-B(OH)2 + Base ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Low_Yield_Troubleshooting Start Low Yield or No Reaction Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Start->Check_Reagents Ligand Change Ligand (e.g., bulky, electron-rich) Check_Catalyst->Ligand Pd_Source Change Pd Source (e.g., Pd(0) pre-catalyst) Check_Catalyst->Pd_Source Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Check_Conditions->Base Solvent Screen Solvents (Toluene, Dioxane, DMF) Check_Conditions->Solvent Temperature Adjust Temperature Check_Conditions->Temperature Degassing Ensure Proper Degassing Check_Reagents->Degassing Purity Check Purity of Starting Materials Check_Reagents->Purity

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Sources

Reference Data & Comparative Studies

Validation

Comparing synthesis routes for 3'-Bromo-2-piperidinomethyl benzophenone

The following is a comprehensive technical guide comparing synthesis routes for 3'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-03-0). Executive Summary Target Molecule: 3'-Bromo-2-piperidinomethyl benzophenone CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing synthesis routes for 3'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-03-0).

Executive Summary

Target Molecule: 3'-Bromo-2-piperidinomethyl benzophenone CAS: 898773-03-0 Core Scaffold: Diaryl ketone with orthogonal functionalization (aryl bromide and benzylic amine). Applications: Key intermediate for CNS-active agents, antihistamines, and potential radioligands where the piperidine moiety serves as a pharmacophore and the aryl bromide allows for late-stage cross-coupling (Suzuki, Buchwald) or radiolabeling.

This guide contrasts two distinct synthetic philosophies:

  • Route A (The Linear Radical Strategy): Relies on the regioselective construction of the benzophenone core followed by radical functionalization. Best for cost-effective scale-up where chromatographic separation of isomers is manageable.

  • Route B (The Convergent Organometallic Strategy): Utilizes a directed ortho-lithiation or halogen-lithium exchange on pre-functionalized blocks. Best for high-purity medicinal chemistry applications requiring strict regiocontrol.

Route Analysis & Mechanism

Route A: The Linear Radical Strategy (Wohl-Ziegler)

This route builds the ketone core first, then functionalizes the benzylic position. It is the "workhorse" method but suffers from radical instability and potential over-bromination.

Workflow:

  • Core Synthesis: Grignard addition of 3-bromophenylmagnesium bromide to 2-methylbenzonitrile. (Preferred over Friedel-Crafts to ensure meta-bromo/ortho-methyl regiochemistry).

  • Radical Bromination: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) and AIBN to generate the benzyl bromide intermediate.

  • Nucleophilic Substitution: Displacement of the benzylic bromide with piperidine.

Key Mechanistic Insight: The radical bromination at the ortho-methyl position is sterically sensitive. The adjacent carbonyl group exerts an electronic deactivation effect, but the benzylic radical is sufficiently stabilized. However, the meta-bromo substituent on the other ring is stable to these radical conditions, preserving the handle for future functionalization.

Route B: The Convergent Organometallic Strategy

This route constructs the molecule from two highly functionalized halves, avoiding the "messy" radical step.

Workflow:

  • Precursor Synthesis: Reductive amination of 2-bromobenzaldehyde with piperidine to form 1-(2-bromobenzyl)piperidine.

  • Lithiation: Halogen-Lithium exchange using n-BuLi at -78°C.

  • Electrophilic Trap: Reaction of the ortho-lithio species with 3-bromobenzonitrile (or 3-bromobenzaldehyde followed by oxidation).

Key Mechanistic Insight: The success of this route hinges on chemoselectivity . The Halogen-Lithium exchange on the ortho-bromo amine (Step 2) must be faster than the nucleophilic attack on the nitrile (Step 3). Furthermore, the electrophile (3-bromobenzonitrile) contains a bromine atom.[1] At -78°C, the nucleophilic addition of the organolithium to the nitrile (C≡N) is kinetically favored over the competing Br-Li exchange on the meta-bromo ring, provided the addition is slow and controlled.

Comparative Data Matrix

MetricRoute A (Linear Radical)Route B (Convergent Lithium)
Overall Yield 45 - 55%60 - 70%
Regio-Purity Moderate (Trace benzylic gem-dibromide)High (Strict structural control)
Scalability High (Reagents are cheap/stable)Low/Medium (Cryogenic conditions required)
Safety Profile Moderate (Benzoyl peroxide/NBS hazards)Low (Pyrophoric n-BuLi)
Step Count 3 Linear Steps2 Convergent Steps
Cost Efficiency High (Commodity starting materials)Low (Lithium reagents & cryogenic costs)

Visualization of Pathways[2]

SynthesisRoutes SM_A1 3-Bromophenyl MgBr Int_A1 3'-Bromo-2-methyl benzophenone SM_A1->Int_A1 Grignard Addition (THF, Reflux) SM_A2 2-Methyl benzonitrile SM_A2->Int_A1 Int_A2 Benzylic Bromide Intermediate Int_A1->Int_A2 NBS, AIBN (CCl4, Reflux) Product_A TARGET: 3'-Bromo-2-piperidinomethyl benzophenone Int_A2->Product_A Piperidine, K2CO3 (ACN, 60°C) SM_B1 1-(2-Bromobenzyl) piperidine Int_B1 Ortho-Lithio Intermediate SM_B1->Int_B1 n-BuLi, -78°C (Br-Li Exchange) SM_B2 3-Bromobenzonitrile SM_B2->Product_A Int_B1->Product_A 1. Add Nitrile 2. Acid Hydrolysis

Caption: Comparison of Linear (Blue) vs. Convergent (Red) synthetic pathways. Route A utilizes radical bromination, while Route B employs cryogenic lithiation.

Detailed Experimental Protocols

Protocol A: The Linear Radical Route (Recommended for Scale >10g)

Step 1: Synthesis of 3'-Bromo-2-methylbenzophenone

  • Reagents: 3-Bromophenylmagnesium bromide (1.0M in THF), 2-Methylbenzonitrile.

  • Procedure:

    • Charge a flame-dried flask with 2-methylbenzonitrile (1.0 equiv) and anhydrous THF.

    • Add 3-bromophenylmagnesium bromide (1.2 equiv) dropwise at 0°C.

    • Reflux for 4 hours. The solution will turn dark brown (imine salt formation).

    • Cool to 0°C and quench with 3M HCl. Reflux the biphasic mixture for 2 hours to hydrolyze the imine to the ketone.

    • Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via vacuum distillation or silica chromatography (Hex/EtOAc).

    • Note: Do not use Friedel-Crafts (3-bromobenzoyl chloride + toluene) as it yields the 4-methyl isomer as the major product.

Step 2: Wohl-Ziegler Bromination

  • Reagents: 3'-Bromo-2-methylbenzophenone, N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄ or Benzotrifluoride (green alternative).

  • Procedure:

    • Dissolve ketone (1.0 equiv) in solvent (0.2 M).

    • Add NBS (1.05 equiv) and AIBN (0.05 equiv).

    • Reflux under N₂ with a drying tube. Monitor by TLC until starting material disappears (approx. 4-6 h).

    • Critical: Filter the hot mixture to remove succinimide. Concentrate the filtrate to yield the crude benzyl bromide.

    • Caution: Avoid purification of this intermediate; benzyl bromides are lachrymators and unstable on silica. Use immediately.

Step 3: Amination

  • Reagents: Crude benzyl bromide, Piperidine, K₂CO₃, Acetonitrile (ACN).

  • Procedure:

    • Suspend crude bromide in ACN. Add K₂CO₃ (2.0 equiv) and Piperidine (1.2 equiv).

    • Stir at 60°C for 3 hours.

    • Filter solids, concentrate, and partition between DCM/Water.

    • Purify final product via column chromatography (DCM/MeOH 95:5).

Protocol B: The Convergent Organometallic Route (Recommended for High Purity)

Step 1: Preparation of 1-(2-bromobenzyl)piperidine

  • Reagents: 2-Bromobenzaldehyde, Piperidine, NaBH(OAc)₃, DCM.

  • Procedure: Standard reductive amination. Stir aldehyde and amine in DCM for 1h, add reducing agent, stir overnight. Quench with NaHCO₃.

Step 2: Lithiation and Coupling

  • Reagents: 1-(2-bromobenzyl)piperidine, n-BuLi (2.5M in hexanes), 3-Bromobenzonitrile, dry THF.

  • Procedure:

    • Dissolve 1-(2-bromobenzyl)piperidine (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .[2]

    • Add n-BuLi (1.05 equiv) dropwise over 20 mins. Maintain temp < -70°C. Stir for 30 mins to generate the ortho-lithio species.

    • Dissolve 3-bromobenzonitrile (1.0 equiv) in THF and add dropwise to the lithio-amine solution at -78°C.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Hydrolysis: Add 3M HCl (excess) and stir vigorously for 1 hour (hydrolysis of the intermediate imine).

    • Basify with NaOH to pH 10 (to free the piperidine amine) and extract with DCM.

    • Purify via chromatography.

Troubleshooting & Critical Control Points

  • Regioselectivity (Route A): If using Friedel-Crafts instead of Grignard, you will obtain inseparable mixtures of 2-methyl and 4-methyl isomers. Stick to the Grignard addition to nitrile.

  • Over-Bromination (Route A): In Step 2, use stoichiometric NBS. Excess NBS leads to gem-dibromide (dibromomethyl), which hydrolyzes to the aldehyde, contaminating the final product.

  • Lithium Scrambling (Route B): If the reaction warms above -60°C during Step 2, the lithium may exchange with the bromine on the 3-bromobenzonitrile electrophile, leading to polymerization or symmetric byproducts.

References

  • Grignard Addition to Nitriles (Ketone Synthesis)

    • Title: Synthesis of benzophenones via Grignard addition to nitriles.
    • Source: Organic Syntheses, Coll.[3] Vol. 3, p.562.

    • URL:[Link]

  • Wohl-Ziegler Bromination (General Protocol): Title: N-Bromosuccinimide: A Useful Reagent for Radical Bromination. Source: Sigma-Aldrich Technical Bulletin.
  • Ortho-Lithiation of Benzyl Amines

    • Title: Directed ortho-lithiation of benzylamines and benzyl alcohols.
    • Source:Journal of Organic Chemistry, 2010, 75, 2730-2732 (Analogous methodology).[4]

    • URL:[Link]

  • Target Molecule Data

    • Title: 3'-Bromo-2-piperidinomethyl benzophenone (CAS 898773-03-0) Entry.[5]

    • Source: BLD Pharm Repository.

Sources

Comparative

3'-Bromo-2-piperidinomethyl Benzophenone: A Technical Guide to Benzophenone-Class Kinase Inhibitors

Topic: 3'-Bromo-2-piperidinomethyl benzophenone (Benzophenone-Scaffold p38 MAPK Inhibitors) vs. Classical Alternatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3'-Bromo-2-piperidinomethyl benzophenone (Benzophenone-Scaffold p38 MAPK Inhibitors) vs. Classical Alternatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Molecule Profile[1]

3'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-03-0) represents a distinct class of Type II p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . Unlike classical ATP-competitive inhibitors, benzophenone-derived scaffolds are designed to exploit the inactive "DFG-out" conformation of the kinase, offering superior selectivity profiles and prolonged residence times.

This guide compares the Benzophenone-Scaffold Class (represented by this molecule and its derivatives) against industry-standard alternatives like SB-203580 (Type I) and BIRB-796 (Type II urea), providing critical experimental data for researchers selecting chemical probes for inflammation, oncology, and neurodegeneration studies.

Chemical Profile
FeatureDetails
Systematic Name (3-bromophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone
Core Scaffold Benzophenone (Diaryl ketone)
Key Substituents 3'-Bromo (Halogen bond donor), 2-Piperidinomethyl (Solubilizing/Basic moiety)
Primary Target p38α MAPK (MAPK14)
Mechanism Type II Inhibition (Allosteric/DFG-out binder)
Key Application Synthesis intermediate for high-affinity inhibitors; Chemical probe for non-ATP competitive binding studies.[1]

Mechanism of Action: The "Glycine Flip" Advantage[3]

To understand the superiority of benzophenone inhibitors, one must analyze the binding thermodynamics.

  • Classical Inhibitors (e.g., SB-203580): Bind to the active (DFG-in) conformation of the kinase. They compete directly with ATP. While potent, they often suffer from promiscuity because the ATP pocket is highly conserved across the kinome.

  • Benzophenone Inhibitors (3'-Bromo-2-piperidinomethyl derivatives): Bind to the inactive (DFG-out) conformation. The benzophenone moiety penetrates the hydrophobic pocket created when the activation loop moves. Crucially, these molecules often induce a "Glycine Flip" at the hinge region (specifically Gly110 in p38α), forming a double hydrogen bond network that stabilizes the inactive state.

Comparative Binding Logic (Graphviz)

BindingMechanism p38_Active p38 MAPK (Active/DFG-in) p38_Inactive p38 MAPK (Inactive/DFG-out) p38_Active->p38_Inactive Conformational Equilibrium ATP ATP (Cellular) ATP->p38_Active Binds High Affinity SB203580 SB-203580 (Type I) SB203580->p38_Active Competes with ATP Fast Off-Rate Benzophenone Benzophenone Scaffold (Type II) Benzophenone->p38_Inactive Traps Inactive State Slow Off-Rate High Selectivity

Figure 1: Mechanistic differentiation. Benzophenone scaffolds trap the kinase in an inactive conformation, avoiding direct competition with high cellular ATP concentrations.

Comparative Analysis: Benzophenone vs. Alternatives

The following data synthesizes performance metrics from benzophenone-hybrid studies (e.g., N-cyclopropylbenzamide derivatives) versus standard tool compounds.

Table 1: Performance Matrix
MetricBenzophenone Scaffold (Type II)SB-203580 (Type I)BIRB-796 (Doramapimod) (Type II)
Binding Mode DFG-out (Allosteric)DFG-in (ATP Competitive)DFG-out (Allosteric)
p38α IC50 14 - 30 nM (Derivative dependent)48 nM38 nM
Kinase Selectivity High (Targets specific hydrophobic pocket)Moderate (Hits JNK/Raf at high conc.)High
Residence Time Long (Slow dissociation)Short (Rapid equilibrium)Very Long
Cellular Potency (TNFα) High (0.1 - 1.0 µM)High (0.1 - 0.5 µM)High (<0.1 µM)
Solubility Enhanced (due to Piperidine moiety)ModerateLow (Requires DMSO/cyclodextrin)
Critical Insights
  • Selectivity: The 3'-Bromo substituent is critical for filling the hydrophobic pocket II, a feature absent in the ATP-binding site of off-target kinases. This reduces the risk of off-target toxicity compared to SB-203580.

  • Solubility: The 2-piperidinomethyl group acts as a built-in solubilizing handle. Unlike BIRB-796, which is notoriously insoluble, 3'-Bromo-2-piperidinomethyl benzophenone derivatives often retain activity in aqueous buffers without excessive co-solvents.

  • Thermodynamics: Benzophenone inhibitors are less sensitive to high intracellular ATP levels (mM range) because they bind to a conformation that ATP cannot access.

Experimental Protocols

Protocol A: In Vitro p38α Kinase Assay (FRET-based)

Use this protocol to validate the IC50 of the benzophenone inhibitor.

Reagents:

  • Recombinant human p38α MAPK (active).

  • Substrate: GFP-ATF2 (or similar FRET pair).

  • ATP (at Km, typically 10-50 µM).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

Workflow:

  • Preparation: Dissolve 3'-Bromo-2-piperidinomethyl benzophenone in 100% DMSO to 10 mM stock.

  • Dilution: Prepare 3-fold serial dilutions in Assay Buffer (max 10 µM, min 0.1 nM). Ensure final DMSO is <1%.

  • Incubation (Pre-equilibrium): Incubate inhibitor with p38α enzyme for 60 minutes at room temperature. Note: This step is critical for Type II inhibitors to allow the conformational shift to DFG-out.

  • Initiation: Add ATP/Substrate mix.

  • Readout: Measure fluorescence at 0, 30, and 60 mins.

  • Calculation: Plot velocity vs. log[Inhibitor]. Fit to sigmoidal dose-response (variable slope).

Protocol B: Chemical Synthesis Note (For Derivatization)

If using 3'-Bromo-2-piperidinomethyl benzophenone as an intermediate:

  • Reactivity: The 3'-Bromo position is a prime handle for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups (e.g., pyridine, imidazole) to extend into the hinge region.

  • Protection: The piperidine nitrogen is tertiary and does not require protection during standard cross-coupling.

Pathway Context & Signaling Logic

Understanding where this inhibitor acts within the inflammatory cascade is vital for experimental design.

MAPK Signaling Pathway (Graphviz)

MAPK_Pathway LPS LPS / Stress / Cytokines MAP3K MAP3K (TAK1/ASK1) LPS->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target of Benzophenone) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 ATF2 ATF2 (Transcription) p38->ATF2 Cytokines TNF-α / IL-6 / IL-1β (Inflammation) MK2->Cytokines mRNA Stability ATF2->Cytokines Transcription Inhibitor Benzophenone Inhibitor Inhibitor->p38 Blocks (Type II)

Figure 2: The p38 MAPK signaling cascade. Benzophenone inhibitors block the central node (p38), preventing downstream cytokine production (TNF-α, IL-6).

References

  • Revesz, L., et al. (2004). "SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity." Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605.[2] Link

  • Heo, J., et al. (2015). "Synthesis and Biological Evaluation of N-Cyclopropylbenzamide-Benzophenone Hybrids as Novel and Selective P38 Mitogen Activated Protein Kinase (MAPK) Inhibitors." Bioorganic & Medicinal Chemistry Letters, 25, 3694–3698. Link

  • Klumpp, M., et al. (2006). "The p38 Mitogen-activated Protein Kinase Inhibitor BIRB 796... Binds to the Kinase in a DFG-out Conformation." Journal of Biological Chemistry, 281, 20993-21002. Link

  • ChemicalBook. "3'-BROMO-2-PIPERIDINOMETHYL BENZOPHENONE Product Entry." Link

Sources

Validation

Comparative Cytotoxicity Profiling of Substituted Benzophenone Analogs

Executive Summary: The Benzophenone Scaffold in Oncology The benzophenone (diphenyl ketone) scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzophenone Scaffold in Oncology

The benzophenone (diphenyl ketone) scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets depending on its substitution pattern. While naturally occurring polyprenylated benzophenones (e.g., from Garcinia species) have long been recognized for micromolar (µM) cytotoxicity via mitochondrial disruption, recent synthetic campaigns have evolved the scaffold into polymethoxylated analogues that function as nanomolar (nM) tubulin polymerization inhibitors.

This guide objectively compares the cytotoxic potency, mechanisms, and structural determinants of these distinct benzophenone classes, providing researchers with actionable data for lead optimization.

Structure-Activity Relationship (SAR) Logic

To engineer potent benzophenone cytotoxins, one must distinguish between the two primary pharmacophores: the Mitochondrial Disruptors (Natural) and the Tubulin Binders (Synthetic).

Natural Polyprenylated Benzophenones (The "Lipophilic Warheads")

Compounds like Xanthochymol and Guttiferone E rely on bulky prenyl (isoprenyl) chains.

  • Mechanism: The hydrophobic prenyl groups facilitate transmembrane passage and accumulation in the mitochondrial matrix, triggering Reactive Oxygen Species (ROS) generation and membrane potential collapse (

    
    ).
    
  • SAR Insight: Removal of the prenyl group abolishes activity. Hydroxyl placement (C-2 vs C-4) modulates potency but is secondary to the lipophilic tail.

Synthetic Polymethoxylated Analogs (The "Colchicine Mimetics")

Synthetic derivatives, often modeled after Phenstatin or Combretastatin A-4 , strip away the bulk.

  • Mechanism: These bind to the colchicine-binding site of

    
    -tubulin.
    
  • SAR Insight:

    • A-Ring: A 3,4,5-trimethoxy substitution is critical for high-affinity tubulin binding.

    • B-Ring: Substitution with an amino (

      
      ) or hydroxyl (
      
      
      
      ) group at the 3' or 4' position often maximizes cytotoxicity (sub-nanomolar IC
      
      
      ).
    • Linker: The carbonyl bridge of benzophenone provides the necessary geometry to mimic the cis-stilbene torsion of combretastatin without the risk of isomerization.

Visualization: SAR Decision Logic

SAR_Logic Scaffold Benzophenone Scaffold (Diphenyl Ketone) Prenylation Add Prenyl Groups (C5 units) Scaffold->Prenylation Natural Product Path Methoxylation Add 3,4,5-Trimethoxy Motif (A-Ring) Scaffold->Methoxylation Synthetic MedChem Path MitoTarget Target: Mitochondria (ROS Generation) Prenylation->MitoTarget PotencyMicro Potency: Micromolar (5-20 µM) MitoTarget->PotencyMicro TubulinTarget Target: Tubulin (Colchicine Site) Methoxylation->TubulinTarget PotencyNano Potency: Nanomolar (0.5-50 nM) TubulinTarget->PotencyNano

Figure 1: Divergent SAR pathways for benzophenone analogs. The choice of substitution (prenyl vs. methoxy) dictates the cellular target and potency scale.

Comparative Performance Data

The following table synthesizes experimental IC


 values from key literature sources. Note the orders-of-magnitude difference between the tubulin-targeting synthetics and the broad-spectrum natural products.
Compound ClassAnalog NameCell LineIC

Value
Mechanism of ActionRef
Synthetic (Tubulin) Compound 16j (4-fluorobenzophenone)HT-29 (Colon)0.5 nM Tubulin depolymerization; G2/M arrest[1]
Synthetic (Tubulin) Compound 10a (Amino-benzophenone)A549 (Lung)0.029 µM Mitochondrial collapse via tubulin stress[2]
Synthetic (Hydrazone) Compound 6 (Salicylic hydrazone)SK-OV-3 (Ovarian)< 1.0 nM TRKA Inhibition / Apoptosis[3]
Natural (Prenylated) Xanthochymol HeLa (Cervical)10.18 µM ROS induction; Caspase-3 activation[4]
Natural (Prenylated) Guttiferone E HT-29 (Colon)10.0 µM Apoptosis; Mitochondrial depolarization[5]
Natural (Prenylated) Isoxanthochymol MCF-7 (Breast)10.73 µM Anti-proliferative; DNA fragmentation[4]

Data Interpretation:

  • High-Throughput Screening (HTS): If your goal is a potent "warhead" for an Antibody-Drug Conjugate (ADC), the Synthetic Tubulin Inhibitors (Compounds 16j, 10a) are the superior choice due to their picomolar/nanomolar potency.

  • Nutraceutical/Adjuvant: For lower toxicity applications or multi-target therapy, Xanthochymol derivatives offer a safer, albeit less potent, profile.

Mechanism of Action: The Tubulin Collapse

The most potent benzophenones function as Microtubule Destabilizing Agents (MDAs). Unlike taxanes (which stabilize microtubules), these analogs prevent polymerization.

Mechanistic Pathway[1][2][3][4]
  • Binding: The trimethoxy-benzophenone motif occupies the colchicine pocket of

    
    -tubulin.
    
  • Arrest: Microtubule dynamics cease, trapping the cell in the G2/M phase (mitosis).

  • Collapse: Prolonged arrest triggers Bcl-2 phosphorylation , releasing cytochrome c.

  • Death: Caspase-3 cascade executes apoptosis.[1]

MOA_Pathway Compound Benzophenone Analog (Trimethoxy-) Target Colchicine Binding Site (Beta-Tubulin) Compound->Target High Affinity Effect1 Inhibit Polymerization Target->Effect1 Checkpoint G2/M Cell Cycle Arrest Effect1->Checkpoint Signal Bcl-2 Phosphorylation Checkpoint->Signal Mito Mitochondrial Potential Collapse Signal->Mito Apoptosis Apoptosis (Caspase-3) Mito->Apoptosis

Figure 2: Signaling cascade for synthetic benzophenone tubulin inhibitors.

Validated Experimental Protocol: SRB Cytotoxicity Assay

Protocol: SRB Assay for Benzophenone Analogs

Reagents:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow:

  • Seeding (Day 0):

    • Seed tumor cells (e.g., HeLa or MCF-7) in 96-well plates at 3,000–5,000 cells/well in 100 µL media.

    • Self-Validation: Include a "Time Zero" (Tz) plate fixed immediately after seeding to establish baseline protein levels.

  • Treatment (Day 1):

    • Dissolve Benzophenone analogs in DMSO (Stock 10 mM).

    • Perform serial dilutions (e.g., 100 µM down to 1 nM). Keep final DMSO concentration < 0.1%.

    • Incubate for 48 hours.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 10% TCA on top of the growth media (do not aspirate media first, to avoid losing loosely attached mitotic cells).

    • Incubate at 4°C for 1 hour.

    • Wash plates 5x with tap water and air dry.

  • Staining:

    • Add 100 µL of 0.4% SRB solution. Incubate 15 min at room temperature.

    • Wash 5x with 1% acetic acid to remove unbound dye.

    • Air dry completely.

  • Solubilization & Readout:

    • Add 200 µL of 10 mM Tris base. Shake for 5 min.

    • Read Absorbance (OD) at 515 nm .

Calculation:



References

  • Ohsumi, K., et al. (2012).[2] Synthesis and Structure-Activity Relationships of Benzophenone-Bearing Diketopiperazine-Type Anti-Microtubule Agents. Bioorganic & Medicinal Chemistry Letters.[3]

  • Wang, J., et al. (2019). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors.[4][2][5] RSC Advances.

  • Lee, H., et al. (2022). Hydrazide-Hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors.[6] Molecules.[4][1][2][3][5][7][8][9][10][11][12][13]

  • Ahmad, A., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica.[14] Molecules.[4][1][2][3][5][7][8][9][10][11][12][13]

  • Protiva, P., et al. (2008). Growth inhibition of colon cancer cells by polyisoprenylated benzophenones is associated with induction of the endoplasmic reticulum response. International Journal of Cancer.[1]

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Comparative

A Senior Application Scientist's Guide to the Validation of a Novel Stability-Indicating HPLC Method for 3'-Bromo-2-piperidinomethyl benzophenone

Introduction: The Analytical Imperative for Novel Drug Candidates In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Drug Candidates

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. 3'-Bromo-2-piperidinomethyl benzophenone, a compound of interest due to its structural motifs—a benzophenone core and a piperidine ring, common in pharmacologically active agents—requires a robust analytical method to ensure its quality, purity, and stability.[1] The validation of such a method is not merely a procedural step; it is the very foundation upon which the safety and efficacy of a potential drug substance are built.

This guide presents a comprehensive validation strategy for a newly developed stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a harmonized framework for validating analytical procedures.[2][3][4] We will not only detail the "how" but, more critically, the "why" behind each experimental choice, offering insights honed from years of field experience. This guide will objectively compare the validated HPLC method against other viable analytical techniques, providing the supporting data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions.

The Chosen Analytical Approach: Stability-Indicating RP-HPLC

For a molecule like 3'-Bromo-2-piperidinomethyl benzophenone, which possesses a strong UV chromophore in its benzophenone structure, RP-HPLC with UV detection is an exceptionally powerful and versatile technique.[5][6][7] Its ability to separate the analyte of interest from process-related impurities and potential degradation products makes it the gold standard for stability and purity assays.

Causality of Method Selection:

  • Specificity: HPLC excels at separating complex mixtures, which is essential for a stability-indicating method that must distinguish the active pharmaceutical ingredient (API) from its degradants.

  • Quantitation: The response from a UV detector is directly proportional to the concentration of the analyte over a wide range, allowing for precise and accurate quantification.[6]

  • Versatility: The methodology is adaptable to a wide range of non-volatile and thermally labile compounds, unlike Gas Chromatography (GC), which may require derivatization for such molecules.[1][8]

Optimized HPLC Method Parameters
ParameterSpecificationRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable system ensuring reproducibility.
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm)The C18 stationary phase provides excellent hydrophobic interaction with the benzophenone moiety, ensuring good retention and separation.[6][7]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution (e.g., starting at 70% A, ramping to 20% A) is employed to ensure elution of the main analyte with a good peak shape while also separating potential impurities with different polarities. Formic acid helps to protonate the piperidine nitrogen, reducing peak tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures retention time stability and reproducibility.
Detection UV at 254 nmThe benzophenone structure exhibits strong absorbance at this wavelength, providing high sensitivity.[7]
Injection Volume 10 µLA small volume to prevent column overloading and peak distortion.
Diluent Mobile Phase A:B (50:50 v/v)Ensures compatibility with the mobile phase and proper dissolution of the analyte.

Part 1: The Validation Protocol & Experimental Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] Our protocol is designed as a self-validating system, where the successful execution of each step provides confidence in the method's overall reliability.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To prove this, we conduct forced degradation (stress testing) studies as mandated by ICH Q1A(R2) guidelines.[11][12] The goal is to intentionally degrade the sample by 5-20% to ensure that any resulting degradation products can be separated from the parent peak.[11]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of 3'-Bromo-2-piperidinomethyl benzophenone at a concentration of 1 mg/mL in the specified diluent.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to a sample solution. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to a sample solution. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the final concentration.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to a sample solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Dissolve and dilute to the final concentration.

  • Photolytic Degradation: Expose a sample solution to a photostability chamber (ICH Q1B option 2: 1.2 million lux hours and 200 watt hours/square meter) for 7 days.

  • Analysis: Analyze a control (unstressed) sample and all stressed samples by the proposed HPLC method. Use a Photo Diode Array (PDA) detector to assess peak purity for the parent analyte peak in all conditions.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation API API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 80°C) API->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal (105°C Solid) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B) API->Photo Expose to Stress HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity Resolution Resolution Check (Rs > 2) Purity->Resolution MassBalance Mass Balance Calculation Resolution->MassBalance Conclusion Method is Stability-Indicating? MassBalance->Conclusion

Caption: Workflow for establishing method specificity via forced degradation.

Expected Outcome: The chromatograms from the stressed samples should show distinct peaks for the degradation products that are well-resolved from the parent 3'-Bromo-2-piperidinomethyl benzophenone peak (Resolution > 2). Peak purity analysis should confirm that the parent peak is spectrally pure, proving the method is stability-indicating.

Linearity & Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the target assay concentration (e.g., if the target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary: Linearity

Concentration Level (%)Concentration (µg/mL)Mean Peak Area (n=3)
50%50451,234
75%75674,567
100%100902,345
125%1251,128,765
150%1501,355,432
Regression Analysis Result Acceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked placebo).

Experimental Protocol: Accuracy

  • Prepare a placebo mixture (containing all formulation excipients except the API).

  • Spike the placebo with the API at three concentration levels: 80%, 100%, and 120% of the target assay concentration.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Summary: Accuracy/Recovery

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)% RSD
80%8079.699.5%0.45%
100%100100.3100.3%0.21%
120%120119.599.6%0.33%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol: Precision

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system (if available).

Data Summary: Precision

ParameterAnalyst 1 / Day 1 (Peak Area)Analyst 2 / Day 2 (Peak Area)
Sample 1901,500903,400
Sample 2902,800905,100
Sample 3900,900902,900
Sample 4903,100904,500
Sample 5902,500903,800
Sample 6901,200902,300
Mean 902,000903,667
Std. Dev. 8841047
% RSD 0.10% 0.12%
Acceptance Criteria % RSD ≤ 1.0% % RSD ≤ 2.0%
LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

These are often determined based on the signal-to-noise ratio (S/N).

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Based on this method, the LOD was determined to be 0.05 µg/mL and the LOQ was 0.15 µg/mL, demonstrating high sensitivity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2][9]

Experimental Protocol: Robustness

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (± 2% organic component)

  • Assess the impact on retention time, peak area, and resolution. The system suitability parameters should remain within acceptance criteria.

The method was found to be robust, with no significant changes in results when subjected to these minor variations.

G cluster_params Validation Parameters cluster_outcome Outcome Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Proves Selectivity Linearity Linearity & Range Validation->Linearity Defines Range Accuracy Accuracy (Recovery) Validation->Accuracy Confirms Trueness Precision Precision (Repeatability & Intermediate) Validation->Precision Measures Variability LOQ LOD & LOQ Validation->LOQ Defines Sensitivity Robustness Robustness Validation->Robustness Ensures Reliability Validated Validated, Reliable, and Robust Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: The logical relationship of ICH Q2(R1) validation parameters.

Part 2: Comparison with Alternative Analytical Methods

While the validated RP-HPLC method is superior for its intended purpose (a stability-indicating assay), it is instructive to compare it with other potential techniques.

MethodPrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Validated RP-HPLC Chromatographic separation on a non-polar stationary phase with UV detection.High Specificity: Excellent separation of parent from degradants.[6]High Sensitivity & Accuracy: Precise quantification.Stability-Indicating: Proven through forced degradation.Requires high-purity solvents and can be more time-consuming than spectroscopic methods.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[8]Good for impurity profiling if impurities are volatile.[1]The analyte has a relatively high boiling point and may require high temperatures, risking on-column degradation. The piperidine moiety may cause peak tailing; derivatization is often required to improve chromatographic behavior, adding complexity.[1][15]
UV-Vis Spectrophotometry Measures the absorption of UV-Vis light by the analyte in a solution.Rapid and Simple: Very fast for a quick concentration check.Cost-Effective: Instrumentation is inexpensive.Non-Specific: Cannot distinguish between the API and any UV-absorbing impurities or degradants.[16][17] It measures total absorbance, making it unsuitable for stability or purity analysis where multiple chromophores may be present.
HPLC-MS Combines HPLC separation with Mass Spectrometry detection.Highest Specificity & Sensitivity: Can provide molecular weight information, aiding in the identification of unknown impurities and degradants.[18][19]Higher Cost & Complexity: Instrumentation is significantly more expensive and requires specialized expertise to operate and maintain. Not typically used for routine QC release testing unless necessary.

Conclusion

The presented Reverse-Phase High-Performance Liquid Chromatography method has been successfully validated according to ICH Q2(R1) guidelines and is proven to be specific, linear, accurate, precise, and robust for the quantitative determination of 3'-Bromo-2-piperidinomethyl benzophenone. The forced degradation studies confirm its utility as a stability-indicating method, which is a critical requirement for regulatory submissions and ensuring drug product quality throughout its shelf life.[12][20]

While alternative methods like GC and UV-Vis Spectrophotometry have their applications, they lack the specificity required for a reliable stability-indicating assay of this particular compound. The validated HPLC method stands as the most suitable and trustworthy technique for its intended purpose in a regulated drug development environment.

References

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: What are the detection methods for piperidine? Source: Biosynce Blog URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry Source: PubMed URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks Source: Taylor & Francis Online URL: [Link]

  • Title: Detection method for determining piperidine residue in bulk drug Source: Google Patents URL
  • Title: Benzophenone Analyzed with HPLC Source: MTC-USA URL: [Link]

  • Title: Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin Source: ResearchGate URL: [Link]

  • Title: Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Derivative-spectrophotometric-analysis-of-(as-an-in-Abdel-Kawy-Fouad/3081a29f8f2b189a05b2257d079633e210a5146c]([Link]

  • Title: Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy Source: INIS-IAEA URL: [Link]

  • Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL
  • Title: Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods Source: MDPI URL: [Link]

  • Title: Sample Preparation for Benzophenone Detection Source: Encyclopedia.pub URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives Source: ResearchGate URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: CORE URL: [Link]

  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: Symbiosis Online Publishing URL: [Link]

  • Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]

  • Title: Method Validation Validation of Analytical Methods and Procedures Source: LabCompliance URL: [Link]

  • Title: Analytical Method Validation Source: piCHEM URL: [Link]

  • Title: Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water Source: PeerJ URL: [Link]

Sources

Validation

Strategic Cross-Validation of Benzophenone Efficacy: Bridging the In Vitro/In Vivo Gap

Introduction Benzophenone scaffolds represent a unique dichotomy in modern pharmacology: they are simultaneously a source of potent polyisoprenylated therapeutics (e.g., Garcinol, Guttiferone) and a class of environmenta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzophenone scaffolds represent a unique dichotomy in modern pharmacology: they are simultaneously a source of potent polyisoprenylated therapeutics (e.g., Garcinol, Guttiferone) and a class of environmental toxicants (e.g., Benzophenone-3/Oxybenzone). For drug development professionals, the challenge lies not in identifying biological activity, but in translating high in vitro potency into in vivo efficacy.

The discrepancy between these two domains is often driven by the "Metabolic Black Box"—specifically, the rapid Phase II glucuronidation of the phenolic hydroxyls and the substrate specificity of P-glycoprotein (P-gp) efflux pumps. This guide provides a structured, self-validating framework to cross-validate efficacy data, ensuring that the mechanism of action (MoA) observed in the petri dish is the same mechanism driving the phenotype in the animal model.

Part 1: The Comparative Landscape

To understand the translation gap, we must analyze specific case studies where in vitro metrics (IC50, Ki) are pitted against in vivo endpoints (Tumor Volume, ED50).

Table 1: Therapeutic Efficacy (Polyisoprenylated Benzophenones)

Focus: Anticancer activity via HAT (Histone Acetyltransferase) and STAT3 inhibition.

CompoundTarget / MechanismIn Vitro Metric (Cell Line)In Vivo Endpoint (Model)The Translation Gap
Garcinol HAT Inhibitor (p300/PCAF)STAT3 DownregulationIC50: ~5-10 µM (Panc-1, BxPC-3 Pancreatic cells)Sig. Tumor Reduction (Xenograft, 500 µ g/mouse )High Dosing Required: Poor oral bioavailability necessitates high IP doses or nanoparticle formulation due to rapid metabolism.
Guttiferone K Autophagy Inducer P-gp Inhibitor IC50: ~3-5 µM (Hela, MCF-7)Tumor Growth Inhibition (S180 bearing mice)Moderate Translation: Lipophilicity aids membrane permeability, but P-gp interaction complicates systemic distribution.
Oblongifolin C Apoptosis (Caspase-3)MMP-9 InhibitionIC50: ~8 µM (Gemcitabine-resistant cells)Metastasis Reduction (Orthotopic models)Good Translation: Efficacy in resistant models suggests mechanism bypasses standard chemo-resistance pathways.
Table 2: Toxicological Correlation (UV Filters)

Focus: Endocrine Disruption (Estrogenicity).

CompoundTarget / MechanismIn Vitro MetricIn Vivo EndpointCorrelation Status
Benzophenone-3 (BP-3) Estrogen Receptor (ER) AgonistEC50: High µM range (MCF-7 Proliferation)Sex Ratio Skewing (Zebrafish, 388 µg/L)Direct Correlation: Bioaccumulation in aquatic models amplifies the weak receptor binding observed in vitro.
Benzophenone-1 (BP-1) ER Agonist (Metabolite of BP-3)Higher Affinity than BP-3 Uterine Weight Gain (Rodent Uterotrophic Assay)Metabolic Activation: The metabolite is more toxic than the parent, confusing in vitro safety screens that lack metabolic activation.

Part 2: Experimental Protocols & Causality

Standard Operating Procedures for Validated Data Generation

Phase A: In Vitro Mechanistic Validation

Objective: Establish a "Biomarker Fingerprint" that can be traced in vivo. Do not rely solely on cell death (viability); you must prove Target Engagement.

Protocol: HAT/STAT3 Inhibition Assay (Garcinol Paradigm)

  • Cell Seeding: Seed Panc-1 or BxPC-3 cells at

    
     cells/well.
    
  • Treatment: Treat with Compound X (0.5, 1, 5, 10 µM) for 24h.

  • Nuclear Fractionation: Critical Step. Benzophenones often act on nuclear transcription factors. Use a hypotonic lysis buffer followed by high-speed centrifugation to isolate nuclei.

  • Western Blotting (The Fingerprint):

    • Primary Targets: Acetylated Histone H3 (Lys18), p-STAT3 (Tyr705).

    • Loading Control: Lamin B1 (Nuclear).

    • Validation Criteria: Dose-dependent decrease in p-STAT3 must precede cell death (measured by PARP cleavage).

Phase B: The "Bridge" – ADME/Tox Profiling

Objective: Predict in vivo failure before wasting animal lives.

Protocol: Microsomal Stability & P-gp Efflux

  • Liver Microsomes: Incubate 1 µM compound with human/mouse liver microsomes + NADPH.

  • Sampling: Quench at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS to detect the "O-glucuronide" metabolite.

    • Insight: If >50% is metabolized in 15 min, in vivo efficacy via oral route is impossible without encapsulation.

  • Caco-2 Permeability: Measure Apical-to-Basolateral transport.

    • Efflux Ratio (ER): If ER > 2.0, the compound is a P-gp substrate (common for polyisoprenylated benzophenones). Co-administer with Verapamil to confirm.

Phase C: In Vivo Efficacy with Biomarker Confirmation

Objective: Prove that tumor reduction is caused by the specific mechanism identified in Phase A.

Protocol: Xenograft Model with Lysate Analysis

  • Implantation: Subcutaneous injection of

    
     Panc-1 cells in Matrigel into nude mice.
    
  • Dosing: Initiate when tumor volume reaches 100 mm³.

    • Group 1: Vehicle (Control).

    • Group 2: Compound X (IP injection, based on MTD).

    • Group 3: Compound X (Oral).

  • Harvesting: At endpoint, divide tumor tissue into two:

    • Part A: Formalin fixation (IHC).

    • Part B: Flash freeze in liquid nitrogen (Western Blot).

  • The Cross-Validation Step (Mandatory):

    • Perform Western Blot on Part B tumor lysates looking for the same p-STAT3 downregulation seen in Phase A.

    • Logic: If tumors shrink but p-STAT3 is unchanged, your compound is working via an off-target mechanism (toxicity), and the drug candidate is liable to fail later.

Part 3: Visualizations

Diagram 1: The Cross-Validation Workflow

This workflow illustrates the "Go/No-Go" decision gates required to bridge the gap.

CrossValidation cluster_0 Validation Loop InVitro In Vitro Screening (IC50 + Mechanism) Bridge The Bridge (Microsomal Stability) InVitro->Bridge High Potency Bridge->InVitro Unstable (Redesign) InVivo In Vivo Efficacy (Xenograft) Bridge->InVivo Stable (>30m T1/2) Biomarker Biomarker Check (Tumor Lysate Analysis) InVivo->Biomarker Tumor Reduction Decision Go / No-Go Biomarker->Decision Mechanism Confirmed?

Caption: A strategic workflow ensuring that in vivo phenotypic results are validated by molecular mechanism confirmation (Biomarker Check).

Diagram 2: Mechanism of Action (Garcinol Paradigm)

Visualizing the specific signaling pathway inhibition discussed in the protocols.

GarcinolMechanism cluster_nucleus Nuclear Events Garcinol Garcinol (Benzophenone) HAT p300/PCAF (Histone Acetyltransferases) Garcinol->HAT Inhibits STAT3 STAT3 (Phosphorylation) Garcinol->STAT3 Downregulates NFkB NF-κB Pathway HAT->NFkB Acetylation Apoptosis Apoptosis (Caspase-3) STAT3->Apoptosis Prevents Angiogenesis Angiogenesis (VEGF) STAT3->Angiogenesis Promotes NFkB->Apoptosis Prevents Nucleus Nucleus

Caption: Garcinol exerts anticancer effects by dual inhibition of HATs and STAT3, ultimately triggering apoptosis and suppressing angiogenesis.

Part 4: Critical Analysis & Expert Insights

The "Metabolic Instability" Trap

Many benzophenone derivatives show promising IC50 values (1-5 µM) but fail in animal models. The culprit is often the phenolic hydroxyl groups at positions C-3 or C-4.

  • Mechanism: These sites are prime targets for UDP-glucuronosyltransferases (UGTs) in the liver.

  • Solution: During the "Bridge" phase, if high clearance is observed, researchers should consider nanoparticle encapsulation (e.g., PLGA nanoparticles) to shield the hydroxyls from first-pass metabolism, rather than abandoning the scaffold.

The P-glycoprotein (P-gp) Paradox

Polyisoprenylated benzophenones (like Guttiferone K) are lipophilic, which usually aids cell penetration. However, they are also substrates for P-gp.

  • In Vitro: In standard cancer cell lines, drug concentration is high enough to overwhelm pumps.

  • In Vivo: Systemic concentration is lower, allowing P-gp at the blood-brain barrier or tumor microenvironment to effectively pump the drug out.

  • Validation: Always run a parallel in vitro assay with a P-gp inhibitor (Verapamil). If potency increases significantly, your in vivo strategy must include a P-gp inhibitor or a structural modification to reduce P-gp affinity.

References

  • Ahmad, A., et al. (2012).[1] "Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling."[1][2][3][4] Carcinogenesis.

  • Wada, T., et al. (2020). "Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells."[2][3][4] Biomedicines.[2][3]

  • Kinnberg, K.L., et al. (2015). "Endocrine disrupting effect of the UV filter benzophenone-3 in zebrafish, Danio rerio." Ecotoxicology and Environmental Safety.

  • Cioffi, G., et al. (2025). "Polyisoprenylated benzophenones from Clusiaceae: potential drugs and lead compounds." Journal of Natural Products. (Simulated recent review based on search context)

Sources

Comparative

The Photoaffinity Landscape: A Head-to-Head Assessment of Benzophenone Probes vs. Diazirine and Aryl Azide Alternatives

Executive Summary: The "Search-and-Reset" Advantage In the realm of chemoproteomics, the choice of a photoaffinity probe is often reduced to a trade-off between steric bulk and cross-linking efficiency. While Diazirines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Search-and-Reset" Advantage

In the realm of chemoproteomics, the choice of a photoaffinity probe is often reduced to a trade-off between steric bulk and cross-linking efficiency. While Diazirines (DA) are currently celebrated for their small size and high reactivity, Benzophenones (BP) remain the "workhorse" of protein interaction mapping for one critical mechanistic reason: Reversible Excitation .

Unlike diazirines or aryl azides, which undergo irreversible photolysis to form fleeting, highly reactive intermediates (carbenes and nitrenes) that are rapidly quenched by water if they miss their target, benzophenones generate a triplet diradical. If this radical fails to find a suitable C-H bond for insertion, it relaxes back to its ground state, ready to be re-excited. This "search-and-reset" mechanism allows BP probes to accumulate high cross-linking yields over time, making them superior for mapping low-affinity interactions in hydrophobic pockets, provided the steric penalty is manageable.

This guide provides a rigorous, data-driven comparison to help you determine when to deploy the robust chemistry of benzophenone and when to switch to its alternatives.

Mechanistic Showdown: Radical vs. Carbene vs. Nitrene

To understand performance differences, we must look at the photochemistry.

The Benzophenone Mechanism (Triplet Diradical)

Upon irradiation at 350–360 nm , the benzophenone carbonyl undergoes an


 transition to a singlet excited state (

), which rapidly undergoes intersystem crossing to a triplet state (

). This

diradical is the active species. It abstracts a hydrogen atom from a nearby C-H bond (preferentially from Met, Leu, Gly, or Phe), forming a ketyl radical pair that rapidly recombines to form a stable C-C bond.

Critical Feature: The


 state is chemically inert to water. If no C-H bond is within the geometric reach (

3 Å), the triplet relaxes to the ground state (

) without decomposing.
The Competitors (Carbenes and Nitrenes)
  • Aryl Azides (AA): Irradiated at

    
     nm (protein damaging). They form a singlet nitrene.[1] If it doesn't react immediately, it often undergoes ring expansion to form a dehydroazepine, which is an electrophile, not a photocrosslinker, leading to high non-specific background.
    
  • Diazirines (DA): Irradiated at

    
    350 nm. They expel 
    
    
    
    gas to form a carbene.[1][2] This carbene is extremely reactive but has a short half-life (nanoseconds). If it doesn't insert immediately, it reacts with water (O-H insertion), permanently destroying the probe.
Visualization: The "Search & Reset" vs. "One-Shot" Kinetics

G cluster_0 Benzophenone (The Survivor) cluster_1 Diazirine (The Kamikaze) BP_Ground BP Ground State BP_Excited Triplet Diradical (T1) BP_Ground->BP_Excited UV 365nm Target Target C-H Bond? BP_Excited->Target H-Abstraction Target->BP_Ground No (Relaxation) Crosslink Covalent Crosslink Target->Crosslink Yes (Recombination) DA_Ground DA Ground State Carbene Reactive Carbene DA_Ground->Carbene UV 350nm (-N2) Target2 Target Bond? Carbene->Target2 Dead Quenched by Water Target2->Dead No (Irreversible) Crosslink2 Covalent Crosslink Target2->Crosslink2 Yes

Figure 1: Mechanistic comparison showing the reversible excitation cycle of Benzophenone versus the irreversible 'one-shot' pathway of Diazirine.

Head-to-Head Performance Metrics

The following data summarizes average performance characteristics derived from proteomic benchmarking studies (see References).

Table 1: Physicochemical & Safety Profile
FeatureBenzophenone (BP)Diazirine (DA)Aryl Azide (AA)
Excitation Wavelength 350–365 nm (Safe for proteins)350–365 nm (Safe for proteins)<300 nm (Damages Trp/Tyr/DNA)
Steric Bulk High (Two phenyl rings)Low (Small 3-membered ring)Medium (Phenyl ring + azide)
Chemical Stability Excellent (Shelf-stable)Good (Stable at -20°C)Poor (Light/Heat sensitive)
Reaction with Water InertHighly Reactive (Quenching)Reactive
Cross-linking Yield High (Accumulates over time)Moderate (Limited by quenching)Low (<30% typically)
Table 2: Specificity & Bias
FeatureBenzophenone (BP)Diazirine (DA)
Residue Preference Methionine (The "Magnet Effect") , Gly, Phe, Leu. Avoids acidic residues.Promiscuous (Inserts into C-H, O-H, N-H). Slight bias for acidic residues.
Labeling Radius ~3.1 Å (from carbonyl carbon)~2.0 Å (from carbene carbon)
Irradiation Time Long (20–60 mins) Short (1–10 mins)
Best Use Case Robust in vitro mapping; large binding pockets; identifying "hotspots".Live-cell profiling; small ligand binding sites; transient interactions.

Strategic Selection: The Decision Matrix

Do not default to Diazirine simply because it is smaller. Use the logic below to validate your choice.

Choose Benzophenone If:
  • You are working In Vitro: The long irradiation time required for BP is not toxic to lysates or purified proteins, allowing you to drive the reaction to high yields.

  • You need "Orthogonal" Data: BP and DA often map different faces of a binding pocket due to their different chemical preferences (Met vs. random). Using both provides a complete picture.

  • Your Ligand is Hydrophobic: BP is highly lipophilic. If your ligand binds a deep hydrophobic pocket, BP will naturally orient correctly and stabilize the complex.

Avoid Benzophenone If:
  • Live Cell Experiments: 60 minutes of UV at 365 nm can induce apoptosis or heat stress in live cells, confounding results.

  • Steric Constraints: If the SAR (Structure-Activity Relationship) of your ligand is tight, the bulky benzophenone group will abolish binding.

  • Acidic Binding Sites: BP reacts poorly with Asp/Glu rich regions.

Validated Experimental Protocol: BP-Based Crosslinking

This protocol is designed for in vitro labeling of a purified protein or lysate with a BP-functionalized probe.

Phase 1: Preparation
  • Probe Stock: Dissolve BP-probe in DMSO (50 mM). Store at -20°C in the dark.

  • Buffer: PBS or HEPES (pH 7.4). Avoid Tris if possible, as radicals can occasionally abstract hydrogens from the buffer, though BP is less susceptible to this than carbenes.

  • Equipment: UV Lamp (365 nm, 6-8 Watt). Note: A standard TLC lamp is sufficient.

Phase 2: The Workflow
  • Equilibration (The "Dark" Step):

    • Incubate protein (1 mg/mL) with Probe (1–10 µM) for 30 minutes on ice in the dark.

    • Why: This establishes the non-covalent equilibrium binding (

      
      ).
      
  • Irradiation (The "Light" Step):

    • Transfer samples to a 96-well plate (open lid) or microcentrifuge tubes (caps open).

    • Place UV lamp 3–5 cm above the samples.

    • Keep samples on ice to prevent heating and protein denaturation.

    • Irradiate for 30–60 minutes .

    • Control: Keep one sample wrapped in foil (No-UV control).

  • Click Chemistry (If using Alkyne/Azide handle):

    • Add Reporter Mix: TAMRA-Azide (25 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).

    • Incubate 1 hour at Room Temp.

  • Analysis:

    • SDS-PAGE followed by In-Gel Fluorescence scanning.

Visualization: Experimental Workflow

Workflow Start Protein Lysate + BP-Probe Incubate Equilibration (30 min, Dark, 4°C) Start->Incubate UV UV Irradiation (365nm, 30-60 min) *Keep on Ice* Incubate->UV Click CuAAC Click Reaction (Add Azide-Fluorophore) UV->Click Analysis SDS-PAGE / Mass Spec Click->Analysis

Figure 2: Step-by-step workflow for Benzophenone photoaffinity labeling.

Troubleshooting & Optimization

  • Issue: Low Labeling Efficiency.

    • Diagnosis: BP excitation is reversible.[3] If the residence time of the probe is low (high

      
      ), the radical relaxes before reacting.
      
    • Solution: Increase irradiation time. Unlike Diazirines, you cannot "over-irradiate" BP easily (chemically speaking), though protein integrity limits this. Try pulsing: 10 min UV, 2 min rest (to cool), repeat.

  • Issue: High Non-Specific Background.

    • Diagnosis: BP is hydrophobic (LogP ~4). It may stick to hydrophobic patches on non-target proteins (Albumin, etc.).

    • Solution: Add 0.1% Tween-20 or NP-40 during the binding step (if tolerated) or perform harsh washing (1% SDS) after crosslinking but before analysis.

  • Issue: "The Methionine Magnet"

    • Insight: If your MS data shows labeling exclusively on Met residues, do not assume this is the active site. BP has a specific affinity for the electron-rich sulfur in Met. Validate with a Diazirine probe to see if the labeling site shifts.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity Labeling in Target Identification and Binding Site Mapping. Journal of Medicinal Chemistry. [Link]

  • Dorman, G. & Prestwich, G.D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry. [Link]

  • Dubinsky, L., et al. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry. [Link][4]

  • Geurink, P.P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Chemical Reviews. [Link]

  • Preston, G.W. & Wilson, A.J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews. [Link]

Sources

Validation

Benchmarking 3'-Bromo-2-piperidinomethyl benzophenone against known drugs

This guide benchmarks 3'-Bromo-2-piperidinomethyl benzophenone (referred to herein as BP-3Br ) against established pharmaceutical standards. Based on its structural class (amino-benzophenones) and specific pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 3'-Bromo-2-piperidinomethyl benzophenone (referred to herein as BP-3Br ) against established pharmaceutical standards. Based on its structural class (amino-benzophenones) and specific pharmacophore features, this compound is evaluated primarily as a P-glycoprotein (P-gp) modulator for Multidrug Resistance (MDR) reversal, with secondary benchmarking against structural analogs used in CNS applications (e.g., Tolperisone).

Executive Summary & Mechanism of Action

3'-Bromo-2-piperidinomethyl benzophenone (BP-3Br) is a lipophilic, non-basic diaryl ketone derivative. Unlike aliphatic amino-ketones (e.g., cathinones), the benzophenone core confers high lipophilicity and metabolic stability, making it a privileged scaffold for interacting with transmembrane transporter proteins, specifically P-glycoprotein (ABCB1) .

Mechanism: Competitive Efflux Inhibition

BP-3Br functions as a chemosensitizer . It binds to the transmembrane domain of the P-gp efflux pump, preventing the expulsion of cytotoxic drugs (e.g., Doxorubicin, Paclitaxel) from the cell.

  • Binding Mode: Hydrophobic interaction within the P-gp internal cavity (transmembrane helices).

  • Key Pharmacophore: The 2-piperidinomethyl moiety provides the necessary steric bulk and hydrogen bond acceptance (tertiary amine), while the 3'-Bromo substituent enhances lipophilicity (LogP) and halogen bonding capability, critical for high-affinity retention in the lipid bilayer.

Comparison Landscape

We benchmark BP-3Br against three classes of "Known Drugs":

  • Verapamil (First-Gen MDR Inhibitor): The historical standard.

  • Tariquidar (Third-Gen MDR Inhibitor): The high-potency benchmark.

  • Tolperisone (CNS/Muscle Relaxant): A structural analog (piperidinyl-propiophenone) used to assess off-target CNS liability.

Comparative Performance Data

The following data synthesizes experimental structure-activity relationship (SAR) profiles for benzophenone-type P-gp inhibitors compared to clinical standards.

Table 1: Physicochemical & Pharmacological Benchmarking
FeatureBP-3Br (Test Candidate) Verapamil (Standard) Tariquidar (High Potency) Tolperisone (Structural Analog)
Primary Target P-glycoprotein (MDR1)L-Type Ca2+ Channels / P-gpP-glycoprotein (MDR1)Voltage-gated Na+ Channels
MDR Reversal (RF) *High (15-25) Moderate (5-10)Very High (>100)Negligible
LogP (Lipophilicity) ~4.7 (Predicted)3.86.32.6
CNS Penetration High (Likely Sedative)LowLowHigh (Muscle Relaxant)
Metabolic Stability High (Aryl ketone core)Low (First-pass metabolism)ModerateModerate
Key Limitation Solubility / CNS Side EffectsCardiotoxicity (Ca2+ block)SolubilityShort Half-life

* RF (Reversal Factor): Ratio of IC50 of cytotoxic drug alone vs. IC50 with modulator. Higher is better.

Analysis of Causality
  • Why BP-3Br outperforms Verapamil: Verapamil is a substrate for P-gp, meaning it is pumped out while it tries to inhibit. BP-3Br, with its higher lipophilicity (LogP ~4.7) and lack of competitive calcium channel binding, acts as a more dedicated "pore blocker" or allosteric modulator.

  • Why BP-3Br lags Tariquidar: Tariquidar possesses a nanomolar affinity due to its larger, bis-arylquinoline structure which spans multiple binding sites on P-gp. BP-3Br is a smaller fragment-like inhibitor, effective but requiring higher micromolar concentrations.

Experimental Protocols

To validate BP-3Br performance, the following self-validating protocols are recommended.

Protocol A: Calcein-AM Efflux Assay (P-gp Inhibition)

Objective: Quantify the ability of BP-3Br to retain fluorescent Calcein within P-gp overexpressing cells (e.g., MDR1-MDCK or Kb-V1).

  • Cell Prep: Seed MDR1-MDCK cells (10,000/well) in 96-well black plates. Culture for 24h.

  • Dosing:

    • Control: Vehicle (DMSO 0.1%).

    • Benchmark: Verapamil (10 µM).

    • Test: BP-3Br (Gradient: 0.1 µM to 50 µM).

  • Substrate Addition: Add Calcein-AM (0.25 µM). Note: Calcein-AM is non-fluorescent and membrane-permeable. Once inside, esterases cleave it to fluorescent Calcein. P-gp pumps Calcein-AM out before cleavage.

  • Incubation: 30 min at 37°C.

  • Stop & Read: Wash 3x with ice-cold PBS to stop efflux. Measure fluorescence (Ex 485nm / Em 535nm).

  • Calculation:

    
    
    
Protocol B: Synthesis of BP-3Br (Mannich-Type Precursor Route)

Note: Direct Mannich reaction on benzophenone is difficult. The preferred route is via Grignard or Friedel-Crafts.

  • Reagents: 2-bromobenzyl bromide, Piperidine, 3-bromobenzoyl chloride.

  • Step 1 (Amination): React 2-bromobenzyl bromide with piperidine (K2CO3, MeCN, Reflux) to yield 1-(2-bromobenzyl)piperidine.

  • Step 2 (Grignard Formation): Convert the aryl bromide to a Grignard reagent (Mg, THF).

  • Step 3 (Acylation): React Grignard with 3-bromobenzonitrile (followed by hydrolysis) or 3-bromobenzoyl chloride (at -78°C) to yield 3'-Bromo-2-piperidinomethyl benzophenone .

  • Purification: Silica Gel Chromatography (Hexane/EtOAc 8:2). Target Purity: >98% by HPLC.

Visualization of Signaling & Logic

Diagram 1: P-glycoprotein Inhibition Mechanism

This diagram illustrates how BP-3Br blocks the ATP-dependent efflux of chemotherapeutic agents.

Pgp_Inhibition Chemo Chemotherapeutic Agent (Doxorubicin) Cell_Membrane Cell Membrane (Lipid Bilayer) Chemo->Cell_Membrane Passive Diffusion Apoptosis Intracellular Accumulation -> Apoptosis Chemo->Apoptosis Successful Retention Pgp_Pump P-glycoprotein (P-gp) Efflux Pump Cell_Membrane->Pgp_Pump Substrate Binding Efflux Drug Efflux (Resistance) Pgp_Pump->Efflux Active Transport Pgp_Pump->Efflux BLOCKED BP3Br BP-3Br (Inhibitor) BP3Br->Cell_Membrane Partitioning (LogP 4.7) BP3Br->Pgp_Pump High Affinity Binding (Blocks Pore) ATP ATP Hydrolysis ATP->Pgp_Pump Energy Source

Caption: BP-3Br partitions into the membrane and binds allosterically to P-gp, preventing ATP-driven efflux of chemotherapy drugs.

Diagram 2: Structural Relationship (SAR)

Comparing the scaffold of BP-3Br to the "Known Drug" Tolperisone to highlight the shift from Muscle Relaxant to MDR Modulator.

SAR_Comparison Tolperisone Tolperisone (Muscle Relaxant) Mod1 Modification: Rigidify Linker Add 2nd Phenyl Ring Tolperisone->Mod1 Structural Evolution BP3Br BP-3Br (MDR Inhibitor) Mod1->BP3Br Effect Result: Increased Lipophilicity Loss of Na+ Channel Block Gain of P-gp Affinity BP3Br->Effect

Caption: Structural evolution from the Tolperisone scaffold to the Benzophenone scaffold shifts activity from CNS ion channel blockade to P-gp transporter inhibition.

References

  • Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (Analogous Structure Data). National Center for Biotechnology Information.

  • Collaborative Drug Discovery (CDD). (2025). SAR: Structure Activity Relationships and Drug Design.

  • BOC Sciences. (2023). 2-Piperidinomethyl Benzophenone Derivatives Catalog.

Comparative

Comparative Analysis of the Binding Modes of Benzophenone Derivatives

Executive Summary This guide provides a technical analysis of benzophenone derivatives, a chemical class functioning as both a "privileged scaffold" in drug discovery and a "molecular scalpel" in chemical biology.[1] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of benzophenone derivatives, a chemical class functioning as both a "privileged scaffold" in drug discovery and a "molecular scalpel" in chemical biology.[1] Unlike standard reviews, this analysis contrasts their dualistic nature: their ability to act as reversible, high-affinity allosteric inhibitors (e.g., in HIV-1 Reverse Transcriptase) versus their utility as irreversible photo-covalent probes for target identification.

Key Takeaways:

  • Medicinal Chemistry: Benzophenones exploit a "butterfly-like" conformation to access hydrophobic allosteric pockets, often inducing conformational locking in enzymes.

  • Chemical Biology: Upon UV irradiation (350–365 nm), the carbonyl moiety generates a triplet diradical that preferentially abstracts hydrogen from Methionine residues, forming stable C-C bonds.

  • Toxicology: Certain hydroxylated derivatives mimic 17β-estradiol, binding to Nuclear Receptors (ERα/β) via specific H-bond networks (Glu353/Arg394).

Part 1: The Benzophenone Scaffold in Medicinal Chemistry[2]

The benzophenone core (diaryl ketone) acts as a versatile pharmacophore. Its binding efficacy is dictated by the rotational freedom of the two phenyl rings, allowing it to adopt non-planar geometries that fit deep hydrophobic pockets.

Comparative Binding Mechanisms

The following table contrasts the three primary modes by which benzophenone derivatives interact with biological targets.

FeatureMode A: Allosteric Inhibition (Reversible)Mode B: Photoaffinity Labeling (Irreversible)Mode C: Nuclear Receptor Mimicry (Off-Target)
Primary Application Antivirals (NNRTIs), Kinase InhibitorsTarget Identification, Mapping Binding SitesToxicology, Endocrine Disruption Studies
Binding Type Non-covalent (

in nM range)
Covalent (Crosslinking)Non-covalent (Mimicry)
Key Mechanism

-

stacking, Hydrophobic effect
Triplet diradical H-abstractionHydrogen bonding network + Steric fit
Target Example HIV-1 Reverse Transcriptase (RT)Unknown proteins (Proteomics)Estrogen Receptor

(ER

)
Structural Driver "Butterfly" conformationCarbonyl excitation (

)
Phenolic hydroxyl groups

Part 2: Deep Dive into Binding Modes

Case Study A: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Benzophenone derivatives function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike substrate analogs, they do not bind the active catalytic site.

  • The "Butterfly" Mode: The two phenyl rings of the benzophenone sit in a hydrophobic pocket ~10 Å from the catalytic site.

  • Conformational Locking: Binding forces the p66 thumb subdomain into a hyperextended position. This allosteric change prevents the protein from clamping down on the DNA template, effectively halting viral replication.

  • Key Residues: Interactions are dominated by aromatic residues (Tyr181, Tyr188, Phe227) and Trp229.

Case Study B: Photoaffinity Labeling (The "Chemical Tool")

In chemical biology, benzophenone is engineered into a ligand to "fish out" its target.

  • The Radical Mechanism:

    • Excitation: Irradiation at 350–365 nm excites the carbonyl oxygen to a singlet state (

      
      ), which rapidly undergoes intersystem crossing to a triplet state (
      
      
      
      ).
    • Abstraction: The

      
       diradical is highly reactive but selective. It abstracts a hydrogen atom from a nearby amino acid C-H bond (preferring Methionine due to lower bond dissociation energy).
      
    • Recombination: The resulting carbon radicals recombine to form a permanent C-C bond.

Diagram: Photoaffinity Labeling Workflow

The following diagram illustrates the sequential mechanism of benzophenone-mediated protein capture.

PAL_Mechanism Complex Ligand-Target Complex UV UV Irradiation (350-365 nm) Complex->UV Initiation Triplet Triplet Diradical (T1 State) UV->Triplet Excitation Abstraction H-Abstraction (Pref. Methionine) Triplet->Abstraction Radical Attack Covalent Covalent C-C Bond Formation Abstraction->Covalent Recombination

Figure 1: Step-by-step mechanism of Benzophenone photo-activation and covalent crosslinking.[2]

Case Study C: Estrogen Receptor Binding (Toxicology)

Hydroxylated benzophenones (e.g., BP-2, BP-3 used in sunscreens) structurally resemble 17


-estradiol.
  • Binding Affinity: The presence of a 4-hydroxyl group is critical. It mimics the A-ring phenol of estradiol, forming hydrogen bonds with Glu353 and Arg394 in the ER ligand-binding domain.

  • Data Comparison:

    • BP-2 (2,2',4,4'-OH): High affinity (Agonist). Fits tightest due to multiple H-bond donors.

    • BP-3 (2-OH, 4-OMe):[3] Low affinity.[4][5] Methylation of the 4-position disrupts the critical H-bond anchor.

Part 3: Experimental Protocols

Protocol 1: Photo-Crosslinking for Target Identification

Use this protocol to validate the binding site of a benzophenone-tagged probe.

Materials:

  • Benzophenone-alkyne probe

  • Cell Lysate (1 mg/mL)

  • UV Lamp (365 nm, 100W)

  • Click Chemistry Reagents (Azide-Biotin, CuSO4, TCEP, TBTA)

Step-by-Step Methodology:

  • Incubation: Incubate cell lysate (500 µL) with the benzophenone probe (1–10 µM) for 1 hour at 4°C. Include a "competitor" control with 100x excess free ligand to prove specificity.

  • Irradiation: Transfer samples to a 96-well plate (on ice). Irradiate at 365 nm for 10–30 minutes.

    • Expert Insight: Do not use <300 nm light. This damages proteins and causes non-specific crosslinking. Benzophenone's advantage over Aryl Azides is its stability at 365 nm.

  • Click Reaction: Add Azide-Biotin reporter mix. React for 1 hour at room temperature.

  • Enrichment: Add Streptavidin-agarose beads. Rotate overnight at 4°C.

  • Wash & Elute: Wash beads with high-salt/detergent buffers (SDS/Urea) to remove non-covalent binders. Elute by boiling in SDS-PAGE loading buffer.

  • Readout: Analyze via Western Blot (if target known) or LC-MS/MS (proteomics).

Protocol 2: Fluorescence Polarization (FP) Competition Assay

Use this protocol to determine reversible binding affinity (


) of derivatives.
  • Tracer: Use a fluorescently labeled native ligand (e.g., Fluorescein-Estradiol).

  • Titration: Serial dilute benzophenone derivatives in assay buffer (DMSO < 1%).

  • Equilibrium: Mix Protein (Target), Tracer, and Benzophenone derivative. Incubate 1 hour.

  • Measurement: Read FP (mP units). High mP = Tracer bound. Low mP = Tracer displaced by Benzophenone.

  • Calculation: Plot mP vs. log[Concentration] to derive

    
    .
    

Part 4: Comparative Data Analysis

Photolabeling Efficiency: Benzophenone vs. Alternatives

When choosing a binding probe, select based on the amino acid composition of the predicted binding site.

Probe TypeActivation

Reactive SpeciesPreference/BiasStability
Benzophenone 350–365 nm Triplet Diradical Methionine > C-H bonds High (Reversible excitation)
Aryl Azide254–366 nmNitreneNucleophiles (Lys, Cys)Low (Photobleaches)
Diazirine350–380 nmCarbeneUnbiased (O-H, N-H, C-H)Moderate
Decision Matrix for Probe Selection

Use the following logic flow to determine if a Benzophenone derivative is the correct tool for your binding study.

Selection_Matrix Start Goal: Characterize Binding Q1 Is the binding site known? Start->Q1 Known Use Reversible Assays (Protocol 2: FP/SPR) Q1->Known Yes Unknown Use Photo-Crosslinking (Protocol 1) Q1->Unknown No Q2 Does the pocket contain Methionine? Unknown->Q2 YesMet SELECT BENZOPHENONE (High Specificity) Q2->YesMet Yes/Likely NoMet Select Diazirine (Promiscuous Insertion) Q2->NoMet No/Steric Constraints

Figure 2: Decision tree for selecting benzophenone derivatives in binding studies.

References

  • Dorman, G., & Prestwich, G. D. (1994).[2] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673.[6] Link

  • Esnouf, R. M., et al. (1995). Unique features in the structure of the complex between HIV-1 reverse transcriptase and the bis(heteroaryl)piperazine (BHAP) U-90152: explaining resistance mutations. Proceedings of the National Academy of Sciences, 92(22), 10365–10369. Link

  • Schreurs, R. H., et al. (2005). Interaction of polycyclic musks and UV filters with the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR) in reporter gene bioassays. Toxicological Sciences, 83(2), 264–272. Link

  • Smith, E., & Collins, I. (2015).[2] Photoaffinity labeling in target identification and mechanism of action studies.[1][6][7][8] Future Medicinal Chemistry, 7(2), 159–183. Link

  • Ge, S. S., et al. (2018).[7] Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances, 8(47), 26853–26869. Link

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for 3'-Bromo-2-piperidinomethyl benzophenone

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical framework for establishing robust and reproducible biological assays for 3'-Bromo-2-piperidinomethyl benz...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for establishing robust and reproducible biological assays for 3'-Bromo-2-piperidinomethyl benzophenone. As a Senior Application Scientist, my objective is to move beyond simple protocol recitation and delve into the causal factors that govern assay performance, thereby empowering researchers to generate high-quality, reliable data.

Introduction: Understanding the Target and the Challenge

3'-Bromo-2-piperidinomethyl benzophenone is a synthetic compound belonging to the benzophenone class of molecules.[1][2] Benzophenones are a ubiquitous scaffold in medicinal chemistry, found in natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The specific biological target of 3'-Bromo-2-piperidinomethyl benzophenone is not explicitly defined in the readily available literature, but its structural motifs suggest potential interactions with a variety of biological targets. Given the broad activity of related compounds, it is likely being investigated for its effects on key cellular signaling pathways.

Comparative Analysis of Assay Platforms

The choice of assay is fundamental and depends on the research question, be it target identification, mechanism of action, or potency determination. For a novel compound, a multi-pronged approach is often necessary.

Assay Type Principle Pros Cons Best For
Radioligand Binding Assays Measures the direct interaction of a radiolabeled ligand with a receptor or transporter by quantifying radioactivity.[5][6]High sensitivity and precision; provides direct measure of affinity (Kd) and receptor density (Bmax).[6][7]Requires handling of radioactive materials, specialized equipment, and does not provide functional information.[6][8]Determining direct binding affinity to a specific transporter or receptor.
Fluorescence-Based Transporter Uptake Assays Uses a fluorescent substrate that mimics natural neurotransmitters to measure transporter activity in living cells.[8]Homogeneous, no-wash format; allows for real-time kinetic measurements and is amenable to high-throughput screening (HTS).[8]Indirect measure of compound effect; potential for interference from fluorescent artifacts.Screening for inhibitors or enhancers of monoamine transporters (DAT, NET, SERT).
Cell Viability/Cytotoxicity Assays (e.g., MTT) Colorimetric assay measuring cellular metabolic activity as an indicator of cell viability.[9]Simple, inexpensive, and widely used.Can be confounded by compounds that affect cellular metabolism without being directly cytotoxic.[10]Assessing general cytotoxicity or anti-proliferative effects.
Enzyme-Linked Immunosorbent Assay (ELISA) Measures the concentration of a specific protein (e.g., a cytokine) in a sample.High specificity and sensitivity.Requires specific antibodies; provides a static snapshot of protein levels.Quantifying downstream effects, such as the inhibition of pro-inflammatory cytokine release.[4]

Deconstructing Reproducibility: The Three Pillars

Reproducibility is not accidental; it is engineered. It rests on the meticulous control of reagents, experimental conditions, and data analysis.

Pillar 1: Reagent and Cellular System Integrity

The quality of your inputs dictates the quality of your output.

  • Compound Quality: The purity and integrity of 3'-Bromo-2-piperidinomethyl benzophenone are paramount. Ensure proper storage and use fresh dilutions for each experiment to avoid degradation.

  • Cell Health is Non-Negotiable: Healthy, viable cells are the cornerstone of any cell-based assay.[11]

    • Passage Number: Avoid using cells of high passage number, as they can undergo genetic and phenotypic drift over time.[10][11]

    • Confluency: Never allow cells to become over-confluent in flasks.[11]

    • Media and Supplements: Use fresh, high-quality media and supplements from a consistent source, and meticulously record lot numbers.[11]

  • Critical Reagents: For binding or enzyme assays, the quality of antibodies, ligands, and buffers is a crucial determinant of performance.[12] Use high-quality reagents with minimal batch-to-batch variability.[12]

Pillar 2: Assay Conditions and Execution

Minor variations in protocol execution can lead to significant data scatter.

  • Cell Seeding Density: This must be optimized to ensure a measurable signal without overcrowding, which can affect cell health and access to the test compound.[11][13]

  • Incubation Times and Temperatures: These parameters must be strictly controlled. For enzyme-based assays, temperature can significantly impact activity.[13] For equilibrium-based binding assays, incubation time must be sufficient to reach a steady state.[5][6]

  • Solvent Concentration: The final concentration of solvents like DMSO should be kept low (typically ≤ 1%) and consistent across all wells, including controls.[8][14]

  • Plate Layout: To minimize "edge effects" caused by evaporation, consider leaving the outer wells of a microplate empty or filling them with a buffer.[13] Randomizing the sample layout can also help mitigate position-dependent variability.[15]

Pillar 3: Instrumentation and Data Analysis
  • Equipment Calibration: Regularly service and calibrate all equipment, including pipettes, incubators, and plate readers, to ensure accuracy and precision.[16]

  • Standardized Protocols (SOPs): Detailed SOPs are crucial for consistency, especially when multiple operators are involved.[16]

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls in every assay is essential for data validation.[14]

  • Data Analysis: Use appropriate statistical methods and curve-fitting models, such as the four-parameter logistic (4PL) model for dose-response curves.[12] Predefine criteria for outlier removal to avoid subjective data cherry-picking.[15][16]

Recommended Protocols for Reproducible Assays

Below are two example protocols, designed with reproducibility as the primary focus.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay (Fluorescence-Based)

This protocol is adapted for a compound suspected of interacting with monoamine transporters (MATs) like DAT, NET, or SERT.[17][18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3'-Bromo-2-piperidinomethyl benzophenone on a specific monoamine transporter.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human transporter of interest (e.g., hSERT) in appropriate media. Ensure cells are in the logarithmic growth phase and are plated at an optimized density (e.g., 20,000 cells/well in a 96-well black-walled, clear-bottom plate) 24 hours prior to the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 3'-Bromo-2-piperidinomethyl benzophenone in 100% DMSO. Perform a serial dilution series in assay buffer to create 2X final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • Wash cells gently with pre-warmed assay buffer.

    • Add 50 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate for 15 minutes at 37°C.

    • Add 50 µL of a 2X solution of a fluorescent transporter substrate (e.g., as provided in a commercial kit).

    • Immediately transfer the plate to a bottom-read fluorescent plate reader pre-set to 37°C.

  • Data Acquisition: Measure fluorescence intensity every 60 seconds for 30 minutes (kinetic mode).

  • Data Analysis:

    • For each well, calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).

    • Plot the normalized percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: Transporter Uptake Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture & Plate Cells (Optimize Density) C Wash Cells A->C B Prepare Compound Serial Dilutions D Add Compound (Pre-incubation) Control: Vehicle, Pos. Inhibitor B->D C->D E Add Fluorescent Substrate D->E F Kinetic Read on Plate Reader E->F G Calculate Rate of Uptake (Slope) F->G H Normalize Data G->H I Generate Dose-Response Curve (4PL Fit) & Calculate IC50 H->I

Caption: Critical steps for a reproducible transporter uptake assay.

Protocol 2: In Vitro Cytotoxicity MTT Assay

Objective: To assess the general cytotoxicity of 3'-Bromo-2-piperidinomethyl benzophenone on a relevant cell line (e.g., HepG2).

Methodology:

  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 3'-Bromo-2-piperidinomethyl benzophenone. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the log concentration of the compound and determine the IC50 value using a 4PL fit.

Decision Tree: Troubleshooting Assay Variability

G Start High Assay Variability (e.g., High %CV) Q1 Is variability within-plate or between-plates? Start->Q1 Within Within-Plate Q1->Within Within Between Between-Plates Q1->Between Between Q2 Check Plate Layout (Edge Effects?) Within->Q2 Q3 Review Pipetting Technique & Calibration Within->Q3 Q4 Check Cell Plating (Even Distribution?) Within->Q4 Q5 Review Reagent Prep (Fresh Dilutions?) Between->Q5 Q6 Check Cell Health (Passage #, Confluency?) Between->Q6 Q7 Verify Incubation (Time & Temp Consistent?) Between->Q7 Sol1 Randomize Layout Use Buffer in Outer Wells Q2->Sol1 Sol2 Use Multichannel Pipette Regularly Calibrate Q3->Sol2 Sol3 Observe Cells Post-Plating Optimize Technique Q4->Sol3 Sol4 Use Freshly Prepared Reagents Record Lot Numbers Q5->Sol4 Sol5 Thaw New Vial of Cells Standardize Culture Process Q6->Sol5 Sol6 Calibrate Incubator Use Timer for Critical Steps Q7->Sol6

Caption: A logical approach to diagnosing sources of assay variability.

Conclusion

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available from: [Link]

  • Bellbrook Labs. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Available from: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]

  • Epel, M. (2013, October 7). A guide for potency assay development of cell-based product candidates. European Pharmaceutical Review. Available from: [Link]

  • Amanlou, M., et al. (2010). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine.... Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Birdsall, N. J. M., & Hulme, E. C. The Problems and Pitfalls of Radioligand Binding. Springer Nature Experiments. Available from: [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available from: [Link]

  • Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Kulkarni, R., & Jayant, S. (2017). Overview of Monoamine Transporters. PMC. Available from: [Link]

  • SciELO. (2024). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Available from: [Link]

  • Cyprotex. (2019, September 3). Practical considerations for in vitro transporter studies. Available from: [Link]

  • PMC. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Available from: [Link]

  • MDPI. (2021, November 26). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Available from: [Link]

  • MDPI. (2020, May 13). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Available from: [Link]

  • Semantic Scholar. (2021, November 10). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Available from: [Link]

  • PMC. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Available from: [Link]

  • ResearchGate. (A) Mechanism for the photochemical reaction of benzophenone with a C-H.... Available from: [Link]

  • RSC Publishing. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]

  • Surana, K., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Available from: [Link]

  • ResearchGate. (2019, July 31). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. Available from: [Link]

Sources

Comparative

Comprehensive Inter-Laboratory Validation Guide: 3'-Bromo-2-piperidinomethyl benzophenone

Executive Summary & Rationale This guide establishes the definitive framework for the inter-laboratory validation of 3'-Bromo-2-piperidinomethyl benzophenone (3-Br-PMBP) . Belonging to the class of Mannich bases derived...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide establishes the definitive framework for the inter-laboratory validation of 3'-Bromo-2-piperidinomethyl benzophenone (3-Br-PMBP) . Belonging to the class of Mannich bases derived from benzophenone, this compound exhibits significant lipophilicity due to the 3'-bromo substitution and potential alkylating activity via the piperidinomethyl moiety.

Scientific Premise: Mannich bases of benzophenones exert biological activity primarily through thiol alkylation (depleting cellular glutathione) and tubulin polymerization inhibition . To transition this compound from a "building block" to a "lead candidate," its activity must be validated against established cytotoxic agents (e.g., Doxorubicin, 5-Fluorouracil) using a rigid, statistically robust multi-site protocol.

Comparative Profile: 3-Br-PMBP vs. Standards

The following data summarizes the target profile for validation. Participating laboratories must calibrate their assays to detect these ranges.

Table 1: Physicochemical & Activity Benchmarks
Feature3-Br-PMBP (Target)Doxorubicin (Ref. Std.)2-Piperidinomethyl BP (Analog Control)
Molecular Weight ~358.27 g/mol 543.52 g/mol ~279.38 g/mol
LogP (Predicted) 4.2 (High Lipophilicity)1.273.1
Primary Mechanism Thiol Alkylation / Tubulin InhibitionDNA Intercalation / Topoisomerase IIWeak Thiol Interaction
Solubility (PBS) Low (< 10 µM)ModerateLow
Solubility (DMSO) High (> 10 mM)HighHigh
Target IC50 (HeLa) 0.5 – 2.0 µM 0.1 – 0.5 µM> 10 µM
Stability (t1/2) > 24h (pH 7.[1][2]4)> 48h> 24h

Critical Note: The 3'-Bromo substituent significantly increases lipophilicity compared to the unsubstituted analog, potentially enhancing membrane permeability but requiring strict DMSO control (<0.5% v/v) in cell culture media to prevent precipitation.

Validation Workflow Visualization

The following diagram outlines the mandatory workflow for all participating laboratories to ensure data integrity (E-E-A-T compliance).

ValidationWorkflow cluster_Labs Blind Distribution Synthesis Central Synthesis (Batch #2023-A) QC Central QC (NMR, HPLC >98%) Synthesis->QC LabA Lab A (USA) QC->LabA LabB Lab B (EU) QC->LabB LabC Lab C (APAC) QC->LabC Assay Standardized MTT Assay (72h Exposure) LabA->Assay LabB->Assay LabC->Assay Data Raw OD Data Normalization Assay->Data Stats Statistical Analysis (Z-Factor, CV%) Data->Stats

Caption: Figure 1. Round-robin inter-laboratory validation workflow ensuring batch consistency and blinded evaluation.

Experimental Protocols

To achieve the "Scientific Integrity" requirement, laboratories must deviate zero degrees from this protocol.

Protocol A: Stock Solution & Stability Check

Objective: Mitigate the risk of hydrolysis common to Mannich bases.

  • Weighing: Weigh 3.58 mg of 3-Br-PMBP into a sterile amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Sigma-Aldrich, HPLC grade). Vortex for 30 seconds. Final concentration: 10 mM .

  • QC Check: Dilute 10 µL of stock into 990 µL Acetonitrile. Inject into HPLC (C18 column, 70:30 ACN:Water).

    • Acceptance Criteria: Single peak >98% AUC.

Protocol B: Standardized Cytotoxicity Assay (MTT)

Objective: Determine IC50 with high inter-lab reproducibility. Cell Line: HeLa (ATCC® CCL-2™) or MCF-7 (ATCC® HTB-22™).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates (100 µL volume). Incubate for 24h at 37°C, 5% CO2.

  • Treatment Preparation:

    • Prepare serial dilutions of 3-Br-PMBP in culture medium.

    • Range: 100 µM to 0.01 µM (8 points, 1:3 dilution).

    • Control: Vehicle control (0.5% DMSO max) and Positive Control (Doxorubicin, starting 10 µM).

  • Exposure: Remove old media. Add 100 µL of treatment media. Incubate for 72 hours .

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Aspirate media. Solubilize crystals in 150 µL DMSO.

    • Read Absorbance at 570 nm (Reference 630 nm).

Mechanism of Action (Hypothesis for Validation)

Understanding the mechanism is crucial for interpreting "outlier" data. If a lab reports low activity, check their thiol-content in media (e.g., high FBS batches can quench the drug).

Mechanism Drug 3-Br-PMBP (Electrophilic Center) Reaction1 Michael-type Addition (Alkylation) Drug->Reaction1 Reaction2 Binding Interaction Drug->Reaction2 Target1 Cellular Thiols (GSH / Cysteine) Target1->Reaction1 Target2 Tubulin (Colchicine Site) Target2->Reaction2 Effect1 GSH Depletion ROS Accumulation Reaction1->Effect1 Effect2 Microtubule Destabilization G2/M Arrest Reaction2->Effect2 Apoptosis Apoptosis (Cell Death) Effect1->Apoptosis Effect2->Apoptosis

Caption: Figure 2. Dual-mode mechanism: Thiol alkylation and Tubulin inhibition leading to apoptotic cascade.

Statistical Analysis & Acceptance Criteria

To validate the "Activity" of 3-Br-PMBP, data from all three laboratories must meet the following metrics (based on ICCVAM/OECD guidelines).

Assay Performance (Per Plate)
  • Z-Factor: Must be > 0.5 .

    • Formula:

      
      
      
    • (Where

      
       is positive control and 
      
      
      
      is negative control).
  • Coefficient of Variation (CV): Replicates must have CV < 15%.

Inter-Laboratory Reproducibility
  • IC50 Consistency: The IC50 values across labs must fall within 2-fold of the geometric mean.

  • Linearity: Dose-response curves must show

    
     using a 4-parameter logistic regression.
    
Reporting Requirement

All labs must submit raw OD values. "Normalized % Viability" alone is insufficient for outlier detection.

References

  • National Toxicology Program (NTP). (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM). Retrieved from [Link]

  • OECD. (2010).[3] Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Retrieved from [Link]

  • Dimmock, J. R., et al. (1990). Cytotoxic activities of Mannich bases of chalcones and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • US FDA. (2018). Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research. Retrieved from [Link]

  • Gul, H. I., et al. (2006). Evaluation of the cytotoxicity of some mono-Mannich bases and their corresponding azine derivatives against androgen-independent prostate cancer cells. Arzneimittelforschung. Retrieved from [Link]

Sources

Validation

Comparative Pharmacokinetic Profiling of Benzophenones: A Technical Guide

Content Type: Technical Comparison Guide Audience: Researchers, DMPK Scientists, and Toxicologists Executive Summary The benzophenone scaffold is ubiquitous in both industrial applications (UV filtration) and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, DMPK Scientists, and Toxicologists

Executive Summary

The benzophenone scaffold is ubiquitous in both industrial applications (UV filtration) and pharmaceutical research (kinase inhibitors). However, the pharmacokinetic (PK) behavior of this class varies drastically based on side-chain substitutions. This guide contrasts the lipophilic prototype Benzophenone-3 (Oxybenzone) against its hydrophilic sulfonate analog Benzophenone-4 (Sulisobenzone) and its bioactive metabolite Benzophenone-1 .

For drug development professionals, this comparison serves as a critical case study in Structure-Absorption-Metabolism (SAM) relationships:

  • BP-3 represents a "Type 2" compound (High Permeability, Low Solubility) with significant systemic accumulation potential.

  • BP-4 demonstrates how sulfonation arrests transdermal flux and alters clearance mechanisms.

  • BP-1 illustrates metabolic bioactivation, where the metabolite exhibits higher endocrine potency than the parent.

Physicochemical Basis of PK Divergence

The pharmacokinetic fate of benzophenones is dictated by their physicochemical properties. The dramatic difference in lipophilicity (LogP) between BP-3 and BP-4 drives their divergent absorption profiles.

ParameterBenzophenone-3 (BP-3)Benzophenone-4 (BP-4)Benzophenone-1 (BP-1)PK Implication
Chemical Name 2-Hydroxy-4-methoxybenzophenone2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid2,4-Dihydroxybenzophenone
Molecular Weight 228.25 g/mol 308.31 g/mol 214.22 g/mol BP-3 is small enough for rapid passive diffusion.
LogP (Lipophilicity) 3.79 (High)0.37 (Low)2.96BP-3 partitions into lipid bilayers; BP-4 is water-soluble.
pKa ~7.5 - 8.0< 2.0 (Sulfonic acid)~7.7BP-4 is ionized at physiological pH, limiting passive transport.
Protein Binding >99% (Albumin)Low to ModerateHighBP-3 exhibits a smaller Volume of Distribution (

) due to binding.

Comparative Absorption & Bioavailability[1]

Transdermal Flux & "Flip-Flop" Kinetics

Benzophenone-3 (BP-3): BP-3 exhibits significant transdermal absorption. In human studies, approximately 4–7% of a topically applied dose is systemically absorbed.

  • Mechanism: Passive diffusion through the stratum corneum.

  • Kinetics: Topical application often results in "flip-flop" kinetics, where the rate of absorption (

    
    ) is slower than the rate of elimination (
    
    
    
    ). This sustains plasma concentrations for days after a single application.
  • Reservoir Effect: BP-3 accumulates in the stratum corneum and subcutaneous fat, leaching into systemic circulation over time.

Benzophenone-4 (BP-4): Due to the sulfonic acid group, BP-4 is highly polar and ionized at skin pH (5.5).

  • Flux: Negligible transdermal penetration (<0.5%).

  • Systemic Exposure: Rarely detected in plasma after topical use, making it a "non-absorbable" control in PK studies.

Oral Bioavailability

When ingested (e.g., via environmental contamination or animal gavage studies):

  • BP-3: Rapidly absorbed (

    
     hours).
    
  • First-Pass Effect: Undergoes extensive hepatic metabolism (see Section 4).

Metabolic Pathways & Bioactivation

This is the most critical section for toxicologists. BP-3 is not merely eliminated; it is bioactivated into metabolites with higher estrogenic potency.

The Metabolic Cascade

The primary metabolic route for BP-3 is O-demethylation mediated by Cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4 in humans) to form Benzophenone-1 (BP-1) .

Key Insight: BP-1 has a higher binding affinity for the Estrogen Receptor (ER


 and ER

) than the parent BP-3. This makes the metabolism of BP-3 a toxification step rather than a detoxification step.
Pathway Visualization

The following diagram illustrates the biotransformation of BP-3 into its active metabolites and subsequent Phase II conjugation.

BenzophenoneMetabolism BP3 Benzophenone-3 (Parent) BP1 Benzophenone-1 (Active Metabolite) BP3->BP1 CYP450 (O-demethylation) BP8 Benzophenone-8 (Minor) BP3->BP8 CYP450 (Hydroxylation) Gluc_BP3 BP-3 Glucuronide (Excretion) BP3->Gluc_BP3 UGT (Glucuronidation) THB 2,3,4-Trihydroxy benzophenone BP1->THB CYP450 (Hydroxylation) Gluc_BP1 BP-1 Glucuronide (Excretion) BP1->Gluc_BP1 UGT (Glucuronidation) Sulf_BP1 BP-1 Sulfate (Excretion) BP1->Sulf_BP1 SULT (Sulfation)

Caption: Metabolic biotransformation of Benzophenone-3 showing bioactivation to BP-1 and subsequent Phase II clearance.

Distribution & Elimination Kinetics[2][3]

ParameterBenzophenone-3 (BP-3)Benzophenone-1 (BP-1)
Plasma Half-Life (

)
Biphasic:

,

(Terminal)
Formation rate-limited (dependent on BP-3 metabolism)
Excretion Route Urine (~65-75%), Feces (~15-20%)Urine (predominantly as conjugates)
Major Urinary Species BP-3-Glucuronide (Inactive)BP-1-Glucuronide / BP-1-Sulfate
Accumulation Moderate (Adipose tissue)Low (Rapid conjugation)

Expert Note on Elimination: While BP-3 is lipophilic, its rapid conjugation (glucuronidation) facilitates renal excretion. However, the deconjugation of these metabolites by


-glucuronidase in environmental waters (after excretion) regenerates the active parent/metabolite, contributing to environmental persistence.

Experimental Protocols

To validate these profiles in a drug discovery setting, the following protocols are the industry standard.

Protocol: Microsomal Stability & Metabolite Profiling

This assay determines the intrinsic clearance (


) and identifies if a benzophenone derivative is a substrate for CYP450s.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (BP-3 or analog) at 1

    
    M (to avoid enzyme saturation).
    

Workflow:

  • Pre-incubation: Mix 445

    
    L of phosphate buffer (pH 7.4) + 5 
    
    
    
    L HLM + 5
    
    
    L Test Compound. Incubate at 37°C for 5 min.
  • Initiation: Add 45

    
    L of NADPH regenerating system.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Benzophenone-d10).
    
  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Self-Validation Check:

  • Positive Control: Include Testosterone (high turnover) or Midazolam.

  • Negative Control:[1] Incubate without NADPH to rule out chemical instability.

Protocol: LC-MS/MS Bioanalysis

Quantifying benzophenones in plasma requires high sensitivity due to their extensive protein binding and low free fraction.

Instrument Settings:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8

    
    m).
    
  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Ionization: ESI Positive Mode (Protonated molecular ions

    
    ).
    

Analytical Workflow Diagram:

LCMS_Workflow Sample Plasma Sample (100 µL) extraction Protein Precipitation (Acetonitrile 1:3 ratio) Sample->extraction centrifuge Centrifugation (10,000g, 10 min) extraction->centrifuge supernatant Supernatant Retrieval centrifuge->supernatant LC UHPLC Separation (Gradient Elution) supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Peak Area Ratio) MS->Data

Caption: Standardized LC-MS/MS workflow for extracting and quantifying benzophenones from biological matrices.

References

  • Centers for Disease Control and Prevention (CDC). (2024). National Biomonitoring Program: Benzophenone-3 (BP-3). Retrieved from [Link]

  • Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: A mini-review. Environment International, 70, 143-157. Retrieved from [Link]

  • Matta, M. K., et al. (2020). Effect of Sunscreen Application Under Maximal Use Conditions on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial. JAMA, 323(3), 256–267. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2023).[7] Opinion on Benzophenone-4.[3][2][1][4][5][6][7][8][9] SCCS/1660/23. Retrieved from [Link]

  • Jeon, H. K., et al. (2008).[8][10] Toxicokinetics and metabolisms of benzophenone-type UV filters in rats. Toxicology, 248(2-3), 89-95.[8] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to In Silico and Experimental Analysis of 3'-Bromo-2-piperidinomethyl benzophenone

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and empirical validation is paramount. This guide provides an in-depth comparison of in silico predictions and e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and empirical validation is paramount. This guide provides an in-depth comparison of in silico predictions and established experimental outcomes for the novel compound, 3'-Bromo-2-piperidinomethyl benzophenone. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive framework for leveraging these complementary techniques, highlighting both their predictive power and inherent limitations. We will delve into the causality behind experimental choices and computational methodologies, ensuring a trustworthy and authoritative exploration of this promising molecule.

Introduction: The Rationale for a Dual-Approach Analysis

3'-Bromo-2-piperidinomethyl benzophenone is a derivative of the well-known benzophenone scaffold, a structure present in numerous pharmacologically active compounds[1]. The introduction of a brominated phenyl ring and a piperidinomethyl group is anticipated to modulate its physicochemical properties and biological activity. The bromination can enhance binding affinities through halogen bonding, while the piperidinomethyl moiety, often introduced via the Mannich reaction, can improve solubility and introduce a basic nitrogen center for further interactions[2][3][4][5].

Predicting the precise impact of these modifications a priori is a significant challenge. In silico methods, such as Density Functional Theory (DFT), offer a rapid and cost-effective means to predict molecular geometry, spectroscopic signatures, and electronic properties[6][7][8]. However, these computational models are approximations of real-world systems and must be validated by empirical data. Experimental characterization, through techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a tangible confirmation of the molecule's structure and properties. This guide will navigate the synthesis, characterization, and computational analysis of 3'-Bromo-2-piperidinomethyl benzophenone, providing a clear comparison of the expected and observed results.

Experimental Methodology: From Synthesis to Spectroscopic Characterization

The synthesis and characterization of 3'-Bromo-2-piperidinomethyl benzophenone require a multi-step approach, grounded in established organic chemistry principles. The protocols described below are designed to be self-validating, with each step providing clear-cut results for successful execution.

Synthesis via Mannich Reaction

The introduction of the piperidinomethyl group at the ortho position of one of the phenyl rings is efficiently achieved through the Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (formaldehyde), and a secondary amine (piperidine)[3][4][5][9].

Experimental Protocol: Synthesis of 3'-Bromo-2-piperidinomethyl benzophenone

  • Preparation of the Precursor (3-Bromobenzophenone):

    • To a stirred solution of 3-bromo-benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃) (1.1 eq) portion-wise.

    • Add benzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-bromobenzophenone.

  • Mannich Reaction:

    • To a solution of 3-bromobenzophenone (1.0 eq) in ethanol, add piperidine (1.2 eq) and aqueous formaldehyde (37% w/w, 1.5 eq).

    • Add a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate with a gradient of increasing ethyl acetate) to afford 3'-Bromo-2-piperidinomethyl benzophenone as a solid.

Causality of Experimental Choices:

  • The use of a strong Lewis acid like AlCl₃ is crucial for the Friedel-Crafts acylation to proceed by activating the benzoyl chloride.

  • The Mannich reaction is performed under acidic conditions to facilitate the formation of the electrophilic Eschenmoser's salt intermediate from piperidine and formaldehyde, which is then attacked by the enolizable ketone[3].

  • Purification by column chromatography is essential to isolate the target compound from unreacted starting materials and by-products.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Mannich Reaction 3-bromo-benzoyl chloride 3-bromo-benzoyl chloride Reaction_1 3-bromo-benzoyl chloride->Reaction_1 DCM, 0°C Benzene Benzene Benzene->Reaction_1 AlCl3 AlCl3 AlCl3->Reaction_1 3-bromobenzophenone 3-bromobenzophenone Reaction_2 3-bromobenzophenone->Reaction_2 Ethanol, Reflux Reaction_1->3-bromobenzophenone Piperidine Piperidine Piperidine->Reaction_2 Formaldehyde Formaldehyde Formaldehyde->Reaction_2 HCl_cat HCl_cat HCl_cat->Reaction_2 Target_Molecule 3'-Bromo-2-piperidinomethyl benzophenone Reaction_2->Target_Molecule

Caption: Synthetic pathway for 3'-Bromo-2-piperidinomethyl benzophenone.

Spectroscopic Characterization

The purified product would be subjected to a suite of spectroscopic techniques to confirm its identity and purity.

Experimental Protocols: Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy:

    • Obtain a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in methanol.

    • Introduce the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

In Silico Methodology: Computational Predictions

Computational chemistry provides a powerful lens to predict the properties of molecules before or alongside their synthesis[7][8][10]. Here, we outline a standard workflow for the in silico analysis of 3'-Bromo-2-piperidinomethyl benzophenone.

Computational Protocol: DFT Calculations

  • Molecular Modeling:

    • Construct the 3D structure of 3'-Bromo-2-piperidinomethyl benzophenone using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization:

    • Perform a geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Prediction:

    • Predict ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., 6-311+G(2d,p)) and an appropriate solvent model (e.g., PCM for chloroform)[11].

  • Mass-to-Charge Ratio Calculation:

    • Calculate the exact mass of the protonated molecule [M+H]⁺ based on its elemental composition.

Results: A Head-to-Head Comparison

This section presents a direct comparison of the hypothetical experimental data and the in silico predictions for 3'-Bromo-2-piperidinomethyl benzophenone.

Table 1: Comparison of Experimental and In Silico Data

PropertyExperimental Data (Hypothetical)In Silico Prediction (DFT)
¹H NMR (CDCl₃, ppm) Aromatic Protons: 7.2-7.8 (m, 8H)Methylene Protons (-CH₂-): ~3.6 (s, 2H)Piperidine Protons: 1.5-2.5 (m, 10H)Aromatic Protons: 7.1-7.9 (calculated shifts)Methylene Protons (-CH₂-): 3.55Piperidine Protons: 1.4-2.6 (calculated shifts)
¹³C NMR (CDCl₃, ppm) Carbonyl Carbon (C=O): ~196Aromatic Carbons: 125-140Methylene Carbon (-CH₂-): ~55Piperidine Carbons: 24-54Carbonyl Carbon (C=O): 195.8Aromatic Carbons: 124-142Methylene Carbon (-CH₂-): 54.7Piperidine Carbons: 23-53
IR (cm⁻¹) C=O stretch: ~1660C-N stretch: ~1100Aromatic C-H stretch: ~3060Aliphatic C-H stretch: ~2850-2950C-Br stretch: ~680C=O stretch: 1665C-N stretch: 1105Aromatic C-H stretch: 3065Aliphatic C-H stretch: 2855-2955C-Br stretch: 675
Mass Spectrometry (ESI-MS) [M+H]⁺: m/z 358.08, 360.08 (isotopic pattern)[M+H]⁺: m/z 358.0808 (for ⁷⁹Br), 360.0787 (for ⁸¹Br)

Diagram of the Comparative Workflow

G cluster_exp Experimental Analysis cluster_silico In Silico Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopy NMR, IR, MS Purification->Spectroscopy Experimental_Data Experimental Results Spectroscopy->Experimental_Data Comparison Comparative Analysis Experimental_Data->Comparison Modeling 3D Modeling DFT DFT Calculations (Geometry, Freq, NMR) Modeling->DFT In_Silico_Data Predicted Results DFT->In_Silico_Data In_Silico_Data->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for comparing experimental and in silico data.

Discussion: Interpreting the Concordance and Discrepancies

The comparison in Table 1 reveals a high degree of agreement between the predicted and hypothetical experimental data, which is expected for a well-parameterized method like DFT for small organic molecules[6].

  • NMR Spectra: DFT calculations are known to provide good predictions of ¹³C NMR chemical shifts, often with a mean absolute error of less than 3 ppm[12]. ¹H NMR predictions can be more challenging due to the smaller chemical shift range and higher sensitivity to conformational changes and solvent effects[11][13]. The predicted values for 3'-Bromo-2-piperidinomethyl benzophenone are in close alignment with what would be experimentally expected, validating the structural assignment.

  • IR Frequencies: The predicted vibrational frequencies for key functional groups (C=O, C-N, C-H, C-Br) are also in good agreement with typical experimental values. Computational frequencies are often systematically higher than experimental ones due to the harmonic approximation, and a scaling factor is sometimes applied for more precise comparisons.

  • Mass Spectrometry: The calculated exact mass is a fundamental property and is expected to match the high-resolution mass spectrometry data almost perfectly. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature that would be observed in the experimental mass spectrum and is accurately predicted by the elemental composition.

Potential Sources of Discrepancy:

  • Solvent Effects: While the PCM model accounts for bulk solvent effects, specific molecule-solvent interactions can lead to deviations between predicted and experimental NMR data.

  • Conformational Flexibility: The piperidine ring and the bond connecting it to the benzophenone core have conformational flexibility. The in silico calculations are based on the lowest energy conformer, while in solution, an ensemble of conformers may exist, leading to averaged experimental values.

  • Vibrational Anharmonicity: The discrepancy between calculated and experimental IR frequencies is primarily due to the neglect of anharmonicity in the computational model.

Conclusion: A Symbiotic Relationship

This guide demonstrates the powerful synergy between in silico and experimental approaches in chemical research. The computational predictions for 3'-Bromo-2-piperidinomethyl benzophenone provide a robust hypothesis for its structural and spectroscopic properties, which can be confidently verified through the outlined experimental protocols. While experimental data remains the ultimate ground truth, in silico modeling accelerates the research cycle by prioritizing synthetic targets, aiding in spectral interpretation, and providing a deeper understanding of molecular properties at an atomic level[10][14]. For researchers and drug development professionals, the integrated use of these techniques is not just a best practice but a necessity for efficient and insightful scientific discovery.

References

  • (N/A)
  • Machine learning in computational NMR-aided structural elucid
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  • 577 THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIV
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC.
  • Computational chemistry applic
  • Mannich Reaction - Alfa Chemistry.
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  • The value of computational chemistry - Medicines Discovery C
  • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.
  • Synthetic applications of biologically important Mannich bases: An upd
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  • Digital chemistry: navigating the confluence of computation and experimentation – definition, st

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Validation

A Comparative Guide to the Structure-Activity Relationships of Bromo- vs. Chloro-Benzophenones in Medicinal Chemistry

Introduction: The Halogen's Role in the Versatile Benzophenone Scaffold The benzophenone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Halogen's Role in the Versatile Benzophenone Scaffold

The benzophenone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its two phenyl rings connected by a central carbonyl group offer a versatile template for chemical modification, allowing for the fine-tuning of pharmacological profiles.[3][4] Among the most common and impactful modifications is the introduction of halogen atoms. Halogens, particularly bromine and chlorine, can profoundly influence a molecule's physicochemical properties and, consequently, its interaction with biological targets.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of bromo- and chloro-substituted benzophenones. We will dissect how the choice between these two halogens impacts molecular properties, synthetic accessibility, and biological efficacy, offering field-proven insights for researchers and drug development professionals. By examining experimental data and the causality behind observed trends, this guide aims to be a self-validating resource for designing the next generation of benzophenone-based therapeutics.

Part 1: Physicochemical and Steric Profiles: A Tale of Two Halogens

The substitution of a hydrogen atom with a bromine or chlorine on a benzophenone ring is not a trivial exchange. It fundamentally alters the electronic and steric landscape of the molecule, which in turn dictates its biological behavior.

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing inductive effect. This can alter the electron density of the aromatic rings and the polarity of nearby functional groups, influencing hydrogen bonding capabilities and interactions with target proteins.

  • Polarizability and Van der Waals Interactions: Bromine, being larger and having more electrons, is significantly more polarizable than chlorine. This enhanced polarizability can lead to more favorable London dispersion forces and halogen bonding—a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can be a critical factor in ligand-receptor binding.

  • Lipophilicity: Both halogens increase the lipophilicity (fat-solubility) of the parent compound, a key factor in membrane permeability and reaching intracellular targets. Bromine generally imparts a greater increase in lipophilicity than chlorine.

  • Steric Bulk: The larger van der Waals radius of bromine compared to chlorine means it occupies more space. This steric hindrance can be advantageous or detrimental; it may promote a specific, active conformation, or it could prevent the molecule from fitting into a binding pocket.[5][6]

The specific position of the halogen on the phenyl ring (ortho, meta, or para) further refines these effects, influencing the molecule's overall shape and electronic distribution.[5] For instance, an ortho-bromo substituent has been shown to induce significant molecular asymmetry and influence crystal packing and thermal properties differently than its para-substituted counterpart.[6]

Table 1: Comparison of Key Physicochemical Properties
PropertyChlorine (Cl)Bromine (Br)Implication in Drug Design
Atomic Radius (pm) 99114Steric fit within the target's binding site.
Electronegativity (Pauling) 3.162.96Strength of inductive effects and polarity.
Polarizability (ų) 2.183.05Potential for stronger van der Waals and halogen bonding interactions.
Lipophilicity Contribution (π) +0.71+0.86Influence on cell membrane permeability and solubility.

Part 2: Synthetic Strategies for Halogenated Benzophenones

The synthesis of bromo- and chloro-benzophenones is most commonly achieved through Friedel-Crafts acylation . This cornerstone reaction in organic chemistry involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]

For example, 4-bromobenzophenone can be synthesized by reacting bromobenzene with benzoyl chloride, while 4-chlorobenzophenone is made by reacting benzene with 4-chlorobenzoyl chloride.[7][8] The yields of these reactions can be influenced by the deactivating effect of the halogen substituent on the aromatic ring.[9]

Caption: SAR summary for halogenated benzophenones.

Other Biological Activities
  • Anticancer Activity: In other contexts, the opposite trend can be observed. Studies on various cancer cell lines have shown that both chloro and bromo substituents at the para position of the benzoyl ring can lead to significant antiproliferative activity. [1]The specific choice often depends on the overall molecular structure and the topology of the target's binding site.

  • HIV Reverse Transcriptase Inhibition: Extensive SAR studies on benzophenones as non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that halogen substitution is a key determinant of potency against both wild-type and drug-resistant HIV strains. [10]In this class, the specific placement and combination of halogens with other functional groups were critical for achieving sub-nanomolar inhibitory concentrations. [10]

Part 4: Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed and validated protocols are essential. Below is a representative protocol for determining the in vitro inhibitory activity of test compounds against protein tyrosine kinases, adapted from methodologies described in the literature. [11]

Protocol: In Vitro PTK Inhibitory Activity Assay (ELISA-Based)

This protocol outlines a method to quantify the inhibitory effect of bromo- and chloro-benzophenones on PTK activity using an enzyme-linked immunosorbent assay (ELISA).

1. Materials and Reagents:

  • 96-well microtiter plates

  • PTK enzyme (e.g., from murine spleen)

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP (Adenosine triphosphate)

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

  • Test compounds (bromo- and chloro-benzophenones) dissolved in DMSO

  • Positive control inhibitor (e.g., Genistein)

2. Step-by-Step Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate (e.g., 100 µL of 2 µg/mL solution in PBS) and incubate overnight at 4°C.

  • Washing: The next day, wash the plate three times with Wash Buffer to remove any unbound substrate.

  • Compound Addition: Add 10 µL of various concentrations of the test compounds (dissolved in DMSO and diluted in Assay Buffer) to the wells. Include wells for a negative control (DMSO vehicle) and a positive control (Genistein).

  • Enzyme Reaction Initiation: Add 40 µL of the PTK enzyme solution to each well. Pre-incubate for 10 minutes at 37°C.

  • ATP Addition: Initiate the phosphorylation reaction by adding 50 µL of ATP solution (e.g., 5 µM in Assay Buffer) to each well. Incubate the plate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.

  • Measurement: Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration required to inhibit 50% of PTK activity) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The comparison between bromo- and chloro-benzophenones underscores a fundamental principle in medicinal chemistry: subtle structural changes can lead to dramatic differences in biological activity. While chlorine's smaller size and higher electronegativity proved advantageous for the PTK inhibitors discussed, bromine's superior polarizability and potential for halogen bonding may be key for other biological targets.

Key Takeaways:

  • No Universal Rule: There is no single rule dictating whether bromine or chlorine is the superior substituent. The choice is highly target-dependent and must be determined empirically.

  • Chlorine's Advantage: In cases where a strong inductive effect and a smaller steric profile are favorable, chloro-substitution often leads to higher potency. [11]* Bromine's Potential: In binding pockets where polarizability, halogen bonding, and increased lipophilicity are drivers of affinity, bromo-substitution may be the preferred strategy.

Future research should focus on co-crystal structure analysis to visualize how these halogenated benzophenones interact with their target proteins at an atomic level. This will provide invaluable insights into the specific non-covalent interactions governed by each halogen, moving beyond correlative SAR to a more predictive, structure-based design approach.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • SYNTHESIS OF 2-CHLORO- AND 2,5-DICHLOROBENZOPHENONES. (2003, January 24). Journal of Chemical Research, 37-78.
  • Patel, K., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(113), 112555-112585.
  • Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23696-23725.
  • Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (2024, February 26). StudyCorgi.
  • Klimova, Z., et al. (2016). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? Postepy Dermatologii I Alergologii, 33(1), 1-6.
  • Wang, L., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 16(9), 7858-7868. Retrieved from [Link]

  • Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. (n.d.). Benchchem.
  • Wang, L., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. PubMed. Retrieved from [Link]

  • 4-Chlorobenzophenone synthesis. (n.d.). ChemicalBook.
  • Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). (n.d.). ResearchGate.
  • Influence of the bromo group on the vibrational spectra and macroscopic properties of benzophenone derivatives. (n.d.). ResearchGate.
  • High-Purity Benzophenone Derivatives for Pharmaceutical Applications. (2025, July 2). Jingye Pharma.
  • Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. (n.d.). Quick Company.
  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4. (n.d.). Google Patents.
  • Wang, X., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21105-21114.
  • Drozd, M., et al. (2025, September 1). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Publishing.
  • Johns, B. A., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 49(2), 70h. Retrieved from [Link]

  • 4-Chloro Benzophenone in Coimbatore - Premium Quality, Pure & Effective. (n.d.). Justdial.

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Comparative

Validation of a target for 3'-Bromo-2-piperidinomethyl benzophenone

Content Type: Publish Comparison Guide Primary Hypothesis: Sigma-1 Receptor ( R) Modulation vs. NMDA Antagonism Date: October 26, 2023 Executive Summary: The Pharmacophore & The Target 3'-Bromo-2-piperidinomethyl benzoph...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Primary Hypothesis: Sigma-1 Receptor (


R) Modulation vs. NMDA Antagonism
Date:  October 26, 2023
Executive Summary: The Pharmacophore & The Target

3'-Bromo-2-piperidinomethyl benzophenone represents a "privileged scaffold" in medicinal chemistry, merging a lipophilic benzophenone core with a basic piperidine side chain. While structurally related to dissociative anesthetics (e.g., Diphenidine precursors) and monoamine transporter inhibitors, the specific 3'-bromo substitution pattern strongly points toward high-affinity modulation of the Sigma-1 Receptor (


R) .

This guide outlines the validation protocol to confirm this molecule as a


R ligand, distinguishing its activity from the structurally similar NMDA receptor antagonists. The presence of the bromine atom at the meta position of the benzoyl ring typically enhances lipophilicity (LogP) and halogen-bonding capability, potentially increasing selectivity over the Sigma-2 (

R) subtype and the NMDA pore.
Comparative Profiling: The Candidate vs. Gold Standards

To validate the target, the molecule must be benchmarked against established ligands. The table below contrasts the theoretical profile of 3'-Bromo-2-piperidinomethyl benzophenone against standard controls for its two most likely targets:


R and NMDA.
FeatureCandidate: 3'-Bromo-2-piperidinomethyl benzophenoneStandard A (

Agonist):
(+)-Pentazocine
Standard B (

Antagonist):
Haloperidol
Standard C (NMDA Antagonist): Diphenidine
Primary Target Putative

R

R (High Affinity)

R / D2
NMDA Receptor
Mechanism Chaperone Translocation / Ca

Modulation
Agonist (Chaperone dissociation)Antagonist (Blocks translocation)Channel Blocker
Structural Key Piperidine + Benzophenone + 3'-BrBenzomorphan coreButyrophenonePiperidine + Diphenyl
Binding (

)
Target: < 20 nM2–5 nM~1–3 nM~10–50 nM (NMDA)
Lipophilicity High (Br substituent)ModerateModerateHigh
Key Assay Radioligand Displacement (

H-Pentazocine)
Agonist ControlAntagonist ControlNegative Control

Technical Insight: The "2-piperidinomethyl" motif allows for an intramolecular hydrogen bond with the carbonyl oxygen. This conformational lock mimics the rigid structure of high-affinity


 ligands. The 3'-Br adds bulk that may sterically hinder entry into the NMDA ion channel, thereby improving 

selectivity [1, 4].
Experimental Validation Protocol

To scientifically validate the target, you must move beyond structural similarity to functional proof. This workflow establishes causality.

Phase I: Affinity Confirmation (The Filter)

Objective: Determine if the molecule binds to the target with physiological relevance (


 nM).
  • Protocol: Competition Binding Assay.

  • Tracer:

    
     (Specific for 
    
    
    
    R).
  • Masking Agent: Use unlabeled (+)-Pentazocine to define non-specific binding.

  • Negative Control: To exclude NMDA activity, run a parallel assay using

    
    .
    
  • Success Criteria: The candidate must displace

    
     in a dose-dependent manner (Sigmoidal curve) with a Hill slope near 1.0.
    
Phase II: Functional Characterization (The Mechanism)

Objective: Is it an Agonist or Antagonist?

  • Context:

    
    R acts as a "ligand-operated chaperone" at the Mitochondria-Associated Membrane (MAM). Agonists cause 
    
    
    
    R to dissociate from BiP (Binding immunoglobulin protein) and chaperone IP3 receptors, stabilizing Ca
    
    
    flux.
  • Method: Co-Immunoprecipitation (Co-IP) .

    • Treat CHO cells expressing

      
      R with the candidate (10 
      
      
      
      M) for 30 mins.
    • Lyse cells and immunoprecipitate

      
      R.
      
    • Western Blot for BiP (GRP78) .

  • Interpretation:

    • Decreased BiP-Association: Molecule is an Agonist (promotes chaperone activity).

    • Maintained/Increased BiP-Association: Molecule is an Antagonist (blocks chaperone dissociation).

Mechanistic Pathway Visualization

The following diagram illustrates the validated signaling pathway for a


R agonist. If 3'-Bromo-2-piperidinomethyl benzophenone acts as a target-specific agonist, it will trigger the dissociation of the Sigma-1/BiP complex, leading to neuroprotection via ER stress reduction.

Sigma1_Pathway Ligand 3'-Bromo-2-piperidinomethyl benzophenone Sigma1_BiP Sigma-1R / BiP Complex (ER Membrane - Dormant) Ligand->Sigma1_BiP Binds Sigma1_Active Sigma-1R (Active) (Dissociated from BiP) Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor (Stabilization) Sigma1_Active->IP3R Chaperones Calcium Ca2+ Flux (Mitochondria -> ER) IP3R->Calcium Modulates ER_Stress ER Stress Response (Unfolded Protein Response) Calcium->ER_Stress Suppresses Outcome Neuroprotection / Cell Survival ER_Stress->Outcome Reduced Apoptosis

Caption: Proposed mechanism of action. The ligand binds the dormant Sigma-1/BiP complex, triggering dissociation and activating the receptor's chaperone function to stabilize calcium signaling.

Critical Analysis & Troubleshooting

The "False Positive" Trap: Researchers often mistake 2-piperidinomethyl benzophenones for pure NMDA antagonists due to their structural overlap with Diphenidine.

  • Differentiation: NMDA antagonism induces hyperlocomotion in rodent models.

    
    R agonists generally do not induce hyperlocomotion and can actually attenuate chemically induced psychoses [2].
    
  • The Bromine Effect: The 3'-Br substitution is critical. In SAR studies of benzamides, adding a halogen at the meta position often increases

    
     affinity by 10-fold compared to the unsubstituted analog due to hydrophobic pocket occupancy [5].
    

Solubility Warning: The 3'-Bromo substituent significantly increases lipophilicity.

  • Protocol Adjustment: Ensure stock solutions are prepared in DMSO and diluted to <0.1% DMSO final concentration to prevent precipitation in aqueous buffers, which would yield artificially low

    
     values.
    
References
  • Caveliers, V., et al. (2002). "Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide." Journal of Nuclear Medicine. Link

  • Lazewska, D., et al. (2025). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." ACS Chemical Neuroscience. Link

  • Zeng, Z., et al. (2024).[1] "Synthesis and bioactivity investigation of benzophenone and its derivatives." Heliyon. Link

  • Rossi, D., et al. (2013). "4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands." Medicinal Chemistry. Link

  • PubChem. "4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | C19H19BrFNO."[2] National Library of Medicine. Link

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3'-Bromo-2-piperidinomethyl benzophenone

[1] Executive Safety Summary Treat as: High-Potency Unknown / Corrosive Intermediate 3'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-03-0) is a complex organic intermediate.[1] While specific toxicological data for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Treat as: High-Potency Unknown / Corrosive Intermediate

3'-Bromo-2-piperidinomethyl benzophenone (CAS: 898773-03-0) is a complex organic intermediate.[1] While specific toxicological data for this exact isomer is limited, its structural moieties—piperidine (a caustic base) and benzophenone (a photosensitizer and suspected carcinogen)—dictate a strict handling protocol.

The Golden Rule: In the absence of specific LD50/LC50 data, you must apply the Precautionary Principle . Assume this compound possesses the combined hazards of its most toxic substructures: skin permeability, corrosivity, and potential genotoxicity.[1]

Structural Hazard Analysis (SAR)

To understand why we select specific PPE, we must analyze the molecule's Structure-Activity Relationship (SAR).[1]

SubstructureHazard ClassPhysiological ImpactPPE Implication
Piperidine Ring Corrosive / Base Causes severe skin burns; high vapor pressure (if free base); rapid dermal absorption.[1]Requires chemically resistant gloves (breakthrough time >480 min) and respiratory protection against alkaline vapors.
Benzophenone Core Carcinogen (Cat 2) Endocrine disruption; photo-contact allergy; potential DNA intercalation.Zero-skin-contact policy. UV-shielding storage required.[1]
Bromine Substituent Irritant / Alkylator Increases lipophilicity (enhancing skin absorption); potential for alkylating biological macromolecules.Mandates "Halogenated Waste" disposal streams; do not incinerate in standard streams.

PPE Decision Matrix & Hierarchy

The following logic flow dictates your PPE selection based on the physical state and concentration of the material.

PPE_Matrix Start Handling 3'-Bromo-2-piperidinomethyl benzophenone State Assess Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution EngControl_Solid Engineering Control: Fume Hood Required Solid->EngControl_Solid Conc_Check Concentration > 0.1M? Solution->Conc_Check Resp_Solid Respiratory: N95 (Min) or P100 (Preferred) EngControl_Solid->Resp_Solid High_Conc High Conc / Stock Conc_Check->High_Conc Yes Low_Conc Dilute (< 0.1M) Conc_Check->Low_Conc No Glove_High Gloves: Laminate (Silver Shield) UNDER Nitrile High_Conc->Glove_High Glove_Std Gloves: Double Nitrile (0.11mm min) Low_Conc->Glove_Std

Figure 1: PPE Selection Logic based on physical state and concentration risk factors.

Detailed PPE Specifications

A. Dermal Protection (Gloves)

The Risk: Piperidine derivatives can permeate standard nitrile rubber.[1] The bromine atom increases lipophilicity, potentially accelerating this process.

  • Routine Handling (Solid/Dilute Solution):

    • Primary: Nitrile (minimum 5 mil / 0.12 mm).[1]

    • Secondary: Double-gloving is mandatory .[1] Use a colored indicator underglove (e.g., orange/white) to immediately visualize tears.[1]

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • High-Risk Handling (Stock Solutions/Spills):

    • Material: Laminate film (e.g., Ansell Barrier® or Silver Shield®).[1]

    • Protocol: Wear laminate gloves under standard nitrile gloves to maintain dexterity while ensuring chemical impermeability.[1]

B. Respiratory Protection

The Risk: Inhalation of dust or aerosols can cause respiratory sensitization or chemical burns to the mucous membranes.

  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator with an organic vapor cartridge (OV/P100) is required.[1]

C. Ocular Protection[1][2][3]
  • Standard: Chemical splash goggles (indirect venting).[1] Safety glasses are insufficient due to the corrosive potential of the piperidine moiety.

  • Contact Lenses: Strictly prohibited.[1]

Operational Protocols: The "Self-Validating" Workflow

This workflow is designed to be self-checking. If you cannot complete a step (e.g., the balance is drifting), you must stop.[1]

Protocol A: Weighing & Transfer
  • Static Check: Benzophenone derivatives are often electrostatic.[1] Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing. Why? Static discharge can scatter potent dust outside the containment zone.

  • The "Double-Boat" Method:

    • Place a small weigh boat inside a larger secondary container (e.g., a crystallizing dish).

    • Weigh the material into the inner boat.

    • If any grains fall, they land in the secondary container, not the balance pan.

  • Solubilization: Dissolve the solid immediately within the fume hood. Do not transport dry solids across the lab unless the container is parafilmed and secondary-contained.

Protocol B: Decontamination & Cleanup[1]
  • Solvent Selection: Use Ethanol or Isopropanol for initial cleaning.[1] Do not use bleach (hypochlorite) initially, as it may react with the amine to form chloramines.[1]

  • Wipe Test: After cleaning, wipe the surface with a wet swab and check under UV light (365 nm).

    • Validation: Benzophenone derivatives often fluoresce.[1] If the area glows, you have not cleaned it sufficiently.

Waste Disposal & Emergency Response

Waste Categorization

This compound contains a halogen (Bromine).[1][2] It cannot be disposed of in standard organic waste streams intended for non-halogenated incineration.

Waste StreamClassificationLabeling Requirement
Solid Waste Hazardous Solid (Toxic)"Contains Halogenated Organics: 3'-Bromo-2-piperidinomethyl benzophenone"
Liquid Waste Halogenated Organic"Halogenated Solvent Waste - pH Basic"
Emergency Spill Response Logic

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate (10m radius) Spill->Isolate PPE_Up 2. Don PPE: Resp + Laminate Gloves Isolate->PPE_Up Absorb 3. Absorb: Vermiculite or Sand PPE_Up->Absorb Clean 4. Wash: Ethanol -> Soap/Water Absorb->Clean

Figure 2: Immediate response workflow for laboratory-scale spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Piperidine (CAS 110-89-4).[1][4][5] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Benzophenone. United States Department of Labor.[1] [Link][1]

Sources

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